Methoxypropanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxypropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3-4(5)6-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENQXAPVKABON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891182 | |
| Record name | 1-Methoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-67-8, 13071-62-0, 28677-93-2 | |
| Record name | Propylene glycol methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80C1FW8ZKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methoxypropanol from Propylene Oxide and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methoxypropanol, a key solvent and intermediate, from the reaction of propylene oxide and methanol. The document details the underlying reaction mechanisms, catalytic systems, and process conditions, with a focus on providing actionable data and experimental protocols for research and development.
Introduction
This compound, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with a wide range of applications in the pharmaceutical, chemical, and electronics industries.[1][2][3] Its synthesis is primarily achieved through the ring-opening reaction of propylene oxide with methanol. This reaction can be catalyzed by both acids and bases, leading to the formation of two primary isomers: 1-methoxy-2-propanol and 2-methoxy-1-propanol.[4] The regioselectivity of this reaction is of critical importance, as the toxicological profiles of the two isomers differ significantly. Generally, base-catalyzed reactions favor the formation of the less toxic 1-methoxy-2-propanol, making it the preferred isomer for many applications.[4] This guide will delve into the technical specifics of this synthesis, providing a foundation for process optimization and catalyst development.
Reaction Mechanisms and Catalysis
The synthesis of this compound from propylene oxide and methanol can proceed through different mechanisms depending on the nature of the catalyst employed.
Base-Catalyzed Mechanism
In the presence of a basic catalyst, the reaction typically follows an anti-Markownikov addition pathway, yielding 1-methoxy-2-propanol as the major product. The mechanism involves the deprotonation of methanol to form a methoxide anion, which then acts as a nucleophile, attacking the less sterically hindered carbon of the propylene oxide ring.[5][6]
A variety of solid basic catalysts have been investigated for this reaction, including magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites.[5][7] MgO, in particular, has been shown to be highly selective for the formation of 1-methoxy-2-propanol due to its moderate base strength, which facilitates the dissociation of methanol without strongly adsorbing it.[5][6]
Acid-Catalyzed Mechanism
Acidic catalysts, on the other hand, can lead to the formation of both 1-methoxy-2-propanol and 2-methoxy-1-propanol. The reaction mechanism involves the protonation of the oxygen atom in the propylene oxide ring, followed by nucleophilic attack by methanol. The attack can occur at either the primary or secondary carbon, leading to a mixture of isomers. The ratio of these isomers is influenced by the nature of the acid catalyst and the reaction conditions.
The following diagram illustrates the base-catalyzed reaction pathway:
Caption: Base-catalyzed reaction pathway for this compound synthesis.
Quantitative Data on this compound Synthesis
The efficiency of this compound synthesis is highly dependent on the catalyst, temperature, pressure, and reactant ratios. The following tables summarize key performance data from various studies.
Table 1: Performance of Various Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | Propylene Oxide Conversion (%) | 1-Methoxy-2-propanol Selectivity (%) | Reference |
| MgO | 120 | Autogenous | - | High | [5][6] |
| α-Fe2O3 | 160 | Autogenous | 97.7 | 83.0 | [8] |
| Titanosilicate AM-4 | 110 | Autogenous | 88.4 | 92.3 | [8] |
| ZIF-8 | - | - | - | High | [8] |
| Racemic Catalyst | Room Temp | - | - | >95 | [9] |
Table 2: Effect of Temperature on Propylene Conversion and Product Selectivity (TS-1 Catalyst)[10]
| Temperature (°C) | Propylene Conversion (%) | Propylene Oxide Selectivity (%) | 1-Methoxy-2-propanol Selectivity (%) |
| 25 | ~20 | ~98 | Low |
| 40 | ~35 | ~90 | Increased |
| 55 | ~30 | ~70 | Significant |
| 80 | - | Low | Dominant Product |
Table 3: Effect of Pressure on Propylene Oxide Conversion and Selectivity (TS-1 Catalyst at 25°C)[10]
| Pressure (bar) | Propylene Oxide Conversion (%) | Propylene Oxide Selectivity (%) |
| 2.5 | ~60 | ~98 |
| 4.5 | ~80 | ~98 |
| 6.5 | ~75 | ~97 |
| 8.5 | ~70 | ~96 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
General Catalyst Preparation (Example: MgO)
-
Precursor: Obtain a high-purity magnesium-containing precursor, such as magnesium hydroxide or magnesium carbonate.
-
Calcination: Place the precursor in a ceramic crucible and transfer it to a muffle furnace.
-
Heating Program: Ramp the temperature to 500-600°C at a rate of 5°C/min.
-
Isothermal Treatment: Hold the temperature for 3-5 hours to ensure complete conversion to MgO.
-
Cooling and Storage: Allow the furnace to cool to room temperature naturally. Store the resulting MgO powder in a desiccator to prevent moisture absorption.
Batch Reactor Synthesis of this compound
-
Reactor Setup: A stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve is used.
-
Catalyst Loading: Introduce the desired amount of catalyst (e.g., 1-5 wt% relative to propylene oxide) into the reactor.
-
Reactant Charging: Add a predetermined molar ratio of methanol to the reactor. Seal the reactor.
-
Inerting: Purge the reactor multiple times with an inert gas like nitrogen or argon to remove air.
-
Pressurization (if required): For reactions above atmospheric pressure, pressurize the reactor to the desired level with the inert gas.
-
Heating and Reaction: Heat the reactor to the target temperature (e.g., 100-160°C) while stirring. Monitor the temperature and pressure throughout the reaction.
-
Sampling: Periodically, withdraw small aliquots of the reaction mixture through the sampling valve for analysis.
-
Reaction Quenching: After the desired reaction time, cool the reactor to room temperature using a cooling bath.
-
Product Recovery: Carefully vent any excess pressure. Open the reactor and filter the reaction mixture to remove the solid catalyst. The filtrate contains the product mixture.
The following diagram illustrates the experimental workflow for a batch synthesis:
Caption: Workflow for batch synthesis of this compound.
Trickle-Bed Reactor Synthesis of this compound
-
Reactor Setup: A fixed-bed reactor, typically a stainless-steel tube, is packed with the catalyst. The reactor is placed in a furnace for temperature control. Mass flow controllers are used to regulate the flow of gaseous reactants, and a high-performance liquid chromatography (HPLC) pump is used for the liquid feed.
-
Catalyst Packing: The catalyst particles are carefully packed into the reactor to ensure a uniform bed with minimal void spaces.
-
System Purge: The entire system is purged with an inert gas to remove any air.
-
Reactant Feed: The liquid feed (methanol and propylene oxide mixture) is introduced at the top of the reactor using the HPLC pump, while the gaseous feed (if any, e.g., an inert carrier gas) is introduced concurrently. The reactants "trickle" down through the catalyst bed.
-
Reaction Conditions: The reactor is maintained at the desired temperature and pressure.
-
Product Collection: The effluent from the bottom of the reactor is passed through a condenser to collect the liquid products.
-
Analysis: The collected liquid samples are analyzed to determine the conversion and selectivity.
Analytical Methodology: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A capillary column suitable for separating polar compounds, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is recommended.
-
Sample Preparation: Dilute the reaction mixture samples with a suitable solvent (e.g., isopropanol) containing an internal standard (e.g., n-butanol) for accurate quantification.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification: Identify the peaks corresponding to propylene oxide, methanol, 1-methoxy-2-propanol, and 2-methoxy-1-propanol by comparing their retention times with those of pure standards. Calculate the concentrations based on the peak areas relative to the internal standard.
Conclusion
The synthesis of this compound from propylene oxide and methanol is a well-established industrial process with ongoing research focused on improving catalyst performance and process efficiency. This guide has provided a detailed overview of the key technical aspects of this synthesis, including reaction mechanisms, a summary of quantitative data, and detailed experimental protocols. The choice of a basic catalyst is crucial for achieving high selectivity towards the desired 1-methoxy-2-propanol isomer. The provided data and protocols offer a solid foundation for researchers and professionals in the field to design and execute experiments aimed at developing more efficient and selective catalytic systems for this important chemical transformation.
References
- 1. Selective formation of propan-1-ol from propylene via a chemical looping approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. docs.nrel.gov [docs.nrel.gov]
1-methoxy-2-propanol chemical properties and structure
An In-depth Technical Guide to 1-Methoxy-2-propanol: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 1-methoxy-2-propanol (also known as propylene glycol monomethyl ether, PGME). It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document consolidates critical data on its physicochemical, thermodynamic, and toxicological properties, presenting them in accessible tables. Furthermore, it outlines standard experimental methodologies for its synthesis and analysis and employs visual diagrams to illustrate key processes and structures, adhering to specified technical guidelines.
Chemical Structure and Identification
1-methoxy-2-propanol is a colorless, flammable liquid belonging to the glycol ether family.[1] Its structure consists of a propane backbone with a methoxy group at position 1 and a hydroxyl group at position 2. It is produced primarily as a racemic mixture.
The chemical identity and key identifiers for 1-methoxy-2-propanol are summarized in Table 1.
Table 1: Chemical Identifiers for 1-Methoxy-2-propanol
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-methoxypropan-2-ol | [2] |
| Molecular Formula | C₄H₁₀O₂ | [2][3] |
| Molecular Weight | 90.12 g/mol | [2][4] |
| CAS Number | 107-98-2 | [2][3] |
| EC Number | 203-539-1 | [2][5] |
| SMILES | CC(COC)O | [2] |
| InChI Key | ARXJGSRGQADJSQ-UHFFFAOYSA-N | [2][3] |
| Synonyms | Propylene glycol monomethyl ether (PGME), α-Propylene glycol monomethyl ether, Dowanol PM |[3][6] |
Caption: 2D chemical structure of 1-methoxy-2-propanol.
Physicochemical Properties
1-methoxy-2-propanol is a clear, colorless liquid with a mild, ethereal odor.[1][2] It is completely miscible with water and many organic solvents.[7][8] This high solubility in both aqueous and organic media makes it a versatile solvent and coupling agent in various industrial applications.[9]
Table 2: Physical and Chemical Properties of 1-Methoxy-2-propanol
| Property | Value | Unit | Conditions | Reference |
|---|---|---|---|---|
| Appearance | Colorless liquid | - | Ambient | [2][4] |
| Odor | Mild, ethereal, sweetish | - | - | [2][10][11] |
| Boiling Point | 118 - 121 | °C | 760 mmHg | [4][7][12] |
| Melting Point | -95 to -97 | °C | - | [7][8][13] |
| Density | 0.916 - 0.924 | g/mL | 25 °C | [4][10][14] |
| Vapor Pressure | 10.9 - 12.5 | mmHg | 25 °C | [2][4][13] |
| Vapor Density | 3.11 - 3.12 | (Air = 1.0) | - | [4][7][14] |
| Water Solubility | Completely miscible | - | 20 °C | [7][12] |
| Refractive Index | 1.403 - 1.407 | n20/D | 20 °C | [10][12][13] |
| Viscosity | 1.81 - 1.90 | cP (mPa·s) | 20 °C | [8][11][12] |
| Surface Tension | 27.00 | dyn/cm | - | [12] |
| Partition Coefficient (log P) | < 1 | - | 20 °C |[7] |
Thermodynamic and Spectroscopic Data
The thermodynamic properties of 1-methoxy-2-propanol are crucial for process design and safety assessments. Spectroscopic data are vital for its identification and quantification.
Table 3: Thermodynamic Properties of 1-Methoxy-2-propanol
| Property | Value | Unit | Reference |
|---|---|---|---|
| Flash Point (Closed Cup) | 31.1 - 33 | °C | [7][11] |
| Flash Point (Open Cup) | 36 | °C | [8] |
| Autoignition Temperature | 278 | °C (532 °F) | [14] |
| Molar Heat of Vaporization | 32.64 | kJ/mol | [8] |
| Specific Heat Capacity | 49.5 | cal/mol·K |[12] |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for 1-methoxy-2-propanol and serve as fingerprints for its identification.[3][15][16] These spectra are crucial for quality control and research applications. For instance, ¹H NMR spectroscopy can be used to distinguish between the primary (1-methoxy-2-propanol) and secondary (2-methoxy-1-propanol) alcohol isomers.[15]
Safety and Toxicology
1-methoxy-2-propanol is classified as a flammable liquid and can cause drowsiness or dizziness upon exposure.[5][17] While considered less toxic than ethylene glycol ethers, appropriate safety precautions are necessary.[9][18]
Table 4: Safety and Flammability Data
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Lower Explosive Limit (LEL) | 1.48 - 1.6 | % (V) | [4][7] |
| Upper Explosive Limit (UEL) | 13.74 - 18.8 | % (V) | [4][7] |
| UN Number | 3092 | - | [2] |
| GHS Hazard Statements | H226, H336 | - |[5][17] |
Toxicological Profile: Exposure can cause irritation to the skin, eyes, and respiratory tract.[2][19] High concentrations of vapor may lead to central nervous system effects such as dizziness, drowsiness, and headache.[9][11][20] The alpha-isomer (1-methoxy-2-propanol) is considered to have low toxicity, whereas the beta-isomer (2-methoxy-1-propanol), which may be present as an impurity, is associated with higher toxicity.[20][21]
Table 5: Toxicological Data | Endpoint | Species | Value | Reference | | :--- | :--- | :--- | :--- | | LD₅₀ (Oral) | Rat | 4,016 - 5,660 | mg/kg |[7][9] | | LD₅₀ (Oral) | Mouse | 11,700 | mg/kg |[11] | | LC₅₀ (Inhalation) | Rat | 7,000 - 10,000 | ppm / 5-6 h |[7][9] | | TLV-TWA (ACGIH) | Human | 100 | ppm |[10] | | STEL (ACGIH) | Human | 150 | ppm |[10] |
Experimental Protocols
Synthesis of 1-Methoxy-2-propanol
The primary industrial method for synthesizing 1-methoxy-2-propanol is the reaction of propylene oxide with methanol.[8][22] The reaction is typically base-catalyzed, which favors the formation of the desired primary alcohol isomer, 1-methoxy-2-propanol, over the secondary alcohol, 2-methoxy-1-propanol.[23]
General Protocol:
-
Reactant Charging: Propylene oxide and an excess of methanol are charged into a suitable reactor.[22]
-
Catalyst Addition: A basic catalyst, such as sodium hydroxide (NaOH) or a specialized heterogeneous catalyst like magnesium oxide (MgO), is introduced.[22][23]
-
Reaction: The mixture is heated and stirred under controlled temperature and pressure, allowing for the ring-opening of the propylene oxide epoxide by methanol.[23][24]
-
Purification: The resulting product mixture, containing 1-methoxy-2-propanol, unreacted methanol, the 2-methoxy-1-propanol isomer, and other byproducts, is subjected to distillation to isolate the purified 1-methoxy-2-propanol.[8][22]
Caption: Synthesis pathway of 1-methoxy-2-propanol.
Quantification in Biological Samples
A common requirement in toxicological and occupational health studies is the quantification of 1-methoxy-2-propanol and its metabolites in biological matrices like plasma or urine.[2] Gas chromatography is a frequently used analytical technique for this purpose.[25]
General Protocol (GC-FID):
-
Sample Preparation: A known volume of plasma or urine is obtained. An internal standard is added.
-
Extraction: The sample undergoes solvent extraction to isolate 1-methoxy-2-propanol and its metabolites from the biological matrix.[2]
-
Analysis: The extract is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[25] A capillary column is used for separation.
-
Quantification: The concentration is determined by comparing the peak areas of the analyte and its metabolite to those of a calibration curve prepared with known standards. The limit of quantification is typically in the low µg/mL range.[25]
Caption: Experimental workflow for analyzing 1-methoxy-2-propanol.
Metabolism
Upon absorption, 1-methoxy-2-propanol is readily metabolized. The primary metabolic pathway for the alpha-isomer involves its conversion to 1,2-propanediol (propylene glycol).[25] The more toxic beta-isomer (2-methoxy-1-propanol) is metabolized via alcohol/aldehyde dehydrogenase to form 2-methoxypropionic acid, which is linked to its adverse health effects.[20][21]
Caption: Metabolic pathways for isomers of propylene glycol methyl ether.
Applications
Due to its excellent solvent properties, 1-methoxy-2-propanol is widely used across various industries.[8][9]
-
Coatings and Inks: It serves as a solvent for paints, lacquers, varnishes, and printing inks.[9][13][18]
-
Cleaners: It is used as a coupling agent and solvent in industrial and household cleaning formulations.[9]
-
Chemical Intermediate: It is a precursor in the synthesis of other chemicals, most notably propylene glycol methyl ether acetate (PMA).
-
Other Uses: It also finds application as a fuel antifreeze, an extractant, and in agricultural pesticide formulations.[8][9][18]
References
- 1. 1-Methoxy-2-Propanol - oxytec [oxytec.com]
- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 4. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 2-Propanol, 1-methoxy- (CAS 107-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1-Methoxy-2-propanol - Safety Data Sheet [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Uses and Toxicity of 1-Methoxy-2-propanol_Chemicalbook [chemicalbook.com]
- 10. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 1-methoxy-2-propanol [stenutz.eu]
- 13. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]
- 14. 1-Methoxy-2-propanol = 99.5 107-98-2 [sigmaaldrich.com]
- 15. 1-Methoxy-2-propanol(107-98-2) 1H NMR [m.chemicalbook.com]
- 16. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 17. nextsds.com [nextsds.com]
- 18. Introduction of 1-methoxy-2-propanol_Chemicalbook [chemicalbook.com]
- 19. uwaterloo.ca [uwaterloo.ca]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. researchgate.net [researchgate.net]
- 22. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxypropanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methoxypropanol, a versatile solvent with multiple isomers, focusing on its chemical identity, physical properties, synthesis, purification, and analytical determination. This document also explores the metabolic fate of its isomers.
Chemical Identification and Physical Properties
This compound, with the chemical formula C₄H₁₀O₂, exists as three distinct isomers: 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol. The most common of these is 1-methoxy-2-propanol, often referred to as propylene glycol methyl ether (PGME). The IUPAC names and CAS numbers for these isomers are crucial for unambiguous identification in research and regulatory contexts.
A summary of the key physical properties for each isomer is presented in the table below for easy comparison.
| Property | 1-Methoxy-2-propanol | 2-Methoxy-1-propanol | 3-Methoxy-1-propanol |
| IUPAC Name | 1-methoxypropan-2-ol | 2-methoxypropan-1-ol | 3-methoxypropan-1-ol |
| CAS Number | 107-98-2 | 1589-47-5 | 1589-49-7 |
| Molecular Weight ( g/mol ) | 90.12 | 90.12 | 90.12 |
| Boiling Point (°C) | 118-119 | 130 | 150-152 |
| Melting Point (°C) | -97 | -84.2 (estimate) | -84.2 (estimate) |
| Density (g/mL) | 0.916 at 25°C | 0.938 at 20°C | 0.942 at 20°C |
| Flash Point (°C) | 31.5 (closed cup) | 41.87 | 38 (closed cup) |
| Water Solubility | Miscible | Miscible | Miscible |
| Vapor Pressure (mmHg) | 10.9 at 25°C | 4.1 at 25°C | Not Available |
| Refractive Index (n20/D) | 1.403 | 1.407 | 1.413 |
Experimental Protocols
Synthesis of this compound Isomers
The industrial synthesis of this compound isomers is primarily achieved through the reaction of propylene oxide with methanol.[1][2][3][4] The selectivity towards the formation of 1-methoxy-2-propanol (the α-isomer) versus 2-methoxy-1-propanol (the β-isomer) is dependent on the catalyst used. Basic catalysts favor the formation of the α-isomer, while acidic catalysts can lead to a mixture of both.[2]
General Laboratory Synthesis of 1-Methoxy-2-propanol (α-isomer):
This protocol outlines a general procedure for the synthesis of 1-methoxy-2-propanol using a basic catalyst.
Materials:
-
Propylene oxide
-
Methanol (in excess)
-
Sodium hydroxide (NaOH) or other suitable basic catalyst
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the reaction flask with methanol and the basic catalyst.
-
Heat the mixture to reflux with stirring.
-
Slowly add propylene oxide to the refluxing methanol solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with an appropriate acid (e.g., sulfuric acid) if necessary.
-
The crude product, containing 1-methoxy-2-propanol, excess methanol, and the β-isomer as a byproduct, is then purified by fractional distillation.
Purification of this compound Isomers
Fractional distillation is the primary method for separating the this compound isomers from the reaction mixture and from each other, taking advantage of their different boiling points.[5]
Detailed Fractional Distillation Protocol:
-
Set up a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The efficiency of the column (number of theoretical plates) is crucial for a good separation.
-
Charge the distillation flask with the crude this compound mixture.
-
Heat the flask gently. The component with the lowest boiling point (methanol) will vaporize first, ascend the column, condense, and be collected in the receiving flask.
-
After the methanol has been removed, the temperature at the distillation head will rise. Carefully monitor the temperature. The next fraction to distill will be 1-methoxy-2-propanol (boiling point ~118-119°C).
-
Collect the 1-methoxy-2-propanol fraction in a clean receiving flask. The temperature should remain relatively constant during the collection of this pure fraction.
-
As the temperature begins to rise again, this indicates that the higher-boiling isomer, 2-methoxy-1-propanol (boiling point ~130°C), is starting to distill. A separate fraction can be collected for this isomer.
Analytical Determination of this compound Isomers
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of this compound isomers.[6][7]
Standard Operating Procedure for GC-FID Analysis:
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the separation of polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-624).
2. Reagents and Standards:
-
High-purity carrier gas (e.g., helium or nitrogen).
-
High-purity hydrogen and air for the FID.
-
Certified reference standards of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol.
-
A suitable solvent for sample and standard dilution (e.g., methanol or isopropanol).
3. Sample and Standard Preparation:
-
Prepare a stock solution of each isomer standard at a known concentration in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples.
-
Prepare the unknown samples by diluting them with the same solvent to fall within the calibration range.
-
If using an internal standard for quantification, add a constant, known amount of the internal standard to all standards and samples.
4. GC-FID Operating Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/minute.
-
Hold at 150°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1-2 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: Adjust as necessary for the concentration of the samples (e.g., 50:1).
5. Data Analysis:
-
Identify the peaks for each isomer based on their retention times, as determined by the analysis of the individual standards.
-
Integrate the peak areas for each isomer in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration for the calibration standards.
-
Determine the concentration of each isomer in the unknown samples by using the calibration curve.
Metabolic Pathway of this compound
The metabolic fate of this compound isomers differs significantly, which has implications for their toxicological profiles. The α-isomer (1-methoxy-2-propanol) is primarily metabolized through O-demethylation to form propylene glycol, which is then further metabolized.[8] The β-isomer (2-methoxy-1-propanol), on the other hand, is metabolized via oxidation of its primary alcohol group by alcohol and aldehyde dehydrogenases to form 2-methoxypropionic acid.[8]
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methoxypropanol in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropanol, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with the chemical formula C₄H₁₀O₂. It exists as two isomers, with 1-methoxy-2-propanol being the more common and commercially significant one. Its amphipathic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether and alkyl backbone, imparts a unique and highly desirable solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, details experimental protocols for quantitative solubility determination, and presents a logical workflow for this process.
Core Concept: The Principle of Miscibility and Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound's structure allows it to engage in hydrogen bonding via its hydroxyl group, making it miscible with polar solvents like water. Concurrently, its ether and hydrocarbon components allow for van der Waals interactions, leading to its high solubility in a wide array of organic solvents.
Data Presentation: Solubility of 1-Methoxy-2-propanol
Quantitative solubility data for 1-methoxy-2-propanol in various organic solvents is not extensively tabulated in publicly available literature, primarily because it is considered miscible or highly soluble in most common organic solvents. For practical purposes in a laboratory or industrial setting, it is often treated as being completely miscible. However, for precise applications, experimental determination is recommended.
| Solvent | Chemical Class | Qualitative Solubility |
| Water | Protic, Polar | Miscible[1][2][3][4][5][6][7][8][9][10][11][12][13][14] |
| Ethanol | Protic, Polar | Soluble/Miscible[6] |
| Methanol | Protic, Polar | Soluble/Miscible[4] |
| Acetone | Aprotic, Polar | Soluble/Miscible[2][6][9][10][11] |
| Toluene | Aromatic Hydrocarbon | Soluble[4] |
| Xylene | Aromatic Hydrocarbon | Soluble |
| Diethyl Ether | Ether | Soluble[2][9][10][11] |
| Ethyl Acetate | Ester | Soluble |
| Hexane | Aliphatic Hydrocarbon | Soluble |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble[4] |
| Chloroform | Halogenated Hydrocarbon | Soluble[6] |
| Benzene | Aromatic Hydrocarbon | Soluble[2][9][10][11] |
Experimental Protocols: Quantitative Determination of Liquid-Liquid Solubility
For applications requiring precise quantitative solubility data, the following experimental protocols, adapted from established methods like the shake-flask method followed by gravimetric or spectroscopic analysis, can be employed.
Gravimetric Method
This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent. In the context of two liquids, it can be adapted if one is significantly more volatile than the other.
Objective: To determine the mass of this compound soluble in a given mass or volume of an organic solvent.
Materials:
-
1-Methoxy-2-propanol (high purity)
-
Organic solvent of interest (high purity)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated pipettes and volumetric flasks
-
Vials with airtight seals
-
Drying oven
Methodology:
-
Preparation of a Saturated Solution:
-
In a sealed vial, add a known volume of the organic solvent.
-
Add an excess of this compound to the solvent.
-
Seal the vial tightly to prevent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the two phases to separate. If a distinct excess phase of this compound is present, it will settle.
-
-
Sample Analysis:
-
Carefully pipette a known volume of the saturated solvent phase (the top or bottom layer, depending on density) into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the solution.
-
If the organic solvent is significantly more volatile than this compound, carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Place the evaporating dish in a drying oven at a temperature that will evaporate the remaining solvent without evaporating the this compound (e.g., below its boiling point of ~120°C) until a constant weight is achieved.
-
Weigh the evaporating dish with the remaining this compound.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the solution minus the mass of the dissolved this compound.
-
Solubility can then be expressed as g of this compound per 100 g of solvent or g of this compound per 100 mL of solvent.
-
Spectroscopic Method (UV-Vis or Gas Chromatography)
This method is highly accurate and can be used when both liquids are volatile. It requires an analytical instrument for quantification.
Objective: To determine the concentration of this compound in a saturated solution of an organic solvent using a suitable spectroscopic or chromatographic technique.
Materials:
-
1-Methoxy-2-propanol (high purity)
-
Organic solvent of interest (high purity)
-
Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) with an appropriate detector
-
Calibrated volumetric flasks and micropipettes
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (if necessary for clarity)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the organic solvent of interest at known concentrations.
-
-
Generation of a Calibration Curve:
-
Analyze the standard solutions using the chosen analytical method (e.g., GC-FID or UV-Vis if a suitable chromophore exists or can be derivatized).
-
Plot the instrument response (e.g., peak area for GC, absorbance for UV-Vis) against the concentration of this compound to generate a calibration curve.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Carefully extract a sample from the saturated solvent phase.
-
If necessary, dilute the sample with the pure organic solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the sample using the same analytical method used for the standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Mandatory Visualization
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Conclusion
This compound exhibits a highly favorable solubility profile, being miscible with water and highly soluble in a vast range of organic solvents. This versatility makes it an invaluable solvent in numerous applications within research, drug development, and chemical manufacturing. While qualitative data is widely available, for applications demanding high precision, the experimental protocols outlined in this guide provide a robust framework for determining quantitative solubility. The provided workflow diagram offers a clear and logical sequence for these experimental procedures.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. parchem.com [parchem.com]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]
- 12. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 1-メトキシ-2-プロパノール、99.5 以上 CH3CH(OH)CH2OCH3 [b2b.sigmaaldrich.com]
- 14. 1 Methoxy 2 Propanol Solution at Best Price, High-Quality Industrial Grade Solvent [marutipetrochem.co.in]
An In-depth Technical Guide to the Physical Properties of Methoxypropanol: Boiling and Flash Points
This technical guide provides a comprehensive overview of the boiling and flash points of methoxypropanol, with a focus on its two primary isomers: 1-methoxy-2-propanol (propylene glycol methyl ether, PM) and 2-methoxy-1-propanol (the beta isomer). This document is intended for researchers, scientists, and professionals in drug development who require precise data and an understanding of the experimental methodologies for these key physical properties.
Core Physical Properties
This compound is a versatile organic solvent with a wide range of applications in industrial and commercial settings. Its physical properties, particularly its boiling and flash points, are critical for safe handling, storage, and application. The two main isomers of this compound exhibit distinct physical characteristics.
Data Presentation
The following table summarizes the boiling and flash points for the two primary isomers of this compound, collating data from various reputable sources.
| Property | 1-Methoxy-2-propanol (PM) | 2-Methoxy-1-propanol (beta-isomer) |
| Boiling Point | 118-121 °C (244-250 °F) at 760 mmHg[1][2][3] | 130 °C (266 °F)[4][5] |
| Flash Point | 31.5-32 °C (88.7-90 °F) (closed cup)[2] | 33-41.87 °C (91.4-107.4 °F)[4][5] |
Experimental Protocols
While the specific experimental parameters used to determine the data in the preceding table are not always detailed in publicly available literature, the determination of boiling and flash points follows standardized, internationally recognized protocols. The most relevant of these are the OECD Guidelines for the Testing of Chemicals and ASTM International standards.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a distinct temperature, while for mixtures, it is a boiling range.
Standard Method: OECD Test Guideline 103 / ASTM D1078
A common method for determining the boiling point of volatile organic liquids like this compound is distillation.[6][7][8][9] This method identifies the temperature range over which a liquid boils.
-
Apparatus: A distillation flask, condenser, and receiving flask are assembled. A calibrated thermometer is placed so that its bulb is in the vapor path of the distilling liquid.
-
Procedure: A measured volume of the this compound isomer is placed in the distillation flask. Heat is applied, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point). The heating is continued, and the temperature is monitored throughout the distillation process.
-
Data Interpretation: The boiling point can be reported as a specific temperature if the liquid is pure and the boiling is sharp, or as a range from the initial to the final boiling point.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. This is a critical safety parameter for flammable liquids. The two primary methods are the closed-cup and open-cup methods. For volatile solvents like this compound, closed-cup methods are generally preferred as they yield lower and more conservative (safer) values.
Standard Method: ASTM D93 (Pensky-Martens Closed Cup Tester)
This method is suitable for liquids with a flash point between 40 °C and 370 °C.[10][11][12][13][14]
-
Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a close-fitting lid containing an opening for an ignition source and a stirring mechanism.
-
Procedure: The sample is placed in the test cup and heated at a controlled rate while being stirred.[15] At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
Data Interpretation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
Standard Method: ASTM D56 (Tag Closed Cup Tester)
This method is used for liquids with a flash point below 93 °C and low viscosity.[16][17][18][19]
-
Apparatus: A Tag Closed Cup Tester, which also consists of a sample cup with a lid and an ignition source mechanism.
-
Procedure: A 50 mL sample is placed in the cup. The sample is heated at a slow, constant rate. The ignition source is applied at specified temperature intervals.[15]
-
Data Interpretation: The flash point is the lowest temperature at which the vapors ignite with a distinct flash inside the cup.
Visualizing this compound Isomers and Their Properties
The following diagram illustrates the relationship between the two isomers of this compound and their respective boiling and flash points.
Caption: Isomers of this compound and their boiling and flash points.
References
- 1. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methoxy-2-propanol [stenutz.eu]
- 4. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. petrolube.com [petrolube.com]
- 14. Federal & State Regulations | ASTM D93 Standard test methods for flash point by Pensky-Martens closed cup tester | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 15. delltech.com [delltech.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D56 - eralytics [eralytics.com]
- 19. data.ntsb.gov [data.ntsb.gov]
The Core Mechanism of Methoxypropanol Synthesis Over MgO Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of methoxypropanol, a key solvent and intermediate in various industries including pharmaceuticals, is efficiently and selectively achieved through the reaction of propylene oxide (PO) with methanol over solid base catalysts. Among these, magnesium oxide (MgO) has emerged as a particularly effective catalyst due to its moderate basicity, which favors the formation of the desired 1-methoxy-2-propanol isomer. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data derived from key studies. It aims to serve as a valuable resource for researchers and professionals engaged in catalyst development, process optimization, and related fields.
Introduction
Propylene glycol methyl ethers (PGME), including 1-methoxy-2-propanol and 2-methoxy-1-propanol, are versatile solvents with a wide range of applications. The selective synthesis of 1-methoxy-2-propanol is of particular interest due to its favorable toxicological profile compared to other glycol ethers. The reaction of propylene oxide and methanol is the primary route for its production. While both acidic and basic catalysts can be employed, basic catalysts, especially heterogeneous solid bases like magnesium oxide, offer significant advantages in terms of selectivity and ease of separation.[1][2] This guide focuses on the catalytic role of MgO, elucidating the underlying reaction mechanism and providing practical experimental details.
The Catalytic Role of Magnesium Oxide
The efficacy of MgO as a catalyst for this compound synthesis is attributed to its surface basicity. The basic sites on MgO are of moderate strength, which is crucial for the selective production of 1-methoxy-2-propanol.[3][4] Catalysts with stronger basic sites, such as calcium oxide (CaO), tend to adsorb methanol too strongly, hindering the reaction. Conversely, catalysts with weak basicity or acidic properties, like aluminum oxide (Al2O3), exhibit low activity or favor the formation of the undesired 2-methoxy-1-propanol isomer.[3][4]
In-situ Fourier-transform infrared (FT-IR) spectroscopy has been instrumental in elucidating the reaction mechanism at the catalyst surface.[3][4] These studies have revealed that methanol readily dissociates on the MgO surface, forming methoxide anions and protons.[3][4] Propylene oxide also adsorbs onto the catalyst surface, where it is subsequently attacked by the surface-bound methoxide species.[3][4]
The Reaction Mechanism: A Step-by-Step Look
The synthesis of 1-methoxy-2-propanol over an MgO catalyst proceeds through a well-defined, base-catalyzed pathway. The key steps, which occur on the surface of the MgO catalyst, are as follows:
-
Adsorption and Dissociation of Methanol: A methanol molecule adsorbs onto a basic site on the MgO surface. This interaction is strong enough to facilitate the dissociation of the hydroxyl group, resulting in a surface-bound methoxide anion (CH₃O⁻) and a proton.[3][4]
-
Adsorption of Propylene Oxide: A propylene oxide molecule adsorbs onto the MgO surface in proximity to the adsorbed methoxide.
-
Nucleophilic Attack and Ring-Opening: The highly nucleophilic methoxide anion attacks one of the carbon atoms of the epoxide ring of the adsorbed propylene oxide. This attack occurs in an anti-Markovnikov fashion, meaning the nucleophile preferentially attacks the less substituted carbon atom of the epoxide. This regioselectivity is a key feature of the base-catalyzed mechanism and is responsible for the high selectivity towards 1-methoxy-2-propanol.[3][4]
-
Protonation and Desorption: The resulting intermediate is then protonated, and the final product, 1-methoxy-2-propanol, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Experimental Protocols
This section outlines the general experimental procedures for the synthesis of this compound over an MgO catalyst.
Catalyst Preparation
A common method for preparing MgO catalysts is through the thermal decomposition of a magnesium precursor:
-
Precipitation: A solution of a magnesium salt (e.g., magnesium nitrate, magnesium chloride) is treated with a precipitating agent (e.g., sodium hydroxide, ammonium hydroxide) to form magnesium hydroxide (Mg(OH)₂).
-
Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any residual ions and then dried, typically in an oven at around 100-120 °C.
-
Calcination: The dried magnesium hydroxide is calcined in a furnace at a specific temperature (e.g., 500-800 °C) for several hours. The calcination temperature is a critical parameter as it influences the surface area, crystallinity, and basicity of the final MgO catalyst.
Catalytic Reaction
The synthesis of this compound is typically carried out in a batch or continuous flow reactor:
-
Reactor Setup: A stainless-steel autoclave or a fixed-bed reactor is used. The reactor is equipped with a heating system, a stirrer (for batch reactors), and temperature and pressure controllers.
-
Charging Reactants: The reactor is charged with the MgO catalyst, methanol, and propylene oxide in a specific molar ratio.
-
Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (typically in the range of 100-200 °C) under a specific pressure (often autogenous pressure). The reaction is allowed to proceed for a set duration.
-
Product Analysis: After the reaction, the reactor is cooled down, and the product mixture is collected. The products are typically analyzed using gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity towards 1-methoxy-2-propanol and other byproducts.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound over various basic catalysts.
| Catalyst | Reaction Temperature (°C) | Methanol/PO Molar Ratio | Catalyst Loading (wt%) | Reaction Time (h) | PO Conversion (%) | 1-Methoxy-2-Propanol Selectivity (%) |
| LDO Mg/Al 4.0 | 140 | 4.0 | 0.9 | 6 | 93.2 | 97.4 |
| α-Fe₂O₃ | 160 | - | - | 8 | 97.7 | 83.0 |
| MgO | - | - | - | - | - | High |
Note: Data for MgO is often presented qualitatively, emphasizing high selectivity, with specific quantitative values varying depending on the exact catalyst preparation and reaction conditions.
Conclusion
Magnesium oxide is a highly effective and selective catalyst for the synthesis of 1-methoxy-2-propanol from propylene oxide and methanol. Its moderate basicity facilitates a surface-catalyzed mechanism involving the dissociation of methanol to a methoxide anion, followed by a regioselective, anti-Markovnikov nucleophilic attack on the propylene oxide ring. This technical guide has provided an in-depth overview of this mechanism, along with practical experimental protocols and a summary of relevant quantitative data. This information is intended to support further research and development in the field of selective etherification and catalyst design.
References
Health and Safety Considerations for Methoxypropanol Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations associated with exposure to methoxypropanol. It is intended for an audience of researchers, scientists, and drug development professionals who may handle this solvent in laboratory and industrial settings. This document covers the physicochemical properties, toxicokinetics, and potential health hazards of the two primary isomers of this compound: 1-methoxy-2-propanol (propylene glycol methyl ether, PGME) and 2-methoxy-1-propanol. Particular attention is given to the differing toxicity profiles of these isomers.
Physicochemical Properties
This compound is a colorless liquid with a mild, ethereal odor.[1] It is widely used as a solvent in various applications, including paints, coatings, inks, and cleaners.[2] The commercial product is typically a mixture of isomers, with 1-methoxy-2-propanol being the predominant alpha (α) isomer, and 2-methoxy-1-propanol, the beta (β) isomer, present as an impurity.[2][3] The distinct properties of each isomer are crucial for understanding their toxicological profiles.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 1-Methoxy-2-propanol (PGME) | 2-Methoxy-1-propanol |
| CAS Number | 107-98-2[4] | 1589-47-5[5] |
| Molecular Formula | C₄H₁₀O₂[4] | C₄H₁₀O₂[5] |
| Molecular Weight | 90.12 g/mol [6] | 90.12 g/mol [7] |
| Boiling Point | 118-120 °C[8][9] | 130 °C[5] |
| Melting Point | -97 °C[4] | -84.2 °C (estimate)[10] |
| Flash Point | ~32 °C (closed cup)[1][4] | 33-41.87 °C[5][10] |
| Vapor Pressure | 10.9 - 11.8 mmHg @ 25 °C[4][6] | 4.1 mmHg @ 25 °C[5] |
| Vapor Density | 3.11 - 3.12 (air = 1)[4][6] | Not specified |
| Specific Gravity | 0.916 - 0.924 @ 20-25 °C[6][8] | 0.938 g/cm³ @ 20 °C[5] |
| Water Solubility | Miscible[4][8] | Miscible[10] |
Toxicokinetics and Metabolism
This compound can be absorbed into the body through inhalation, ingestion, and dermal contact.[9] The metabolic fate of this compound is highly dependent on the isomer, which is a critical factor in their differing toxicities.
1-Methoxy-2-propanol (PGME) , the alpha isomer, is primarily metabolized through O-demethylation to form propylene glycol. Propylene glycol is then further metabolized to carbon dioxide and water.[11] This metabolic pathway is considered to be of low toxicity.
2-Methoxy-1-propanol , the beta isomer, is a primary alcohol and is metabolized by alcohol dehydrogenase to its corresponding acid, 2-methoxypropionic acid (2-MPA).[2][7] 2-MPA is a known developmental toxicant, which accounts for the higher toxicity concern associated with the beta isomer.[2]
Below is a diagram illustrating the distinct metabolic pathways of the two isomers.
Health Hazards and Toxicology
The health hazards associated with this compound exposure vary significantly between the two isomers. In general, 1-methoxy-2-propanol is considered to have low toxicity, while 2-methoxy-1-propanol is a known reproductive and developmental toxicant.
Acute Effects
High concentrations of 1-methoxy-2-propanol vapor can cause eye, nose, and throat irritation.[9] Inhalation of high concentrations may also lead to central nervous system (CNS) depression, with symptoms such as drowsiness, dizziness, headache, and incoordination.[9][12] Ingestion of large amounts may cause gastrointestinal irritation.[12]
Chronic Effects
Prolonged or repeated skin contact with 1-methoxy-2-propanol can cause defatting of the skin, leading to dryness and cracking.[12] Chronic exposure may also affect the liver and kidneys.[9] The primary concern with chronic exposure to commercial this compound is the presence of the beta isomer, 2-methoxy-1-propanol, due to its reproductive toxicity.
Developmental and Reproductive Toxicity
The beta isomer, 2-methoxy-1-propanol, has been shown to cause developmental toxicity in animal studies.[5][13] The formation of 2-methoxypropionic acid is believed to be responsible for these effects.[7] For this reason, the concentration of the beta isomer in commercial this compound products is typically kept very low (often below 0.5%).[3]
Table 2: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Isomer |
| LD₅₀ (Oral) | Rat | Oral | 5,660 - 6,600 mg/kg[9][14] | 1-Methoxy-2-propanol |
| Rabbit | Oral | 1,840 - 5,700 mg/kg[15][16] | 1-Methoxy-2-propanol | |
| Dog | Oral | 4,600 mg/kg[15] | 1-Methoxy-2-propanol | |
| LD₅₀ (Dermal) | Rabbit | Dermal | 13,000 - 14,000 mg/kg[15] | 1-Methoxy-2-propanol |
| LC₅₀ (Inhalation) | Rat | Inhalation | >6,000 - 10,000 ppm (4-5 hours)[9][15] | 1-Methoxy-2-propanol |
| Rat | Inhalation | 15,000 ppm (4 hours)[5] | 2-Methoxy-1-propanol | |
| NOAEL (Developmental) | Rabbit | Inhalation | 145 ppm[2] | 2-Methoxy-1-propanol |
| NOAEL (Reproductive) | Rat | Inhalation | 300 ppm (adults), 1,000 ppm (offspring)[15] | 1-Methoxy-2-propanol |
Occupational Exposure Limits
To protect workers from the potential health effects of this compound, various organizations have established occupational exposure limits (OELs). These limits are typically for the more common and less toxic alpha isomer, 1-methoxy-2-propanol.
Table 3: Occupational Exposure Limits for 1-Methoxy-2-propanol (PGME)
| Organization | TWA (8-hour) | STEL (15-minute) | Notes |
| ACGIH (TLV) | 50 ppm[11] | 100 ppm[11] | |
| OSHA (PEL) | 100 ppm (360 mg/m³)[11] | 150 ppm (540 mg/m³)[11] | |
| NIOSH (REL) | 100 ppm (360 mg/m³)[1] | 150 ppm (540 mg/m³)[1] | |
| UK (WEL) | 100 ppm (375 mg/m³) | 150 ppm (560 mg/m³) | Sk (Can be absorbed through the skin) |
For 2-methoxy-1-propanol, some jurisdictions have established much lower exposure limits due to its reproductive toxicity. For example, some regions in Germany and Switzerland have a TWA of 5 ppm.[17]
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted under specific experimental protocols. Understanding these methodologies is essential for interpreting the data and assessing its applicability.
Acute Inhalation Toxicity Study (Rodent)
This protocol is a generalized representation based on OECD Guideline 403.
-
Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimated to laboratory conditions for at least 5 days.[18]
-
Exposure Chamber: Animals are exposed in whole-body or nose-only inhalation chambers. The chamber atmosphere is maintained at a constant temperature (22 ± 3 °C) and relative humidity (30-70%).[18]
-
Test Substance Generation: The test substance is vaporized to generate the desired atmospheric concentrations. The concentration is monitored continuously.
-
Exposure: Groups of animals (typically 5 per sex) are exposed to different concentrations of the test substance for a fixed period (usually 4 hours).[18] A control group is exposed to clean air.
-
Observation: Animals are observed for clinical signs of toxicity during and after exposure for up to 14 days. Body weights are recorded, and at the end of the study, a gross necropsy is performed.[18]
Dermal Irritation Study (Rabbit)
This protocol is based on OECD Guideline 404.
-
Animal Selection: Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.[3]
-
Test Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin (approx. 6 cm²) and covered with a gauze patch.[3]
-
Exposure: The patch remains in place for 4 hours.[3]
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.
Human Volunteer Study
-
Subject Selection: Healthy adult volunteers are recruited. Informed consent is obtained.
-
Exposure: Subjects are exposed to a controlled concentration of the test substance vapor in an exposure chamber for a specified duration (e.g., 4-8 hours).[19][20]
-
Monitoring: Biological samples (e.g., urine, blood, exhaled air) are collected before, during, and after exposure to measure the concentration of the substance and its metabolites.[19] Subjective symptoms are assessed using questionnaires.[20] Physiological parameters (e.g., respiratory function, olfactory thresholds) may also be measured.[20]
The following diagram illustrates a typical workflow for an animal inhalation toxicity study.
Risk Management and Safety Precautions
Effective risk management is essential when working with this compound. A systematic approach, known as the hierarchy of controls, should be implemented to minimize exposure.
Hierarchy of Controls
The hierarchy of controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to eliminate the use of this compound if possible, or substitute it with a less hazardous substance.
-
Engineering Controls: If elimination or substitution is not feasible, use engineering controls to isolate people from the hazard. This includes working in a well-ventilated area and using a chemical fume hood.[9]
-
Administrative Controls: These are changes in work practices, such as minimizing the quantity of this compound used and the duration of exposure. Implement standard operating procedures (SOPs) for safe handling and storage.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. When handling this compound, appropriate PPE includes:
The following diagram illustrates the hierarchy of controls for managing chemical exposure.
References
- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 5. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 6. Chemical Safety Lecture Hierarchy Of Control - Edubirdie [edubirdie.com]
- 7. series.publisso.de [series.publisso.de]
- 8. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 9. Taking Controls - Dan The Lab Safety Man [danthelabsafetyman.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.creliohealth.com [blog.creliohealth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. agc-oregon.org [agc-oregon.org]
- 16. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 17. naspweb.com [naspweb.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Persistence of Methoxypropanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxypropanol, specifically the alpha isomer 1-methoxy-2-propanol, also known as propylene glycol methyl ether (PGME), is a widely used solvent in various industrial and commercial applications, including paints, coatings, inks, and cleaning agents.[1] Understanding its environmental fate and persistence is critical for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental behavior of this compound, detailing its partitioning in the environment, primary degradation pathways, and potential for bioaccumulation and ecotoxicity. Quantitative data are summarized in tables, and key experimental protocols and environmental pathways are visualized to provide a clear and in-depth resource for technical professionals. Overall, this compound is characterized by low persistence, low bioaccumulation potential, and rapid degradation in the environment.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physical and chemical properties. This compound is a colorless liquid that is fully miscible with water, a characteristic that significantly influences its distribution in the environment.[2]
| Property | Value | Reference |
| Chemical Name | 1-Methoxy-2-propanol | |
| Synonyms | Propylene glycol methyl ether (PGME), Dowanol PM | [3] |
| CAS Number | 107-98-2 | |
| Molecular Formula | C4H10O2 | |
| Boiling Point | 118-119 °C | [3] |
| Water Solubility | Miscible | [2] |
| Vapor Pressure | 11.8 mmHg at 25°C | [2] |
| Log P (octanol/water) | < 1 (at 20°C, pH 6.8) | [3] |
Environmental Fate and Transport
Upon release into the environment, this compound partitions into different environmental compartments based on its physicochemical properties. Fugacity-based modeling, which predicts the distribution of chemicals, indicates that this compound is most likely to partition to water compartments, with smaller amounts remaining in air, soil, and sediment.[4][5]
-
Air: Due to its moderate volatility, this compound can be released into the atmosphere. However, it is not expected to persist in air due to rapid degradation.
-
Water: Its high water solubility means that if released to water, it will readily dissolve and is not expected to evaporate significantly or adsorb to suspended solids and sediment.[6]
-
Soil: If released to the soil, its miscibility in water suggests it may leach into groundwater.[7] Biodegradation is an important fate process in both soil and water.[6][7]
Persistence and Degradation Pathways
This compound is not considered a persistent substance in the environment.[4] It is readily degraded through both abiotic and biotic processes.
Atmospheric Degradation
The primary removal mechanism for this compound in the atmosphere is through oxidation by photochemically generated hydroxyl (OH) radicals.[4][8] This reaction is rapid, leading to a short atmospheric lifetime. The degradation products can include methyl formate, methoxyacetone, and acetaldehyde.[6] This rapid degradation process can potentially contribute to the formation of photochemical smog.[8][9]
Biodegradation
In aquatic and terrestrial environments, this compound is readily biodegradable under aerobic conditions.[4][10] Studies have consistently shown high levels of degradation over a short period.
| Compartment | Endpoint | Value | Test Guideline | Reference |
| Atmosphere | Half-life (vs. OH radicals) | ~15 hours | Calculation | [8][9] |
| Atmosphere | OH Reaction Rate Constant | 1.85 x 10⁻¹¹ cm³/molecule-sec | Calculation | [8][9] |
| Water | % Biodegradation (DOC removal) | 96% in 28 days | OECD 301E | [11] |
| Water | % Theoretical BOD | 90% in 4 weeks | Japanese MITI Test | [6] |
Hydrolysis
This compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant environmental fate process.[6]
Experimental Protocols
Protocol for Ready Biodegradability (OECD 301E)
The "Modified OECD Screening Test" (OECD 301E) is used to assess the ready biodegradability of soluble organic chemicals by measuring the removal of Dissolved Organic Carbon (DOC).[11][12]
Objective: To determine if a substance is "readily biodegradable."
Methodology Summary:
-
Preparation of Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon at a concentration typically between 10-40 mg DOC/L.[12]
-
Inoculum: The inoculum is typically derived from a secondary effluent from a domestic wastewater treatment plant, used at a lower concentration than in other OECD 301 tests.[11][12]
-
Incubation: The test flasks, along with control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate), are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[12]
-
Sampling and Analysis: Samples are taken from the flasks at regular intervals. After filtration or centrifugation to remove biomass, the DOC concentration of the filtrate is measured.[12]
-
Data Interpretation: The percentage of DOC removal is calculated relative to the initial concentration. The substance is considered readily biodegradable if it achieves >70% DOC removal within the 28-day test period.[13]
Bioaccumulation Potential
Bioaccumulation is the accumulation of a substance in an organism. This compound has a very low potential to bioaccumulate in aquatic organisms. This is supported by its low octanol-water partition coefficient (Log P), which indicates a preference for water over fatty tissues, and by low modeled bioconcentration (BCF) and bioaccumulation (BAF) factors.[14]
| Parameter | Value | Method/Basis | Reference |
| Log P (octanol/water) | < 1 | OECD Test Guideline 117 | [3] |
| Bioconcentration Factor (BCF) | < 100 (estimated) | Estimation | [7] |
| Bioaccumulation Factor (BAF) | 0.96 L/kg | Modeled | [14] |
Protocol for Partition Coefficient (OECD 117)
The n-octanol/water partition coefficient (P_ow_) is a key parameter for predicting bioaccumulation. OECD Guideline 117 describes its determination using High-Performance Liquid Chromatography (HPLC).[14][15]
Objective: To estimate the Log P_ow_ of a substance.
Methodology Summary:
-
Principle: The method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its P_ow_. Lipophilic substances are retained longer than hydrophilic ones.[16]
-
Apparatus: A standard HPLC system with a pump, injection port, a reverse-phase column (e.g., C18), and a detector is used. The operation is isocratic, meaning the mobile phase composition is constant.[15]
-
Calibration: A calibration curve is generated by injecting a series of reference substances with known Log P_ow_ values and plotting their retention times against these values.[14]
-
Measurement: The test substance is injected in a small quantity, and its retention time is determined in duplicate.[15]
-
Calculation: The Log P_ow_ of the test substance is determined by interpolating its retention time on the calibration curve.[15] This method is suitable for substances with a Log P_ow_ in the range of 0 to 6.[14]
Ecotoxicity
Consistent with its low persistence and bioaccumulation potential, this compound exhibits low acute toxicity to aquatic organisms.[4] Effect concentrations are generally very high, indicating a low risk to aquatic ecosystems at typical environmental concentrations.[14]
| Organism | Endpoint | Value | Reference |
| Green Algae (Pseudokirchneriella subcapitata) | ErC50 (7 days) | > 1,000 mg/L | [11] |
| Fish (species not specified) | LC50 (96 hours) | 20,800 mg/L | [4] |
Conclusion
This compound is a substance that does not persist in the environment. Its primary fate is partitioning into the aqueous phase, where it is readily biodegradable. In the atmosphere, it is rapidly degraded by hydroxyl radicals. Key indicators such as a low octanol-water partition coefficient and low modeled BCF and BAF values demonstrate that it has a negligible potential for bioaccumulation. Furthermore, it exhibits low acute toxicity to aquatic life. Based on this body of evidence, this compound is unlikely to pose a significant ecological risk under current use and disposal patterns.
References
- 1. Models | Environmental Modeling and Exposure Assessment [sites.baylor.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. oecd.org [oecd.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. General fugacity-based model to predict the environmental fate of multiple chemical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurolab.net [eurolab.net]
- 8. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. lyondellbasell.com [lyondellbasell.com]
- 11. OECD 301E - Modified Biodegradation Test - DOC - Situ Biosciences [situbiosciences.com]
- 12. img3.epanshi.com [img3.epanshi.com]
- 13. oecd.org [oecd.org]
- 14. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
Spectroscopic Analysis of Methoxypropanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the two primary isomers of methoxypropanol: 1-methoxy-2-propanol and 2-methoxy-1-propanol. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, quality control, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-methoxy-2-propanol and 2-methoxy-1-propanol, facilitating easy comparison and identification.
1-Methoxy-2-propanol
Chemical Structure:
Table 1: NMR Spectroscopic Data for 1-Methoxy-2-propanol
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃-CH | ~1.15 | Doublet | 3H | a |
| -OCH₃ | ~3.38 | Singlet | 3H | d |
| -CH₂-OH | ~3.45-3.55 | Multiplet | 2H | c |
| CH₃-CH- | ~3.60-3.70 | Multiplet | 1H | b |
| -OH | Variable | Singlet (broad) | 1H | e |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| C H₃-CH | ~16.5 | a |
| -OC H₃ | ~59.0 | d |
| C H₃-C H- | ~75.5 | b |
| -C H₂-OH | ~67.5 | c |
Table 2: IR Spectroscopic Data for 1-Methoxy-2-propanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2970, 2930, 2830 | Medium-Strong | C-H stretch (alkane) |
| ~1110 | Strong | C-O stretch (ether and alcohol) |
Table 3: Mass Spectrometry Data for 1-Methoxy-2-propanol
| m/z | Relative Intensity | Assignment |
| 90 | Low | [M]⁺ (Molecular Ion) |
| 75 | Moderate | [M - CH₃]⁺ |
| 59 | High | [CH₃OCH₂CH]⁺ |
| 45 | Very High | [CH₃OCH₂]⁺ (Base Peak) |
2-Methoxy-1-propanol
Chemical Structure:
Table 4: NMR Spectroscopic Data for 2-Methoxy-1-propanol
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃-CH | ~1.18 | Doublet | 3H | a |
| -OCH₃ | ~3.35 | Singlet | 3H | d |
| -CH₂-OCH₃ | ~3.30-3.40 | Multiplet | 2H | c |
| CH₃-CH- | ~3.85-3.95 | Multiplet | 1H | b |
| -OH | Variable | Singlet (broad) | 1H | e |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| C H₃-CH | ~18.5 | a |
| -OC H₃ | ~59.2 | d |
| C H₃-C H- | ~66.5 | b |
| -C H₂-OCH₃ | ~77.8 | c |
Table 5: IR Spectroscopic Data for 2-Methoxy-1-propanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3420 | Strong, Broad | O-H stretch (alcohol) |
| ~2970, 2930, 2830 | Medium-Strong | C-H stretch (alkane) |
| ~1115 | Strong | C-O stretch (ether and alcohol) |
Table 6: Mass Spectrometry Data for 2-Methoxy-1-propanol
| m/z | Relative Intensity | Assignment |
| 90 | Low | [M]⁺ (Molecular Ion) |
| 75 | Moderate | [M - CH₃]⁺ |
| 59 | Very High | [CH(OH)CH₂OCH₃]⁺ (Base Peak) |
| 45 | High | [CH₃OCH₂]⁺ |
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound isomers.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the this compound isomer is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a 30-45° pulse width, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 128 to 1024) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase correction and baseline correction are applied. The spectra are referenced to the TMS signal at 0 ppm. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound isomers.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically acquired. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
-
Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber. Peak positions and intensities are identified and assigned to specific molecular vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound isomers.
Methodology:
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. In GC-MS, the sample is first separated from any impurities on a capillary column.
-
Ionization: Electron ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule. The most intense peak in the spectrum is designated as the base peak.
Visualizations
The following diagrams illustrate key conceptual workflows in spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Plausible mass spectrometry fragmentation pathways for this compound isomers.
A Technical Guide to the Historical Development and Discovery of Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical development and discovery of glycol ethers, a significant class of industrial solvents. The document details the key scientific breakthroughs, the evolution of production methodologies, and the quantitative properties of the earliest commercialized glycol ethers.
Introduction
Glycol ethers are a class of solvents known for their unique combination of ether and alcohol functionalities, granting them miscibility with both aqueous and organic phases.[1] This dual solubility has made them invaluable in a vast array of applications, including paints, coatings, cleaning products, and pharmaceuticals.[1] Their history is a compelling narrative of chemical innovation, driven by the need for effective and economical solvents in a rapidly industrializing world. This guide traces their journey from a laboratory curiosity in the 19th century to a cornerstone of the chemical industry.
Early Discoveries and Foundational Synthesis
The story of glycol ethers begins with the synthesis of their parent compound, ethylene glycol.
The Pioneering Synthesis of Ethylene Glycol
In 1859, the French chemist Charles-Adolphe Wurtz was the first to synthesize ethylene glycol.[2] His work laid the fundamental chemical groundwork that would later be exploited for the production of glycol ethers.
Wurtz's initial synthesis was a two-step process:
-
Formation of Ethylene Diacetate: Wurtz reacted ethylene iodide with silver acetate. While his initial publication mentions ethylene iodide, later historical accounts often refer to the use of 1,2-dibromoethane, which was more accessible. The reaction is a nucleophilic substitution where the acetate ion displaces the halide.
-
Reactants: 1,2-dibromoethane (C₂H₄Br₂) and Silver Acetate (AgC₂H₃O₂)
-
Procedure: The reactants were mixed, leading to a reaction that could be vigorous. The silver bromide precipitated, and the primary product was ethylene diacetate.
-
-
Saponification to Ethylene Glycol: The resulting ethylene diacetate was then hydrolyzed using potassium hydroxide. This saponification reaction cleaves the ester bonds, yielding ethylene glycol and potassium acetate.
-
Reactants: Ethylene Diacetate (C₆H₁₀O₄) and Potassium Hydroxide (KOH)
-
Procedure: The ethylene diacetate was treated with an aqueous solution of potassium hydroxide, followed by distillation to isolate the ethylene glycol.
-
The Dawn of Commercialization: The "Cellosolve" Era
While ethylene glycol found some use during World War I as a coolant and in explosives, the widespread industrial production of its derivatives, the glycol ethers, began in the 1920s.[2] The Carbide and Carbon Chemicals Corporation (later a division of Union Carbide Corporation) was at the forefront of this commercialization.[1]
In 1924, the company registered the trademark "Cellosolve" for its line of glycol ether solvents.[1] This marked the birth of the commercial glycol ether industry. The first of these products was Ethyl Cellosolve, introduced as a more cost-effective alternative to ethyl lactate.[1] This was followed by the introduction of Butyl Cellosolve in 1928 and Methyl Cellosolve in 1929.[1]
Industrial Synthesis of Early Glycol Ethers
The commercial production of these early glycol ethers, and indeed the method that continues to be a primary route, involves the reaction of ethylene oxide with the corresponding alcohol. This process is known as ethoxylation.
While specific proprietary details of the early 1920s processes are not extensively documented, the general chemical principles are well-established.
-
General Reaction: C₂H₄O + ROH → ROCH₂CH₂OH (Ethylene Oxide + Alcohol → Glycol Ether)
-
Reactants:
-
Ethylene Oxide (C₂H₄O)
-
Anhydrous Alcohol (e.g., Methanol for Methyl Cellosolve, Ethanol for Ethyl Cellosolve, n-Butanol for Butyl Cellosolve)
-
-
Catalyst: The reaction is typically catalyzed by an alkaline catalyst, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: The reaction is carried out at elevated temperatures. The pressure is controlled to maintain the reactants in the liquid phase.
-
Product Separation: The reaction yields a mixture of the desired monoglycol ether, as well as di- and tri-ethylene glycol ethers. These products are then separated and purified by fractional distillation.
Quantitative Data of Early Commercial Glycol Ethers
The success of the early glycol ethers was due to their excellent solvent properties. The following table summarizes the key physical and chemical properties of the first three major commercial glycol ethers.
| Property | Ethylene Glycol Monomethyl Ether (Methyl Cellosolve) | Ethylene Glycol Monoethyl Ether (Ethyl Cellosolve) | Ethylene Glycol Monobutyl Ether (Butyl Cellosolve) |
| Year Introduced | 1929 | 1924 | 1928 |
| Molecular Formula | C₃H₈O₂ | C₄H₁₀O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 76.11 | 90.12 | 118.17 |
| Boiling Point (°C) | ~124.6 | ~135 | ~171 |
| Melting Point (°C) | -85.1 | -70 | -70 |
| Density (g/mL at 20°C) | ~0.966 | ~0.931 | ~0.902 |
| Solubility in Water | Miscible | Miscible | Miscible |
| Vapor Pressure (mmHg at 20°C) | ~6.2 | ~3.8 | ~0.8 |
Visualizing the Developmental Pathway
The following diagrams illustrate the key historical milestones and the chemical synthesis pathways for the early glycol ethers.
Conclusion
The historical development of glycol ethers, from Wurtz's foundational synthesis of ethylene glycol to the commercialization of the "Cellosolve" line of solvents, represents a significant chapter in the history of industrial chemistry. The unique properties of these compounds addressed a critical need for versatile and effective solvents, paving the way for advancements in numerous industries. This guide has provided a technical overview of this history, detailing the key discoveries, experimental protocols, and the properties of the pioneering glycol ethers that shaped the modern solvent industry.
References
Methodological & Application
Methoxypropanol: A Versatile and Greener Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxypropanol, specifically 1-methoxy-2-propanol, is an increasingly popular organic solvent in various chemical applications due to its favorable physicochemical properties, lower toxicity profile compared to some other glycol ethers, and its classification as a greener solvent alternative.[1] Its unique combination of a hydroxyl group and an ether linkage allows it to effectively dissolve a wide range of polar and non-polar compounds, making it a versatile medium for a variety of organic reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in several key organic transformations.
Physicochemical Properties of 1-Methoxy-2-propanol
A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. The key physicochemical properties of 1-methoxy-2-propanol are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₁₀O₂ | [2][3] |
| Molecular Weight | 90.12 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Mild, ethereal | [3][4] |
| Boiling Point | 118-120 °C | [4] |
| Melting Point | -95 to -97 °C | [4] |
| Density | 0.916-0.924 g/mL at 25 °C | [2][4] |
| Vapor Pressure | 10.9-11.8 mmHg at 25 °C | [2][4] |
| Flash Point | 31.5-32 °C (closed cup) | [4] |
| Solubility in Water | Miscible | [3][4] |
| Autoignition Temperature | 278 °C | [4] |
| Refractive Index (n20/D) | 1.403 | [4] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves.[6]
-
Skin and Body Protection: A lab coat and, if necessary, flame-retardant clothing should be worn.[6]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area in tightly closed containers.[5][6]
-
Ground and bond containers during transfer to prevent static discharge.[5]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Applications in Organic Reactions
This compound's unique properties make it a suitable solvent for a range of organic reactions, including nucleophilic substitutions, esterifications, reductions, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The polar, protic nature of this compound can facilitate nucleophilic substitution reactions, particularly those proceeding through an SN1 mechanism, by stabilizing carbocation intermediates.[7] For SN2 reactions, while polar aprotic solvents are often preferred, this compound can still be a viable medium, especially at elevated temperatures.
Protocol: Synthesis of 1-azido-2-methoxypropane (Illustrative)
This protocol is adapted from a procedure for a related this compound derivative and illustrates a typical nucleophilic substitution.
Reaction Scheme:
CH₃OCH₂CH(OH)CH₃ + CH₃COOH --(H⁺)--> CH₃OCH₂CH(OCOCH₃)CH₃ + H₂O
C₆H₅COCH₃ --(NaBH₄, CH₃OCH₂CH(OH)CH₃)--> C₆H₅CH(OH)CH₃
CH₃C₆H₄Br + C₆H₅B(OH)₂ --(Pd catalyst, Base)--> CH₃C₆H₄C₆H₅
C₆H₅I + C₆H₅CH=CH₂ --(Pd catalyst, Base)--> C₆H₅CH=CHC₆H₅
Catalytic Cycle of the Suzuki-Miyaura Coupling
Catalytic Cycle of the Heck Reaction
References
- 1. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 2. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. scielo.br [scielo.br]
Application Notes: The Role of Methoxypropanol in Advanced Coating and Paint Formulations
Introduction
Methoxypropanol, specifically the alpha isomer 1-methoxy-2-propanol (also known as Propylene Glycol Methyl Ether or PM), is a highly versatile and widely utilized organic solvent in the coatings and paint industry.[1] Its unique chemical structure, possessing both an ether and an alcohol functional group, imparts a favorable combination of properties including excellent solvency for a wide range of resins, complete water miscibility, and a moderate evaporation rate.[1][2] These characteristics make it an indispensable component in numerous formulations, ranging from solvent-based industrial coatings to water-borne architectural paints.[3][4] this compound and its derivatives, such as Propylene Glycol n-Butyl Ether (PnB), serve critical functions as active solvents, coupling agents, and coalescing aids, directly influencing the application, performance, and final appearance of the coating film.[5][6]
These notes provide detailed insights into the application of this compound in various coating systems, supported by quantitative data and standardized experimental protocols for evaluation.
Key Functions and Mechanism of Action
In coating formulations, this compound performs several crucial roles:
-
Active Solvent: It is an excellent solvent for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[5][7] Its strong solvency ensures that resin systems are fully dissolved, which is essential for creating a uniform and stable liquid paint.
-
Viscosity Reducer: this compound is highly effective at reducing the viscosity of coating formulations, particularly in high-solids systems.[8] This allows for easier application, whether by brushing, rolling, or spraying, and enables higher solids content to reduce volatile organic compound (VOC) emissions. For instance, the addition of just 3-4% this compound can lower the viscosity of an alkyd paint by up to 25%.[2]
-
Coupling Agent: Due to its complete miscibility with water, this compound acts as a coupling agent in water-thinnable and water-based systems.[2][9] It improves the compatibility and stability of formulations containing both water and organic components, preventing phase separation.[2]
-
Coalescing Agent: In water-based latex paints, this compound functions as a coalescing agent. It temporarily softens the latex polymer particles, allowing them to fuse together as the water evaporates, thereby promoting the formation of a continuous, durable, and uniform film.[1]
-
Flow and Leveling Promoter: By controlling the evaporation rate and maintaining resin solubility during the drying process, it significantly improves the flow and leveling of the paint.[2][10] This helps to eliminate application defects such as brush marks, orange peel, and blushing, resulting in a smooth, high-gloss finish.[2]
-
Drying Time Modifier: As the fastest evaporating solvent in the propylene glycol ether family, it provides formulators with a tool to control the drying characteristics of the coating.[5][9]
Data Presentation
Quantitative data on the physical properties of this compound and its impact on formulations are summarized below for comparative analysis.
Table 1: Comparative Physical Properties of this compound (PM) and Propylene Glycol n-Butyl Ether (PnB)
| Property | This compound (PM) | Propylene Glycol n-Butyl Ether (PnB) | Test Method / Reference |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 90.12 | 132.2 | [11] |
| Boiling Point (°C) | 120 | 171 | [11] |
| Flash Point (°C) | 32 - 33 | 63 | [11] |
| Specific Gravity (25/25°C) | 0.919 | 0.878 | [11][12] |
| Viscosity (cP at 25°C) | 1.7 | 3.1 | [11] |
| Surface Tension (dynes/cm at 25°C) | 27.7 | 27.5 | [11] |
| Evaporation Rate (nBuAc = 1.0) | 0.62 | 0.093 | [11] |
| Solubility in Water (wt% at 25°C) | Complete | 5.5 |[9][11] |
Table 2: Typical Performance Characteristics of this compound (PM) in Coating Formulations
| Parameter | Typical Range / Effect | Application Context | Reference |
|---|---|---|---|
| Typical Concentration | 5 - 10% | Diluent in industrial spray coatings | [2] |
| Viscosity Reduction | Up to 25% reduction | With 3-4% addition in alkyd resin paints | [2] |
| Resin Compatibility | High | Acrylic, epoxy, alkyd, polyester, nitrocellulose, polyurethane | [5] |
| System Type | Versatile | Solvent-borne, water-borne, and printing ink systems |[3][4] |
Logical Relationships and Workflows
The following diagrams illustrate the functional role of this compound in coatings and a typical experimental workflow for its evaluation.
Caption: Functional role of this compound in coating formulations.
Caption: Experimental workflow for evaluating coating performance.
Experimental Protocols
The following protocols outline standard methodologies for assessing the impact of this compound on key coating properties. These are based on established ASTM standards.[13][14]
Protocol 1: Evaluation of Liquid Paint Properties
This protocol covers the characterization of the coating in its liquid state.
1.1. Objective: To measure the viscosity, density, and flash point of the formulated paint.
1.2. Materials:
-
Control paint formulation (without this compound).
-
Test paint formulation (with this compound).
-
Rotational Viscometer (e.g., Brookfield type).
-
Weight-per-gallon cup (Pycnometer), calibrated (ASTM D1475).[15]
-
Analytical balance.
-
Closed-cup flash point tester (e.g., Setaflash, ASTM D3278).[15]
-
Constant temperature bath.
1.3. Methodology:
1.3.1. Viscosity Measurement (ASTM D2196):
-
Bring the paint sample to a constant temperature (typically 25 ± 0.5 °C).
-
Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity.
-
Immerse the spindle into the paint sample to the marked level.
-
Allow the spindle to rotate for a set time (e.g., 60 seconds) until the reading stabilizes.
-
Record the viscosity reading in centipoise (cP) or Krebs Units (KU).
-
Perform the measurement in triplicate and calculate the average.
1.3.2. Density Measurement (ASTM D1475):
-
Ensure the weight-per-gallon cup and lid are clean and dry.
-
Measure and record the weight of the empty cup with its lid.
-
Fill the cup with the paint sample, avoiding air bubbles.
-
Place the lid on the cup, allowing excess paint to exude from the small hole in the lid.
-
Wipe the exterior of the cup and lid clean.
-
Weigh the filled cup and record the mass.
-
Calculate the density (e.g., in lbs/gallon or g/mL) by subtracting the empty weight from the filled weight and dividing by the known volume of the cup.[15]
1.3.3. Flash Point Measurement (ASTM D3278):
-
Set the flash point tester to the expected test temperature.
-
Inject the specified volume of the paint sample into the sample cup.
-
Close the cup and allow the sample to reach thermal equilibrium.
-
Apply the test flame at specified intervals while observing for a flash.
-
The lowest temperature at which a flash is observed is recorded as the flash point.[15]
Protocol 2: Assessment of Film Formation and Drying
This protocol evaluates how the solvent affects the application and drying process.
2.1. Objective: To determine the drying time and leveling characteristics of the coating.
2.2. Materials:
-
Test panels (e.g., glass, steel, or Leneta charts).
-
Film applicator (drawdown bar) with a specified gap size.
-
Drying time recorder or manual testing apparatus (cotton ball, stylus).
-
Leveling test blade (ASTM D4062).
-
Anti-sag meter.
2.3. Methodology:
2.3.1. Film Application:
-
Place a test panel on a flat, rigid surface.
-
Pour a small amount of the paint sample across the top of the panel.
-
Draw the film applicator down the panel at a steady, uniform rate to create a wet film of a specific thickness.
2.3.2. Drying Time (ASTM D1640):
-
Immediately after application, start a timer or the mechanical drying time recorder.
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The time when no paint adheres to the finger is the set-to-touch time.
-
Tack-Free Time: Place a small piece of cotton on the film and apply light pressure. The time when the cotton can be blown off without leaving any fibers is the tack-free time.
-
Dry-Hard Time: Press the thumb firmly onto the film. The time when no indentation or stickiness is observed is the dry-hard time.
2.3.3. Leveling Properties (ASTM D4062):
-
Use a leveling test blade to apply parallel pairs of stripes of the coating onto a glass panel.
-
Allow the film to dry in a horizontal position.
-
Visually assess the dried film by comparing it to a set of standard ratings, observing the degree to which the parallel stripes have flowed together and obliterated the applicator marks.
Protocol 3: Characterization of Dry Film Properties
This protocol assesses the performance of the fully cured coating.
3.1. Objective: To measure the adhesion, hardness, solvent resistance, and gloss of the cured film.
3.2. Materials:
-
Cured test panels (allow for full curing time, typically 7 days).
-
Adhesion test kit (cutting tool with multiple blades, tape conforming to ASTM D3359).
-
Pencil hardness test set (pencils of varying hardness from 6B to 6H, ASTM D3363).
-
Cheesecloth or cotton swabs.
-
Methyl Ethyl Ketone (MEK) solvent.
-
Glossmeter (60°, 20°, or 85° geometry, ASTM D523).
3.3. Methodology:
3.3.1. Adhesion (Cross-Hatch Test, ASTM D3359):
-
Using the cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Brush the area lightly to remove any detached flakes.
-
Apply the specified pressure-sensitive tape firmly over the grid.
-
Within 90 seconds, remove the tape by pulling it back upon itself at a 180-degree angle.
-
Classify the adhesion by visually comparing the grid area to the ASTM classification scale (5B = no detachment, 0B = severe detachment).
3.3.2. Hardness (Pencil Hardness Test, ASTM D3363):
-
Starting with a softer pencil (e.g., 2H), press the lead firmly against the coated surface at a 45-degree angle and push forward.
-
Observe the surface for scratching or gouging.
-
Repeat with pencils of increasing hardness until one scratches the film.
-
The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
3.3.3. Solvent Resistance (MEK Rub Test, ASTM D4752):
-
Saturate a piece of cheesecloth with MEK.[16]
-
Using a finger, rub the saturated cloth back and forth over a small area of the cured film with moderate pressure. One forward and back motion constitutes a "double rub".[16]
-
Count the number of double rubs until the coating is removed and the substrate becomes visible.
-
A higher number of rubs indicates better cure and solvent resistance.[16]
3.3.4. Gloss Measurement (ASTM D523):
-
Calibrate the glossmeter using the supplied standards.
-
Place the glossmeter on a flat area of the cured coating.
-
Take readings at several locations on the panel.
-
Record the average gloss value at the specified geometry (e.g., 60° for medium gloss finishes).
References
- 1. nbinno.com [nbinno.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. specialchem.com [specialchem.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. atamankimya.com [atamankimya.com]
- 6. discover.univarsolutions.com [discover.univarsolutions.com]
- 7. saiper.com [saiper.com]
- 8. Methoxy Propanol - Features, Uses and Hazards [sydneysolvents.com.au]
- 9. atamankimya.com [atamankimya.com]
- 10. taminkalatak.com [taminkalatak.com]
- 11. scribd.com [scribd.com]
- 12. Dowanol PM - Features, Uses and Hazards [sydneysolvents.com.au]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. kelid1.ir [kelid1.ir]
- 16. trl.com [trl.com]
Methoxypropanol in Cleaning Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropanol, specifically the alpha isomer 1-methoxy-2-propanol, is a versatile and effective solvent widely utilized in the formulation of cleaning agents.[1] Its favorable properties, including complete water miscibility, good solvency for a range of polar and non-polar substances, a fast evaporation rate, and the ability to reduce surface tension, make it a valuable component in household, industrial, and specialized cleaning products.[2][3] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in cleaning formulations.
Key Properties and Advantages
This compound offers several advantages in cleaning formulations:
-
Excellent Solvency: It effectively dissolves a wide variety of resins, oils, greases, and other contaminants.[2][3]
-
Coupling Agent: Its ability to couple unlike liquid phases allows for the creation of stable, homogenous cleaning solutions, particularly in water-based formulations.[4][5][6]
-
Fast Evaporation: As the fastest evaporating solvent in the glycol ether family, it ensures surfaces dry quickly without leaving streaks.[2][4][6]
-
Surface Tension Reduction: this compound lowers the surface tension of cleaning solutions, which enhances wetting and penetration of soils.[2][5]
-
Low Toxicity: It is considered to have a low toxicity profile, making it a safer alternative to some other organic solvents.[2][3]
-
High Water Solubility: Its complete miscibility with water provides flexibility in formulating aqueous cleaners.[2][5]
Data Presentation
The following tables summarize the key quantitative data for 1-methoxy-2-propanol, the major isomer of this compound.
Table 1: Physical and Chemical Properties of 1-Methoxy-2-propanol
| Property | Value |
| Molecular Formula | C4H10O2[3][4][5] |
| Molecular Weight | 90.12 g/mol [2][4][5] |
| Boiling Point | 118-121 °C[1][2][6][7] |
| Melting Point | -97 °C to -139 °F[1][2][6][7] |
| Density | 0.916 - 0.924 g/mL at 25 °C[1][2][6] |
| Vapor Pressure | 10.9 - 11.8 mmHg at 25 °C[2][6] |
| Vapor Density | 3.11 - 3.12 (vs air)[2] |
| Flash Point | 32 - 33 °C (closed cup)[1] |
| Water Solubility | Miscible[1][2][7] |
| Refractive Index | 1.403 at 20 °C[6] |
Table 2: Performance-Related Properties of 1-Methoxy-2-propanol
| Property | Value |
| Evaporation Rate (n-Butyl Acetate = 1) | 0.7 - 0.71[7] |
| Evaporation Rate (Ether = 1) | 22[7] |
| Surface Tension | 27.0 dyn/cm[7] |
| Viscosity | 1.90 cP[7] |
| Hansen Solubility Parameter (δt) | 14.3 (cal/mL)½[7] |
Experimental Protocols
Protocol 1: Formulation of a this compound-Based Hard Surface Cleaner
This protocol outlines the preparation of a basic hard surface cleaner incorporating this compound.
Objective: To formulate a stable and effective aqueous hard surface cleaner.
Materials:
-
Deionized water
-
This compound (1-methoxy-2-propanol)
-
Surfactant (e.g., a nonionic surfactant with an HLB of 12-14)
-
Builder (e.g., sodium metasilicate or sodium carbonate)
-
Chelating agent (e.g., tetrasodium EDTA)
-
Fragrance (optional)
-
Dye (optional)
-
Beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
pH meter
Procedure:
-
Water Addition: In a clean beaker, add the required amount of deionized water.
-
Builder and Chelating Agent Dissolution: While stirring the water, slowly add the builder and chelating agent. Continue stirring until all solids are completely dissolved.
-
This compound Addition: Slowly add the this compound to the solution while maintaining moderate stirring.
-
Surfactant Addition: Add the surfactant to the mixture and continue to stir until the solution is clear and homogenous.
-
Additives: If desired, add fragrance and dye at this stage, mixing until fully incorporated.
-
pH Adjustment: Measure the pH of the final formulation and adjust if necessary using a suitable acid or base.
-
Final Mixing: Continue to mix the solution for an additional 15-20 minutes to ensure uniformity.
-
Quality Control: Visually inspect the final product for clarity, color, and any signs of phase separation. Measure and record the final pH.
Example Formulation:
| Component | Weight % |
| Deionized Water | 80.0 - 90.0 |
| This compound | 5.0 - 10.0 |
| Nonionic Surfactant | 2.0 - 5.0 |
| Sodium Metasilicate | 1.0 - 3.0 |
| Tetrasodium EDTA | 0.5 - 1.0 |
| Fragrance/Dye | q.s. |
Protocol 2: Evaluation of Cleaning Performance using Gravimetric Analysis
This protocol describes a method to quantify the cleaning efficacy of a this compound-based formulation on a model soil.
Objective: To determine the percentage of soil removed from a standardized substrate.
Materials:
-
Pre-weighed, standardized coupons (e.g., aluminum or stainless steel)
-
Model soil (e.g., a mixture of oil and particulate matter)
-
The cleaning formulation to be tested
-
Beakers
-
Stirring apparatus (e.g., magnetic stirrer or orbital shaker)
-
Forceps
-
Drying oven
-
Analytical balance (readable to 0.0001 g)
Procedure:
-
Coupon Preparation: Clean and dry the pre-weighed coupons to establish a baseline weight.
-
Soiling: Apply a consistent amount of the model soil (approximately 0.5 grams) to each coupon. Heat briefly with a heat gun to ensure adhesion and spread evenly.
-
Initial Weighing: Accurately weigh each soiled coupon and record the "dirty weight."
-
Cleaning Process:
-
Place a soiled coupon into a beaker containing the cleaning formulation.
-
Agitate the solution for a set period (e.g., 20 minutes) at a controlled speed (e.g., 300 rpm).
-
The cleaning can be performed at room temperature or an elevated temperature, which should be recorded.
-
-
Rinsing: Remove the coupon from the cleaning solution with forceps and rinse thoroughly with deionized water.
-
Drying: Place the cleaned coupons in a drying oven until they reach a constant weight.
-
Final Weighing: Allow the coupons to cool to room temperature in a desiccator and then accurately weigh each coupon, recording the "clean weight."
-
Calculation: Calculate the percentage of soil removed using the following formula:
% Soil Removed = [(Initial Soil Weight - Final Soil Weight) / Initial Soil Weight] x 100
Where:
-
Initial Soil Weight = Dirty Weight - Initial Coupon Weight
-
Final Soil Weight = Clean Weight - Initial Coupon Weight
-
Mandatory Visualizations
Caption: Workflow for formulating a this compound-based cleaner.
Caption: Simplified mechanism of solvent action in cleaning.
Caption: Chemical structure of 1-methoxy-2-propanol.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 5. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]
- 7. 1-methoxy-2-propanol [stenutz.eu]
Methoxypropanol: A Versatile Medium for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxypropanol, specifically the α-isomer 1-methoxy-2-propanol (also known as propylene glycol methyl ether or PGME), is emerging as a promising and versatile solvent in the pharmaceutical industry. Its favorable physicochemical properties, including its miscibility with a wide range of organic solvents and water, a moderate boiling point, and a comparatively favorable safety and environmental profile, make it an attractive alternative to more hazardous traditional solvents.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reaction medium in key pharmaceutical syntheses.
Physicochemical Properties and Advantages in Synthesis
This compound's utility as a solvent in pharmaceutical synthesis is underpinned by its unique combination of a hydroxyl group and an ether moiety. This dual functionality allows it to dissolve a broad spectrum of polar and non-polar compounds, a critical attribute for the diverse range of reactants, intermediates, and catalysts employed in drug synthesis. Its moderate boiling point (120 °C) is advantageous for conducting reactions at elevated temperatures while still allowing for convenient removal under reduced pressure.[1][2]
Key Advantages:
-
Broad Solvency: Dissolves a wide range of organic compounds, including common pharmaceutical precursors and reagents.
-
Miscibility: Fully miscible with water and many organic solvents, facilitating flexible reaction setups and work-up procedures.[2]
-
Favorable Boiling Point: Allows for a good temperature range for various reactions and is easily removed during product isolation.[1][2]
-
"Green" Solvent Potential: Considered a more environmentally benign alternative to solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in certain applications.
-
Low Toxicity Profile: Exhibits lower toxicity compared to many traditional organic solvents.
Applications in Pharmaceutical Synthesis
While still being explored for a wider range of applications, this compound has shown potential as a solvent in several important classes of reactions relevant to pharmaceutical manufacturing.
Alkylation Reactions
Alkylation is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). This compound can serve as a suitable medium for such reactions. For instance, in the synthesis of 3-methoxy-1-propanol, a building block for certain pharmaceuticals, an excess of the related compound 1,3-propanediol can act as both a reactant and a solvent, showcasing the utility of such diols and their ethers in synthesis.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for representative reactions where this compound can be utilized as a solvent.
Protocol 1: Synthesis of 3-Methoxy-1-propanol via Alkylation
This protocol is adapted from a patented process and demonstrates a reaction where a this compound derivative is synthesized, with a related compound acting as the solvent.[4] This provides a model for alkylation reactions in a propanediol-based medium.
Reaction Scheme:
Caption: Synthesis of 3-Methoxy-1-propanol.
Materials:
-
1,3-Propanediol
-
Potassium hydroxide (50% aqueous solution)
-
Potassium iodide (catalyst)
-
Methyl chloride
-
Toluene (for azeotropic distillation)
Procedure:
-
Formation of the Alkoxide:
-
In a multi-necked flask, charge 1,3-propanediol.
-
Meter in a 50% by weight aqueous potassium hydroxide solution.
-
Distill the resulting mixture under reduced pressure to remove water. Toluene can be used for azeotropic distillation to ensure dryness.[4] This will yield a solution of the monopotassium alkoxide of 1,3-propanediol.[4]
-
-
Alkylation Reaction:
-
Transfer the prepared solution of the monopotassium alkoxide of 1,3-propanediol to an autoclave under a nitrogen atmosphere.
-
Add a catalytic amount of potassium iodide.[4]
-
Heat the mixture to 120 °C.[4]
-
Introduce methyl chloride into the reactor under a pressure of 2 bar over a period of approximately 1.7 hours.[4]
-
After the addition is complete, continue to stir the reaction mixture at 120 °C for an additional hour.[4]
-
-
Work-up and Purification:
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Monopotassium salt of 1,3-propanediol | [4] |
| Product | 3-Methoxy-1-propanol | [4] |
| Yield | 71% of theory | [4] |
| Selectivity | 89% | [4] |
| Byproduct | Dimethoxypropane (5%) | [4] |
Logical Workflow for Pharmaceutical Synthesis in this compound
The following diagram illustrates a general workflow for conducting a pharmaceutical synthesis reaction using this compound as the solvent, from reaction setup to product isolation.
Caption: General workflow for synthesis in this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is important to work in a well-ventilated area and to avoid sources of ignition. While it has a lower toxicity profile than many other solvents, appropriate personal protective equipment, including gloves and safety glasses, should always be worn.
Conclusion
This compound presents a valuable option as a solvent for pharmaceutical synthesis, offering a balance of performance, safety, and environmental considerations. Its broad solvency and miscibility make it adaptable to a variety of reaction types. While further research is needed to fully explore its potential in a wider range of pharmaceutical applications, the provided protocols and data demonstrate its utility as a viable medium for key synthetic transformations. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of solvents like this compound is likely to increase.
References
- 1. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 4. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
Application of Methoxypropanol in Printing Ink Formulations: Detailed Application Notes and Protocols
Introduction
Methoxypropanol, an organic solvent belonging to the glycol ether family, is a versatile chemical widely utilized across various industries.[1] It exists primarily as two isomers: 1-methoxy-2-propanol (propylene glycol methyl ether, PGME) and 2-methoxy-1-propanol.[2][3] The former is the more common isomer in commercial products. This compound is a colorless liquid with a mild, ether-like odor, and it is completely miscible with water and many organic solvents.[4] These properties make it an excellent solvent and coupling agent in the formulation of printing inks.[4]
Role of this compound in Printing Ink Formulations
This compound plays a crucial role in optimizing the performance of printing inks. Its primary functions include:
-
Solvent and Co-solvent: this compound is an effective solvent for a wide range of resins, binders, and dyes used in ink formulations, including nitrocellulose, acrylics, and phenolic resins.[5][6] It can be used as the primary solvent or as a co-solvent to enhance the solubility of other components in the ink system.[6]
-
Viscosity Control: It helps to control the viscosity of printing inks, which is critical for ensuring proper ink flow, transfer from the printing plate to the substrate, and uniform film formation.[6][7]
-
Drying Time Regulation: this compound has a moderate evaporation rate, which allows for controlled drying of the ink on the substrate.[8] This prevents premature drying on the printing press while ensuring efficient curing after application.[8] This controlled evaporation helps in achieving sharper contours and a high-gloss finish.[5]
-
Flow and Leveling Agent: It improves the flow and leveling properties of the ink, which helps to eliminate defects such as brush marks and unevenness, resulting in a smooth and uniform printed surface.[5]
-
Coupling Agent: In water-based ink systems, this compound acts as a coupling agent, improving the stability and compatibility of the formulation by ensuring that various components remain well-dispersed.[5]
-
Enhanced Print Quality: By ensuring proper pigment dispersion, film formation, and adhesion, this compound contributes to superior print quality with vibrant colors and sharp images.[6][8] It also increases the penetration of the ink into the substrate.[5]
Types of Printing Inks Utilizing this compound
This compound's versatile properties make it suitable for a variety of printing ink types, including:
-
Gravure Printing Inks: It is used as an active and tail solvent in solvent-based gravure inks.
-
Flexographic Printing Inks: this compound is a key solvent in flexographic inks, where precise ink behavior is critical for quality.[4][8]
-
Screen Printing Inks: It is also utilized in the formulation of both solvent-based and water-based screen printing inks.[4]
-
Inkjet Inks: The controlled drying characteristics of this compound are beneficial in some inkjet ink formulations.
Quantitative Data
The following table summarizes the key physical and chemical properties of 1-methoxy-2-propanol (PGME), the primary isomer of this compound.
| Property | Value |
| Chemical Formula | C4H10O2 |
| Molar Mass | 90.122 g·mol−1[1] |
| Appearance | Colorless liquid[1] |
| Odor | Ethereal[1] |
| Density | 0.92 g/cm³ (at 20 °C)[1] |
| Melting Point | −97 °C (−143 °F; 176 K)[1] |
| Boiling Point | 120 °C (248 °F; 393 K)[1] |
| Solubility in Water | Miscible[1] |
| Flash Point | 32 °C (90 °F; 305 K)[1] |
| Surface Tension | Low |
Experimental Protocols
Protocol 1: General Formulation of a Simple Solvent-Based Printing Ink
This protocol outlines the basic steps for preparing a simple solvent-based printing ink using this compound.
Materials:
-
Pigment (e.g., Phthalocyanine Blue)
-
Binder/Resin (e.g., Nitrocellulose)
-
This compound (as the primary solvent)
-
Plasticizer (e.g., Dibutyl Phthalate)
-
Additives (e.g., wax for slip and rub resistance)
-
High-speed mixer or disperser
-
Beaker or mixing vessel
-
Weighing scale
Procedure:
-
Binder Dissolution: Weigh the required amount of binder and add it to the mixing vessel. Gradually add the this compound while stirring until the binder is completely dissolved.
-
Pigment Dispersion: Slowly add the pigment to the binder solution under high-speed agitation. Continue mixing until the pigment is uniformly dispersed and the desired color strength is achieved.
-
Addition of Plasticizer and Additives: Add the plasticizer and any other additives to the mixture and continue stirring until a homogenous ink is formed.
-
Viscosity Adjustment: Adjust the viscosity of the ink by adding more this compound if it is too high, or more binder if it is too low, until the desired viscosity is reached.
-
Quality Control: Test the final ink for properties such as viscosity, color, and drying time.
Protocol 2: Measurement of Printing Ink Viscosity
This protocol describes the use of a rotational viscometer to measure the viscosity of a printing ink.
Equipment:
-
Rotational viscometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath (optional, but recommended for consistency)
-
Beaker containing the ink sample
Procedure:
-
Sample Preparation: Ensure the ink sample is well-mixed and free of air bubbles.[9] Bring the ink to a constant temperature, typically 25 ± 1°C, as viscosity is temperature-dependent.[9][10]
-
Instrument Setup: Select the appropriate spindle and rotational speed on the viscometer based on the ink's expected viscosity.[9]
-
Measurement: Immerse the spindle into the ink sample up to the marked level.[9] Start the viscometer and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).[9]
-
Cleaning: Thoroughly clean the spindle and beaker after each measurement.
Protocol 3: Determination of Ink Drying Time (Smudge Test)
This protocol provides a simple method for determining the drying time of a printed ink film.
Materials:
-
The formulated printing ink
-
Substrate (e.g., paper, film)
-
Applicator (e.g., drawdown bar, hand proofer)
-
Timer or stopwatch
-
Cotton swabs or a piece of clean, white paper
Procedure:
-
Ink Application: Apply a uniform film of the ink onto the substrate using the chosen applicator.
-
Start Timing: Start the timer immediately after the ink application.
-
Smudge Test: At regular intervals (e.g., every 30 seconds or 1 minute), gently rub the surface of the printed ink film with a clean cotton swab or press a clean piece of paper against it with consistent pressure.
-
Observation: Observe if any ink transfers to the cotton swab or the clean paper.
-
Determine Drying Time: The drying time is the point at which no ink transfer is observed. Record this time. For more standardized testing, methods like ASTM F2498-05 can be followed which involve a more controlled smudging procedure.[11]
Visualizations
Caption: Workflow for Printing Ink Formulation.
Caption: Influence of this compound Properties on Ink Performance.
Safety and Handling
This compound is a flammable liquid and should be handled with care. It is important to use it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye irritation.[7] Always refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly effective and versatile solvent for use in a wide range of printing ink formulations. Its excellent solvency, moderate evaporation rate, and ability to act as a coupling agent contribute significantly to the quality and performance of the final printed product. By carefully controlling the concentration of this compound, formulators can fine-tune the viscosity, drying time, and flow properties of the ink to meet the specific requirements of different printing processes and substrates.
References
- 1. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHOXY PROPANOL (PM) Manufacturer,Supplier,Exporter from Maharashtra,India [dhalopchemicals.com]
- 5. kremer-pigmente.com [kremer-pigmente.com]
- 6. 1-Methoxy-2-Propanol (PM) in Phenolics for Printing & Packaging for Printing & Packaging | Ookto - The AI powered chemical marketplace [ookto.com]
- 7. Methoxy Propanol - Pishro Tejarat Maham [maham-trading.com]
- 8. nbinno.com [nbinno.com]
- 9. anysiliconerubber.com [anysiliconerubber.com]
- 10. scprintingink.com [scprintingink.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Using Methoxypropanol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing methoxypropanol as a solvent in chemical reactions. It covers the solvent's properties, safety precautions, a general experimental protocol for a representative reaction, and data presentation guidelines.
Introduction to this compound as a Reaction Solvent
This compound, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with a variety of industrial and commercial applications. It is a colorless, clear liquid with a faint ether-like odor.[1][2] Its utility as a reaction solvent stems from its unique combination of properties, including moderate volatility, high water solubility, and excellent solvency for a wide range of organic compounds and resins such as acrylics, epoxies, and polyurethanes.[1] this compound is miscible with water and a wide range of organic solvents, making it a useful coupling agent in diverse solvent systems.[3]
Chemically, this compound contains both an ether and a secondary alcohol functional group, allowing it to engage in reactions typical of both classes, such as forming esters with acids or peroxides in the presence of atmospheric oxygen. It is produced industrially by the reaction of propylene oxide with methanol.
Physicochemical Properties
A summary of key physical and chemical properties of 1-methoxy-2-propanol is presented below. This data is essential for planning experimental setups, particularly for heating, cooling, and distillation procedures.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂ | [1] |
| Molar Mass | 90.12 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.92 g/cm³ (at 20 °C) | |
| Boiling Point | 120 °C (248 °F) | |
| Melting Point | -97 °C (-143 °F) | |
| Flash Point | ~31.7 °C (89 °F) | [1] |
| Solubility in Water | Miscible | [1] |
Safety Precautions and Handling
This compound is a flammable liquid and vapor, posing a moderate fire hazard when exposed to heat or flame.[4][5] It is crucial to implement strict safety measures in the laboratory.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6]
-
Avoid contact with skin, eyes, and clothing.[5] In case of contact, wash thoroughly with soap and water.[4]
Fire and Explosion Prevention:
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[8]
-
Hand Protection: Use solvent-resistant gloves (e.g., butyl rubber or nitrile rubber).[6][9]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[4][7]
Storage and Disposal:
-
Store in a cool, dry, well-ventilated area in approved flammable liquid storage containers.[4]
-
Store away from incompatible materials and ignition sources.[4]
-
Dispose of waste in accordance with local, state, and federal regulations.[4]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a representative Williamson ether synthesis reaction using this compound as the solvent. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).
Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
1-Methoxy-2-propanol (PGME)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask (round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 5.0 g).
-
Add 100 mL of 1-methoxy-2-propanol to dissolve the phenol.
-
Slowly add powdered sodium hydroxide (e.g., 2.4 g, a slight molar excess) to the solution while stirring. The mixture may warm up slightly as the sodium phenoxide salt forms.
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Reaction Execution:
-
To the stirred suspension of sodium phenoxide, add benzyl chloride (e.g., 6.7 g) dropwise.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if applicable.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (1-methoxy-2-propanol) under reduced pressure using a rotary evaporator. This step is crucial due to the high water solubility of this compound, which would complicate a standard aqueous extraction.[10]
-
To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Stir vigorously.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Data Presentation
Quantitative results from the synthesis should be recorded systematically. Below is an example table summarizing the key data points for the Williamson ether synthesis described above.
| Parameter | Value |
| Reactants | |
| Phenol (mass) | 5.0 g |
| Benzyl Chloride (mass) | 6.7 g |
| Product | |
| Product Name | Benzyl phenyl ether |
| Theoretical Yield | 9.8 g |
| Actual Yield (crude) | 8.5 g |
| Metrics | |
| Crude Yield (%) | 86.7% |
| Melting Point (°C) | 38-40 °C |
| Purity (by GC/HPLC) | >95% |
Visualizations
Diagrams created using Graphviz DOT language to illustrate the experimental workflow.
Caption: General workflow for Williamson ether synthesis.
Caption: Detailed work-up procedure for this compound-based reactions.
References
- 1. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxy Propanol – Solvent Optimizer for Formulations [jil-chemicals.com]
- 3. servochem.com [servochem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Mobile [my.chemius.net]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. recochem.com [recochem.com]
- 8. Methoxy Propanol - Features, Uses and Hazards [sydneysolvents.com.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Methoxypropanol as an Antifreeze Agent in Laboratory Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropanol, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with applications extending to laboratory settings as an effective antifreeze agent.[1][2][3] Its properties, including complete miscibility with water and a low freezing point, make it a suitable component for creating low-temperature cooling baths and as a potential cryoprotectant for biological samples.[4][5] This document provides detailed application notes and protocols for the use of this compound in laboratory environments.
Properties of this compound
This compound is a colorless liquid with an ether-like odor. It is valued for its high water solubility and ability to dissolve a wide range of substances.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C4H10O2 |
| Molar Mass | 90.12 g/mol |
| Appearance | Colorless liquid |
| Freezing Point | -96 °C (-141 °F)[5] |
| Boiling Point | 120 °C (248 °F)[2] |
| Flash Point | 32 °C (90 °F)[2] |
| Density | 0.92 g/cm³ (at 20 °C)[2] |
| Solubility in Water | Miscible[2] |
Applications in Laboratory Settings
Laboratory Cooling Baths
This compound can be used as a component in cooling baths to achieve and maintain sub-zero temperatures for various laboratory procedures, such as chemical reactions, crystallization, and sample storage.[6][7][8] Its low freezing point allows for the preparation of baths at temperatures significantly below the freezing point of water.
| This compound Concentration (% v/v) | Estimated Freezing Point (°C) |
| 10 | -4 |
| 20 | -9 |
| 30 | -15 |
| 40 | -22 |
| 50 | -30 |
| 60 | -40 |
Materials:
-
This compound
-
Distilled water or deionized water
-
Dewar flask or other insulated container
-
Low-temperature thermometer
-
Dry ice or a mechanical cooling system
Procedure:
-
Determine the required temperature for your experiment.
-
Consult the estimated freezing point table to determine the approximate concentration of this compound required.
-
In a well-ventilated fume hood, carefully measure the required volumes of this compound and water.
-
Slowly add the this compound to the water in the insulated container while stirring gently.
-
Place a low-temperature thermometer in the mixture to monitor the temperature.
-
Gradually add a cooling agent (e.g., small pieces of dry ice) to the mixture while stirring continuously until the desired temperature is reached and stabilizes.[9]
-
Maintain the temperature by adding small amounts of the cooling agent as needed.
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is flammable; keep it away from open flames and heat sources.[2]
-
Handle dry ice with insulated gloves to prevent frostbite.[9]
Experimental Workflow for Cooling Bath Preparation
Caption: Workflow for preparing a this compound-based laboratory cooling bath.
Cryopreservation of Biological Samples
This compound has potential as a cryoprotective agent (CPA) for the preservation of cells and tissues at ultra-low temperatures.[10] Cryoprotectants are crucial for minimizing cell damage caused by ice crystal formation during freezing.[11] While specific protocols utilizing this compound for cryopreservation are not widely documented, a general protocol can be adapted.
Cryoprotectants like this compound work by depressing the freezing point of the intracellular and extracellular solution, reducing the amount of ice formed at any given temperature. They also increase the viscosity of the solution, which hinders ice crystal growth and can promote vitrification (a glass-like, non-crystalline solid state) at high cooling rates.
Simplified Mechanism of Cryoprotectant Action
Caption: this compound's role in mitigating cellular damage during cryopreservation.
Materials:
-
Cell culture to be cryopreserved
-
Complete cell culture medium
-
This compound (sterile)
-
Fetal Bovine Serum (FBS) or other protein source
-
Cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Prepare the cryoprotectant solution. A common starting point is a 10% (v/v) solution of the cryoprotectant in complete cell culture medium, often with an increased concentration of serum (e.g., 20% FBS). For a this compound-based solution, this would be:
-
80% Complete cell culture medium
-
10% this compound
-
10% Fetal Bovine Serum (Note: The optimal concentration of this compound may vary depending on the cell type and should be determined empirically.)
-
-
Harvest and prepare the cells.
-
For adherent cells, wash with PBS, detach with trypsin, and neutralize with complete medium.
-
For suspension cells, pellet by centrifugation.
-
-
Resuspend the cell pellet in the prepared cryoprotectant solution at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials (typically 1 mL per vial).
-
Place the cryovials in a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.[11]
-
Place the freezing container in a -80°C freezer and leave for at least 4 hours, preferably overnight.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Thawing Protocol:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cells to pellet them and remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.
-
Incubate the cells under appropriate conditions.
Conclusion
This compound presents a viable and effective option as an antifreeze agent in laboratory settings for the preparation of cooling baths and potentially as a cryoprotective agent. Its miscibility with water and low freezing point are advantageous for these applications. The protocols provided here offer a starting point for the implementation of this compound in your laboratory workflows. It is essential to perform initial validation experiments to determine the optimal concentrations and conditions for your specific applications. Always adhere to safety guidelines when handling this compound and other laboratory chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unionpetrochemical.com [unionpetrochemical.com]
- 6. Cooling bath - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. US6274303B1 - Method for rapid cooling and warming of biological materials - Google Patents [patents.google.com]
- 11. stemcell.com [stemcell.com]
Methoxypropanol in Agricultural Pesticide Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropanol, also known as propylene glycol methyl ether (PGME), is a versatile and effective solvent widely utilized in the formulation of agricultural pesticides. Its favorable physicochemical properties, including high solvency for a wide range of active ingredients (AIs), miscibility with water, and a good balance of volatility, make it a valuable component in developing stable and efficacious pesticide products.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural pesticide formulations, targeting researchers, scientists, and professionals involved in pesticide development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into pesticide formulations. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, ether-like |
| Boiling Point | 120 °C (248 °F) |
| Flash Point | 31 °C (88 °F) |
| Density | 0.919 g/cm³ |
| Solubility in Water | Miscible |
| Vapor Pressure | 11.7 hPa (at 20 °C) |
Applications in Agricultural Formulations
This compound serves several critical functions in agricultural pesticide formulations:
-
Solvent: It is an excellent solvent for a diverse range of active ingredients, including herbicides, insecticides, and fungicides.[2][3] Its strong solvency power helps to maintain the AI in a dissolved state, preventing crystallization and ensuring a homogeneous formulation.[1]
-
Coupling Agent: In emulsifiable concentrate (EC) and suspension concentrate (SC) formulations, this compound can act as a coupling agent, improving the compatibility and stability of the mixture.
-
Volatility Modifier: Its moderate evaporation rate can influence the drying time of the spray deposit on plant surfaces, potentially affecting the uptake and efficacy of the active ingredient.
Experimental Protocols
Detailed methodologies for key experiments are crucial for evaluating the performance of this compound in pesticide formulations.
Protocol 1: Determination of Active Ingredient Solubility in this compound
Objective: To determine the saturation solubility of a pesticide active ingredient in this compound at a specific temperature.
Materials:
-
Pesticide Active Ingredient (analytical grade)
-
This compound (reagent grade)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the active ingredient to a known volume of this compound in separate vials.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved solids to settle.
-
Carefully transfer a known volume of the supernatant to a centrifuge tube.
-
Centrifuge the samples to remove any remaining suspended particles.
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved active ingredient using a validated HPLC method.
-
The resulting concentration represents the solubility of the active ingredient in this compound at the tested temperature.
Protocol 2: Accelerated Storage Stability Test
Objective: To evaluate the chemical and physical stability of a pesticide formulation containing this compound under accelerated storage conditions.
Materials:
-
Test pesticide formulation containing this compound
-
Control formulation (without this compound, if applicable)
-
Glass containers with airtight seals
-
Oven capable of maintaining a constant temperature (e.g., 54 ± 2°C)
-
Analytical instrumentation for active ingredient quantification (e.g., HPLC, GC)
-
Equipment for physical property assessment (e.g., viscometer, pH meter, particle size analyzer)
Procedure:
-
Package the test and control formulations in appropriate, sealed glass containers.
-
Analyze the initial concentration of the active ingredient and the initial physical properties (e.g., pH, viscosity, appearance, particle size distribution for SC formulations) of both formulations at time zero.
-
Place the containers in an oven maintained at 54 ± 2°C for 14 days.
-
After 14 days, remove the samples and allow them to equilibrate to room temperature.
-
Visually inspect the samples for any physical changes, such as phase separation, crystallization, sedimentation, or color change.
-
Re-analyze the concentration of the active ingredient in both the test and control formulations.
-
Measure the final physical properties of both formulations.
-
Compare the degradation of the active ingredient and the changes in physical properties between the test and control formulations. A lower degradation rate and minimal changes in physical properties indicate good stability.
Protocol 3: Emulsion Stability Test (for EC Formulations)
Objective: To assess the ability of an emulsifiable concentrate formulation containing this compound to form a stable emulsion upon dilution with water.
Materials:
-
EC formulation containing this compound
-
Standard hard water (e.g., CIPAC Standard Water D)
-
Graduated cylinders (100 mL) with stoppers
Procedure:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 10 times.
-
Allow the cylinder to stand undisturbed and observe the emulsion at specified time intervals (e.g., 5, 30, 60, and 120 minutes).
-
Record the volume of any cream or sediment that forms at the top or bottom of the cylinder.
-
A stable emulsion will show minimal or no separation over the observation period.
Protocol 4: Physical Compatibility "Jar Test"
Objective: To assess the physical compatibility of a pesticide formulation containing this compound with other tank-mix partners (e.g., other pesticides, adjuvants, liquid fertilizers).
Materials:
-
Pesticide formulation containing this compound
-
Other tank-mix components
-
Water from the intended spray source
-
Clear glass jars (e.g., 1-quart) with lids
-
Pipettes or graduated cylinders
Procedure:
-
Add one pint of the carrier (water or liquid fertilizer) to a clear glass jar.
-
If a compatibility agent is being tested, add it to the jar and mix.
-
Add the tank-mix partners one at a time in the proper mixing order (consult product labels), capping and inverting the jar to mix after each addition. The typical order is:
-
Wettable powders (WP) and dry flowables (DF)
-
Water-dispersible granules (WDG)
-
Flowables (F) and suspension concentrates (SC)
-
Solutions (S)
-
Emulsifiable concentrates (EC)
-
-
After all components have been added, shake the jar vigorously for 15-30 seconds.
-
Let the jar stand for at least 15 minutes and observe for any signs of incompatibility, such as phase separation, precipitation, flocculation, or gelling.
-
If the mixture remains uniform, the components are considered physically compatible.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C4H10O2 | - |
| Molecular Weight | 90.12 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, ether-like | - |
| Boiling Point | 120 °C (248 °F) | [4] |
| Flash Point | 31 °C (88 °F) | [3] |
| Density | 0.919 g/cm³ | [5] |
| Solubility in Water | Miscible | [3] |
| Vapor Pressure | 11.7 hPa (at 20 °C) | - |
Table 2: Example of Accelerated Storage Stability Data
| Formulation | Initial AI Conc. (%) | Final AI Conc. (%) after 14 days at 54°C | AI Degradation (%) | Physical Appearance |
| Formulation A (with this compound) | 25.2 | 24.9 | 1.2 | Homogeneous, no separation |
| Formulation B (without this compound) | 25.1 | 23.8 | 5.2 | Phase separation observed |
Table 3: Example of Emulsion Stability Data
| Time (minutes) | Formulation A (with this compound) - Cream/Sediment (mL) | Formulation B (without this compound) - Cream/Sediment (mL) |
| 5 | 0 | 0.5 |
| 30 | 0.2 | 1.5 |
| 60 | 0.3 | 2.8 |
| 120 | 0.5 | 4.2 |
Visualizations
Caption: A simplified workflow for the development of pesticide formulations incorporating this compound.
Caption: Experimental workflow for the accelerated storage stability test of a pesticide formulation.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Techniques for studying the uptake and translocation of pesticides in plants. [repository.rothamsted.ac.uk]
laboratory procedures for safe handling and disposal of methoxypropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypropanol, also known as propylene glycol methyl ether (PGME), is a versatile solvent utilized in a wide range of laboratory and industrial applications, including in the formulation of pharmaceuticals, coatings, and cleaning agents.[1][2] Its favorable solvency characteristics for various resins like acrylics, epoxies, and polyurethanes make it a valuable component in many experimental formulations. However, its flammability and potential health hazards necessitate strict adherence to safety protocols for handling and disposal to ensure the well-being of laboratory personnel and environmental protection.[2]
These application notes provide detailed procedures and safety information for the proper handling and disposal of this compound in a laboratory setting.
Data Presentation: Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling. The following table summarizes key quantitative data for 1-methoxy-2-propanol, the most common isomer.
| Property | Value | References |
| Molecular Formula | C4H10O2 | [3][4] |
| Molar Mass | 90.12 g/mol | [3][4] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Ethereal, sweet | [1][4] |
| Boiling Point | 118-120 °C | [1][3] |
| Melting Point | -97 °C | [1][3] |
| Flash Point | ~31-34 °C (88-93 °F) | [1][4] |
| Density | 0.916-0.924 g/cm³ at 20-25 °C | [1][2] |
| Vapor Pressure | 10.9-12.5 mmHg at 25 °C | [1][4] |
| Vapor Density | ~3.12 (vs air) | [1] |
| Water Solubility | Soluble/Miscible | [1][3] |
| Occupational Exposure Limits | ||
| ACGIH TLV-TWA | 100 ppm | [5] |
| ACGIH TLV-STEL | 150 ppm | [5] |
| NIOSH REL-TWA | 100 ppm (360 mg/m³) | [6] |
| NIOSH REL-ST | 150 ppm (540 mg/m³) | [6] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory environment.
1. Engineering Controls and Ventilation:
-
All handling of this compound should be conducted in a well-ventilated area.[7][8][9]
-
A certified chemical fume hood is required when heating the solvent or when large quantities are being used to keep exposure below occupational limits.[6][8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[10]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[5][8]
-
Hand Protection: Wear chemical-resistant gloves such as butyl or nitrile rubber.[8][9]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[8] For larger quantities or potential for splashing, consider flame-retardant and antistatic protective clothing.[6][11]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]
3. General Handling Practices:
-
Avoid inhalation of vapors and direct contact with skin and eyes.[3][7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[7][11][12]
-
Wash hands thoroughly with soap and water after handling.[7]
4. Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][9]
-
Store in original, tightly sealed containers.[7]
-
Separate from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
5. Spill Response:
-
Minor Spills:
-
Remove all ignition sources from the area.[7]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[5][7][12] Do not use combustible materials like sawdust.[5]
-
Collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container for disposal.[5][7][12]
-
-
Major Spills:
Protocol 2: Disposal of this compound Waste
This protocol provides a step-by-step guide for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
This compound is a flammable liquid and must be disposed of as hazardous waste.[8]
-
Do not mix this compound waste with incompatible waste streams.[8] It is generally collected as a non-halogenated solvent waste.
-
Separate aqueous waste containing this compound from pure solvent waste.[14]
2. Waste Collection and Containerization:
-
Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container.[8] The container must be made of a material compatible with flammable liquids and be in good condition without leaks.[8]
-
Ensure the waste container is kept tightly closed except when adding waste.[15] Funnels should not be left in the container opening.[15]
-
Do not overfill containers; leave adequate headspace for vapor expansion.[15]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable Liquid").[8]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.[15]
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[16]
-
The SAA must be under the control of laboratory personnel and inspected weekly for leaks.[16]
-
Store flammable liquid waste in a fire-rated cabinet if available.[14]
-
Ensure secondary containment is used for liquid hazardous waste to contain any potential leaks.[8][14]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[8]
-
Provide accurate information about the waste composition and volume.[8]
-
Never dispose of this compound down the drain or in the regular trash.[14] Evaporation in a fume hood is not an acceptable method of disposal.[14]
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision flowchart for this compound waste disposal.
References
- 1. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. chembk.com [chembk.com]
- 4. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. Mobile [my.chemius.net]
- 12. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. nswai.org [nswai.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Troubleshooting & Optimization
Technical Support Center: High-Purity Methoxypropanol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methoxypropanol for high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial-grade this compound typically contains several impurities that can affect high-purity applications. The most common impurities include its isomer, 2-methoxy-1-propanol, water, unreacted starting materials from synthesis (such as propylene oxide and methanol), and byproducts like other glycol ethers.[1][2] Additionally, peroxides can form upon storage, especially when exposed to air and light.[3][4]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method to quantify volatile impurities and determine the overall purity.[5][6][7] Karl Fischer titration is the preferred method for accurate water content determination. Peroxide test strips or a potassium iodide test can be used to check for the presence of dangerous peroxides.[3][8]
Q3: What is the most effective method for removing water from this compound?
A3: Due to the formation of an azeotrope between this compound and water, simple distillation is not effective for complete water removal.[9] The most effective methods are azeotropic distillation and extractive distillation.[10][11] Azeotropic distillation involves adding an entrainer (e.g., toluene, hexane, or cyclohexane) to form a new, lower-boiling azeotrope with water, which can then be distilled off.[10] Extractive distillation utilizes a high-boiling solvent (e.g., ethylene glycol) to alter the relative volatility of water, allowing for its separation.[10][11]
Q4: Can fractional distillation be used to separate 1-methoxy-2-propanol from its isomer, 2-methoxy-1-propanol?
A4: Yes, fractional distillation can be effective for separating 1-methoxy-2-propanol from its isomer, 2-methoxy-1-propanol, due to their different boiling points (120°C for 1-methoxy-2-propanol and 130°C for 2-methoxy-1-propanol). A distillation column with a high number of theoretical plates is required for efficient separation.
Q5: How can I remove peroxides from this compound?
A5: Peroxides can be removed by passing the solvent through a column of activated alumina.[3][12] Another method involves shaking the solvent with a freshly prepared solution of iron(II) sulfate.[3][12] It is crucial to test for peroxides before any distillation process, as they can become concentrated and potentially explosive.[4]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too high, preventing equilibrium.- Column flooding.[2] | - Use a longer fractionating column or one with more efficient packing.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- If flooding occurs, reduce the heating rate until the liquid drains back into the flask, then resume heating at a lower rate.[2] |
| Water Remains After Distillation | - Simple distillation was used, which does not break the azeotrope.[9] | - Employ azeotropic distillation with an appropriate entrainer or extractive distillation.[10][11] |
| Product is Contaminated with Entrainer (Azeotropic Distillation) | - Inefficient separation of the entrainer from the product. | - Ensure the distillation setup allows for complete removal of the entrainer in the final distillation step.- Use a decanter to separate the water-rich phase from the entrainer-rich phase before returning the entrainer to the column.[10] |
| Low Product Recovery | - Significant hold-up of material on the column packing.- Thermal decomposition of the product at high temperatures. | - Use a column with lower hold-up packing material.- Consider performing the distillation under vacuum to lower the boiling point and prevent decomposition. |
| Sudden Pressure Increase | - Column flooding due to excessive boil-up rate.- Blockage in the condenser or take-off line. | - Immediately reduce or turn off the heat source to stop the boil-up.- Check for and clear any blockages in the system. |
Purity Analysis Issues (GC-FID)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Sample concentration is too high, overloading the column.[13]- Injection port temperature is too low.- Column degradation. | - Dilute the sample in a suitable low-boiling solvent.[13]- Increase the injection port temperature.- Condition or replace the GC column. |
| Poor Peak Resolution | - Inappropriate temperature program.- Incorrect carrier gas flow rate. | - Optimize the temperature ramp rate.- Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| Ghost Peaks | - Contamination in the injection port or column. | - Clean the injection port liner.- Bake out the column at a high temperature (within its specified limits). |
| Inaccurate Quantification | - Non-linear detector response.- Improper calibration. | - Ensure the sample concentration is within the linear range of the FID.- Perform a multi-point calibration with standards of known concentration. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for determining the purity of this compound and quantifying its volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar column (e.g., WAX) is suitable for separating polar analytes like alcohols and water.
Typical GC-FID Parameters:
| Parameter | Value |
| Injection Port Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 50°C, hold for 2 minutesRamp: 10°C/min to 200°CHold: 5 minutes |
Procedure:
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., acetone) to a concentration of approximately 1000 ppm.
-
Standard Preparation: Prepare a series of calibration standards of known impurities in the same diluent.
-
Injection: Inject the sample and standards into the GC.
-
Analysis: Identify and quantify impurities by comparing the retention times and peak areas to the calibration standards.
Protocol 2: Removal of Water by Azeotropic Distillation
This protocol describes the removal of water from this compound using toluene as an entrainer.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a condenser
-
Dean-Stark trap or a similar setup for phase separation
-
Receiving flask
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with the water-containing this compound and toluene (approximately 10-20% by volume).
-
Assemble the distillation apparatus with the Dean-Stark trap positioned between the column and the condenser.
-
Heat the mixture to boiling. The toluene-water azeotrope will distill first (boiling point ~85°C).
-
In the Dean-Stark trap, the condensed azeotrope will separate into two layers. The denser water layer will collect at the bottom, and the lighter toluene layer will overflow and return to the distillation flask.
-
Continue the distillation until no more water collects in the trap.
-
After all the water is removed, reconfigure the apparatus for a standard fractional distillation to separate the purified this compound from the toluene.
Protocol 3: Peroxide Test (Potassium Iodide Method)
This is a qualitative test to detect the presence of peroxides.
Reagents:
-
10% (w/v) potassium iodide solution (freshly prepared)
-
Dilute hydrochloric acid
-
Starch solution (optional)
Procedure:
-
In a test tube, add 10 mL of the this compound sample.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution and a few drops of dilute hydrochloric acid.
-
Shake the mixture. A yellow to brown color indicates the presence of peroxides.[3]
-
If the result is faint, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.[3]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol) - Canada.ca [canada.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. agilent.com [agilent.com]
- 6. Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 9. US5080794A - Separation of 1-methoxy-2-propanol and water - Google Patents [patents.google.com]
- 10. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 11. US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 12. westernsydney.edu.au [westernsydney.edu.au]
- 13. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Troubleshooting Low Yield in Reactions with Methoxypropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in chemical reactions involving methoxypropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common general causes of low yields in organic reactions?
A1: Low reaction yields can often be attributed to several common errors in laboratory practice. These include impure starting materials or solvents, inaccurate measurement of reagents, moisture in the reaction setup, and losses during the workup and purification stages.[1][2][3] It is also possible that the reaction has not reached completion or that side reactions are consuming the starting material.[3]
Q2: How can the isomeric purity of this compound affect my reaction yield?
A2: this compound exists as two primary isomers: 1-methoxy-2-propanol and 2-methoxy-1-propanol.[4][5] The presence of an undesired isomer can act as an impurity, leading to the formation of unwanted byproducts and making purification more difficult, which can ultimately lower the isolated yield of the desired product.[6] The reactivity of the hydroxyl group can differ between the primary (2-methoxy-1-propanol) and secondary (1-methoxy-2-propanol) alcohols, influencing the reaction pathway and selectivity.[7]
Q3: My reaction with this compound is sensitive to water. How can I ensure my solvent is dry?
A3: this compound is soluble in water and can form azeotropes, making the removal of water challenging.[8][9] To ensure this compound is anhydrous, consider the following:
-
Use of Drying Agents: Standard laboratory drying agents can be used, followed by filtration.
-
Azeotropic Distillation: This technique can be employed with an appropriate additive that forms a heteroazeotrope with water.[8][9]
-
Extractive Distillation: Using a high-boiling point solvent that alters the volatility of water relative to this compound can also be effective.[8][9]
-
Purchase Anhydrous Grade: Whenever possible, start with a commercially available anhydrous grade of this compound.[6]
Q4: I am using this compound as a reactant. What are some common side reactions to be aware of?
A4: When this compound is a reactant, its hydroxyl group can participate in various reactions. A common side reaction, especially for the secondary alcohol 1-methoxy-2-propanol, is elimination to form an alkene.[10] This is often promoted by strong bases and higher temperatures. To minimize this, consider using a less hindered, non-nucleophilic base and maintaining a low reaction temperature.[10]
Troubleshooting Guides
Issue 1: Incomplete Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.
| Potential Cause | Suggested Solution |
| Low Reaction Temperature | While some reactions are initiated at low temperatures (e.g., 0 °C) to control exotherms, they may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC or another appropriate method.[10] |
| Insufficient Reagent | Ensure that the stoichiometry of all reagents is correct. If a reagent is known to degrade or be consumed by side reactions, a slight excess may be necessary. |
| Deactivated Reagent | Some reagents are sensitive to air or moisture. Use fresh reagents from a newly opened bottle. For example, methanesulfonyl chloride is moisture-sensitive.[10] |
| Poor Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Issue 2: Formation of Significant Byproducts
Symptom: The reaction mixture shows the formation of multiple spots on TLC or peaks in LC-MS in addition to the desired product.
| Potential Cause | Suggested Solution |
| Undesired Isomer of this compound | Verify the purity and isomer of the this compound being used. The presence of 2-methoxy-1-propanol when 1-methoxy-2-propanol is required (or vice-versa) can lead to isomeric byproducts.[5] |
| Elimination Side Reaction | This is common with secondary alcohols like 1-methoxy-2-propanol, especially in the presence of strong bases. Use a milder, non-nucleophilic base (e.g., pyridine instead of triethylamine) and maintain lower reaction temperatures.[10] |
| Reaction with this compound Solvent | If using this compound as a solvent, it may react under certain conditions (e.g., with strong acids or bases). Consider using a more inert solvent if possible. |
| Presence of Water | Water can act as a nucleophile or a base, leading to hydrolysis of reagents or undesired side reactions. Ensure all reagents and solvents are anhydrous.[6][10] |
Issue 3: Low Isolated Yield After Workup and Purification
Symptom: The reaction appears to have gone to completion with minimal byproducts, but the final isolated yield is low.
| Potential Cause | Suggested Solution |
| Product Loss During Aqueous Workup | If the product has some water solubility, it can be lost in the aqueous layer during extractions. Perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers. |
| Product Co-elutes with Impurities | During column chromatography, the product may co-elute with starting materials or byproducts. Optimize the solvent system for better separation.[10] |
| Product Volatility | If the product is volatile, it can be lost during solvent removal under reduced pressure (rotary evaporation). Use a lower bath temperature and carefully control the vacuum.[1] |
| Incomplete Transfer of Material | Ensure all glassware used for the reaction and workup is thoroughly rinsed with the appropriate solvent to transfer all of the product at each step.[1] |
Experimental Protocols
Representative Experiment: Mesylation of 1-Methoxy-2-propanol
This protocol is based on a standard procedure for the mesylation of a secondary alcohol and highlights key steps for maximizing yield.[10]
Materials:
-
1-Methoxy-2-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1-Methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add methanesulfonyl chloride (1.1 eq) dropwise.
-
Maintain the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Reaction pathway for the mesylation of 1-methoxy-2-propanol.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methoxy-2-Propanol (PM) for Monomer Purification for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 9. US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions When Using Methoxypropanol as a Solvent
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate side reactions when using methoxypropanol (also known as propylene glycol methyl ether or PGME) as a solvent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound as a solvent?
A1: The primary side reactions of concern when using this compound are:
-
Oxidation: this compound can be oxidized to form methoxyacetone, particularly in the presence of oxidizing agents or catalysts.[1][2][3]
-
Peroxide Formation: Like many ethers, this compound can form unstable and potentially explosive peroxides upon exposure to air and light.[4][5] These peroxides can also initiate unwanted side reactions.
-
Dehydration: Under acidic conditions and/or at elevated temperatures, this compound can undergo dehydration, potentially leading to the formation of ether byproducts.[6][7]
-
Reactions with Acids and Bases: As an alcohol, this compound can react with strong acids to form esters and with strong bases to be deprotonated.[8][9]
-
Isomer Impurities: Commercial grades of this compound can contain the isomer 2-methoxy-1-propanol, which may have different reactivity and physical properties, leading to inconsistent results.[10]
Q2: How can I detect the presence of peroxides in my this compound solvent?
A2: A simple qualitative test for peroxides can be performed using a potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides. For quantitative analysis, more sophisticated analytical techniques such as titration methods are required.
Q3: What are the implications of using this compound containing its isomer, 2-methoxy-1-propanol?
A3: The presence of the 2-methoxy-1-propanol isomer can lead to variability in reaction kinetics and yields. This is due to potential differences in polarity, boiling point, and reactivity compared to the primary 1-methoxy-2-propanol isomer. For sensitive applications, it is crucial to use a high-purity grade of this compound with a low isomer content.[10]
Q4: In the context of drug development, what are the major concerns related to this compound side reactions?
A4: In pharmaceutical synthesis, even trace-level impurities can be a significant concern. Byproducts from side reactions, such as methoxyacetone or peroxide-initiated species, may be classified as impurities that need to be controlled to very low levels. Of particular concern is the potential for the formation of genotoxic impurities, which can damage DNA and are subject to stringent regulatory limits.[1][2][11] It is crucial to have validated analytical methods to detect and quantify any potential impurities arising from the use of this compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (HPLC/GC)
Possible Cause:
-
Formation of side products (e.g., methoxyacetone from oxidation).
-
Presence of solvent impurities (e.g., isomers, peroxides).
-
Degradation of the analyte in the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Detailed Steps:
-
Analyze a Blank: Inject a sample of the this compound solvent used in the reaction into your HPLC or GC system.
-
Identify the Source:
-
If the unexpected peak is present in the blank, the issue is with the solvent itself. Proceed to test for peroxides and analyze for isomer content. Consider using a higher purity grade of solvent.
-
If the peak is not in the blank, it is likely a byproduct of your reaction.
-
-
Characterize the Impurity: Use mass spectrometry (GC-MS or LC-MS) to identify the structure of the unexpected peak.
-
Optimize Reaction Conditions: Once the side product is identified (e.g., methoxyacetone), modify the reaction conditions to minimize its formation. This may include lowering the reaction temperature, running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, or using a different grade of solvent.
Issue 2: Inconsistent Reaction Yields or Kinetics
Possible Cause:
-
Variability in the isomer ratio of this compound between batches.
-
Presence of water in the solvent.
-
Formation of inhibitory side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Detailed Steps:
-
Characterize the Solvent: If possible, analyze the different batches of this compound for their isomer composition and water content. Gas chromatography is a suitable technique for this.
-
Standardize and Dry: For a series of experiments, use a single, large batch of this compound to eliminate batch-to-batch variability. If water is suspected to be an issue, dry the solvent using standard laboratory procedures, such as with molecular sieves.
-
Monitor the Reaction: Analyze the reaction mixture at different time points to check for the formation of any unexpected byproducts that might be inhibiting the reaction.
Quantitative Data on Side Reactions
The formation of side products is highly dependent on the specific reaction conditions. Below is a summary of potential quantitative outcomes based on literature.
| Side Reaction | Product | Typical Conditions | Potential Yield | Mitigation Strategy |
| Oxidation | Methoxyacetone | Presence of an oxidizing agent (e.g., H₂O₂) and a catalyst. | Can be significant, with conversions of this compound >80% reported in targeted synthetic procedures.[1] | Conduct reactions under an inert atmosphere; avoid strong oxidizing agents unless intended. |
| Dehydration | Ether byproducts | High temperatures (>140°C) and the presence of an acid catalyst (e.g., sulfuric acid).[7] | Yields are generally low unless these specific conditions are met. For analogous alcohols, ether yields can range from low to moderate.[7] | Maintain neutral pH and moderate reaction temperatures. |
| Peroxide Formation | Hydroperoxides | Prolonged storage with exposure to air and light.[4][5] | Concentration can increase over time to dangerous levels. | Store solvent in a cool, dark place under an inert atmosphere; test for peroxides before use. |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides in this compound
Objective: To quickly screen for the presence of peroxides.
Materials:
-
This compound sample
-
10% (w/v) potassium iodide (KI) solution
-
3% (v/v) acetic acid solution
-
Test tube
Procedure:
-
Add 1-2 mL of the this compound sample to a clean test tube.
-
Add 1 mL of the 10% potassium iodide solution.
-
Add 1-2 drops of the 3% acetic acid solution and mix.
-
Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Analysis of this compound Purity and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities such as methoxyacetone and the 2-methoxy-1-propanol isomer.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A polar capillary column is often suitable for separating the isomers and oxidation products.
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration appropriate for your instrument's sensitivity.
-
If desired, add an internal standard for quantitative analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode to identify unknown peaks, and selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Confirm the identity of suspected impurities by running authentic standards if available.
-
Quantify impurities by integrating the peak areas relative to a calibration curve or an internal standard.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential reaction pathways of this compound leading to common side products.
Caption: Potential side reaction pathways of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Case Studies Underpinned by the Considered Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Reagent Solubility in Methoxypropanol
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to dissolving reagents in methoxypropanol (also known as propylene glycol monomethyl ether or PGME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
This compound is a versatile organic solvent with the chemical formula C4H10O2. It is a clear, colorless liquid with a mild ether-like odor and is miscible with water and a wide range of organic solvents.[1][2] Its dual hydrophobic and hydrophilic nature makes it an excellent choice for dissolving a variety of substances, including resins, dyes, and active pharmaceutical ingredients (APIs).[2][3] In the pharmaceutical industry, it is employed to enhance the solubility and bioavailability of drugs.[3]
Q2: I'm having trouble dissolving my compound in pure this compound. What are the first steps I should take?
If you are encountering solubility issues, consider the following initial troubleshooting steps:
-
Gentle Heating: Carefully warming the solution can increase the kinetic energy of the system and often improves solubility. However, be cautious of your reagent's thermal stability.
-
Agitation: Ensure thorough mixing by using a vortex mixer or magnetic stirrer to facilitate the dissolution process.
-
Particle Size Reduction: Grinding your solid reagent to a finer powder increases the surface area available for interaction with the solvent, which can lead to faster dissolution.
Q3: Can I use a co-solvent with this compound to improve solubility?
Absolutely. Using a co-solvent is a common and effective strategy. The choice of co-solvent will depend on the properties of your reagent.
-
For non-polar compounds: Consider adding a less polar co-solvent.
-
For polar compounds: Adding a more polar co-solvent like water or ethanol might be beneficial.
The optimal ratio of this compound to the co-solvent needs to be determined experimentally.
Q4: How does pH affect the solubility of my reagent in this compound?
For ionizable compounds (weak acids or bases), adjusting the pH of the solution can dramatically increase solubility.
-
For weakly acidic compounds: Increasing the pH (making the solution more basic) will deprotonate the acid, forming a more soluble salt.
-
For weakly basic compounds: Decreasing the pH (making the solution more acidic) will protonate the base, forming a more soluble salt.
It is important to ensure that the pH change does not negatively impact the stability of your reagent.
Q5: When should I consider using a surfactant?
If your reagent is highly hydrophobic, a surfactant may be necessary. Surfactants form micelles in the solvent, which can encapsulate non-polar molecules, effectively increasing their solubility. Non-ionic surfactants are often used in pharmaceutical formulations.[4][5]
Troubleshooting Guides
Issue 1: Reagent Precipitates Out of Solution Over Time
| Possible Cause | Troubleshooting Steps |
| Supersaturated Solution | The initial dissolution may have been achieved through heating, but the solution is not stable at room temperature. Try preparing a slightly less concentrated solution. |
| Change in Temperature | Fluctuations in ambient temperature can cause precipitation if the solution is near its saturation point. Store the solution in a temperature-controlled environment. |
| Solvent Evaporation | If the container is not properly sealed, this compound may evaporate, increasing the concentration of the reagent and causing it to precipitate. Ensure your container has a tight-fitting lid. |
| pH Shift | For pH-sensitive compounds, absorption of atmospheric CO2 can lower the pH of the solution, potentially causing precipitation of acidic compounds. Consider using a buffering agent if your reagent is pH-sensitive. |
Issue 2: Inconsistent Solubility Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Purity | Impurities in different batches of your reagent can affect its solubility. Use a consistent, high-purity source for your reagent. |
| Hydration State of the Reagent | The presence of water in a solid reagent can alter its solubility. Ensure your reagent is properly dried or account for the water content in your calculations. |
| Inaccurate Measurements | Small errors in weighing the reagent or measuring the solvent volume can lead to significant differences in concentration. Use calibrated analytical balances and volumetric glassware. |
| Equilibrium Not Reached | Ensure that you are allowing sufficient time for the solution to reach equilibrium. This can take several hours, and continuous agitation is recommended. |
Data Presentation: Solubility of Model Compounds in Propylene Glycol
Table 1: Solubility of Hydrocortisone in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 0.28[6] |
| Propylene Glycol | 12.7[6] |
| Ethanol | 15.0[6] |
| Methanol | 6.2[6] |
| Acetone | 9.3[6] |
Table 2: Solubility of Ibuprofen in Propylene Glycol and Other Solvents
| Solvent | Solubility (mg/g) |
| Propylene Glycol | 300[7] |
| Glycerol | 4[7] |
| Oleic Acid | High[8] |
| Soybean Oil | Low[8] |
Experimental Protocols
Protocol: Determination of Reagent Solubility in this compound
This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of a solid reagent in this compound.
Materials:
-
Reagent of interest (solid)
-
This compound (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add a known volume of this compound to a vial.
-
Add an excess amount of the solid reagent to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vial.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the sample with a suitable solvent to a concentration that is within the linear range of your analytical method (e.g., HPLC).
-
Analyze the diluted sample to determine the concentration of the reagent.
-
-
Calculation of Solubility:
-
Using the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated supernatant.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Caption: Experimental workflow for determining reagent solubility.
References
- 1. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy Propanol – Solvent Optimizer for Formulations [jil-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. dujps.com [dujps.com]
Technical Support Center: Separation of Methoxypropanol from Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of methoxypropanol from aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 1-methoxy-2-propanol from water?
A1: The primary challenge lies in the formation of a minimum boiling azeotrope between 1-methoxy-2-propanol and water. An azeotrope is a mixture of liquids with a constant boiling point and composition, making separation by simple distillation ineffective beyond the azeotropic point.[1] The 1-methoxy-2-propanol/water azeotrope makes simple distillation/rectification methods unsuccessful for complete separation.[1][2]
Q2: What are the common methods for separating this compound from aqueous solutions?
A2: The most common and effective methods to overcome the azeotropic limitation include:
-
Azeotropic Distillation: This involves adding a third component, an entrainer, to form a new, lower-boiling azeotrope with water that can be more easily removed.[3]
-
Extractive Distillation: In this method, a high-boiling solvent is introduced to alter the relative volatility of the components, allowing for their separation.[3][4]
-
Pervaporation: This membrane-based technique uses a hydrophilic membrane that selectively allows water to pass through, effectively dewatering the this compound.[1][2][3]
Q3: What are the physical properties of 1-methoxy-2-propanol?
A3: 1-methoxy-2-propanol is a colorless liquid with a mild, ether-like odor.[5][6] It is miscible with water and has a boiling point of approximately 118.5-120°C.[5][7]
| Property | Value |
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol [5][8] |
| Boiling Point | ~118.5 - 120 °C[5][7] |
| Density | ~0.92 g/cm³[5] |
| Flash Point | ~31 - 34 °C[5][6] |
| Water Solubility | Miscible[5][7] |
Troubleshooting Guides
Azeotropic Distillation
Issue: Poor separation of water from this compound.
-
Possible Cause: Incorrect choice or amount of entrainer.
-
Solution: The entrainer should form a heteroazeotrope with water that has a boiling point minimum.[3] Suitable entrainers include aromatic hydrocarbons (e.g., benzene, toluene) or paraffinic hydrocarbons (e.g., hexane, cyclohexane).[3] Ensure the amount of entrainer is sufficient to form the azeotrope with all the water present.
-
-
Possible Cause: Inefficient distillation column.
-
Solution: The distillation column should have a sufficient number of theoretical stages. For a pre-distillation step to concentrate the this compound, the column should have at least 4 theoretical stages in the enriching section and at least 6 in the stripping section.[3]
-
Issue: Contamination of the final product with the entrainer.
-
Possible Cause: Incomplete separation of the entrainer from the this compound.
-
Solution: After the azeotropic removal of water, the dewatered this compound mixture should be fed to a separate distillation column to separate the this compound isomers and remove any residual entrainer.[3]
-
Extractive Distillation
Issue: Low separation efficiency.
-
Possible Cause: Improper selection of the extraction solvent.
-
Possible Cause: Incorrect solvent-to-feed ratio.
-
Solution: Optimize the solvent-to-feed ratio to ensure effective alteration of the relative volatilities. This may require experimental optimization.
-
Issue: Difficulty in recovering the extraction solvent.
-
Possible Cause: The boiling point of the solvent is too close to that of this compound.
Pervaporation
Issue: Low water flux through the membrane.
-
Possible Cause: Low operating temperature.
-
Solution: Increasing the operating temperature generally increases the flux. However, this must be balanced with potential impacts on membrane stability and selectivity.
-
-
Possible Cause: Membrane fouling or scaling.
-
Solution: Pre-treat the feed solution to remove any components that may foul the membrane. Regular cleaning of the membrane according to the manufacturer's instructions is also crucial.
-
Issue: Poor selectivity (high concentration of this compound in the permeate).
-
Possible Cause: Incorrect membrane type.
-
Possible Cause: High permeate pressure.
-
Solution: Ensure a sufficiently low pressure (vacuum) is maintained on the permeate side of the membrane to provide the necessary driving force for selective water permeation.[1]
-
Experimental Protocols
Azeotropic Distillation
This protocol describes the dehydration of an aqueous solution of 1-methoxy-2-propanol using an entrainer.
Materials:
-
Aqueous 1-methoxy-2-propanol solution
-
Entrainer (e.g., toluene, hexane)
-
Distillation apparatus (round-bottom flask, distillation column, condenser, Dean-Stark trap or similar phase separator, receiving flask)
-
Heating mantle
-
Stirring bar
Procedure:
-
Assemble the distillation apparatus. The Dean-Stark trap is placed between the distillation column and the condenser.
-
Charge the round-bottom flask with the aqueous 1-methoxy-2-propanol solution and a stirring bar.
-
Add the selected entrainer to the flask.
-
Begin heating and stirring the mixture.
-
The vapor, a heteroazeotrope of the entrainer and water, will rise through the column and condense.[3]
-
The condensate collects in the Dean-Stark trap. Due to immiscibility, the water and entrainer will form two layers.
-
The denser water layer will settle at the bottom of the trap and can be periodically removed. The lighter entrainer layer will overflow from the trap and return to the distillation flask.[3]
-
Continue the distillation until no more water collects in the trap.
-
Once dewatering is complete, the dewatered this compound can be further purified by fractional distillation to remove the entrainer.
Extractive Distillation
This protocol outlines the separation of 1-methoxy-2-propanol from water using an extractive solvent.
Materials:
-
Aqueous 1-methoxy-2-propanol solution
-
Extractive solvent (e.g., ethylene glycol)
-
Two distillation columns
-
Pumps for feeding the solution and solvent
-
Heating and cooling systems for the columns
Procedure:
-
Set up the extractive distillation column.
-
Continuously feed the aqueous 1-methoxy-2-propanol solution to the middle of the column.
-
Continuously feed the extractive solvent near the top of the column.[4]
-
The extractive solvent flows down the column, altering the relative volatility of the water and this compound.
-
Water is removed as the overhead product (distillate).[4]
-
The bottom product will consist of the dewatered this compound and the extractive solvent.[4]
-
Feed this bottom product into a second distillation column (solvent recovery column).
-
In the second column, the higher-boiling extractive solvent is separated as the bottom product and can be recycled back to the first column.[4]
-
The purified 1-methoxy-2-propanol is collected as the overhead product from the second column.
Pervaporation
This protocol describes the dehydration of an aqueous 1-methoxy-2-propanol solution using a laboratory-scale pervaporation unit.
Materials:
-
Aqueous 1-methoxy-2-propanol solution
-
Laboratory-scale pervaporation unit equipped with a hydrophilic membrane
-
Feed pump
-
Heater
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen)
-
Permeate collection vessel
Procedure:
-
Install the hydrophilic membrane in the pervaporation module.
-
Circulate the aqueous 1-methoxy-2-propanol feed solution through the feed side of the membrane module using the pump.[1]
-
Heat the feed solution to the desired operating temperature.[1]
-
Apply a vacuum to the permeate side of the membrane using the vacuum pump.[1]
-
Water will preferentially permeate through the membrane as vapor.
-
The water vapor is then condensed and collected in the cold trap.[1]
-
The dewatered 1-methoxy-2-propanol (retentate) is recirculated or collected from the feed loop.
-
Monitor the composition of the permeate and retentate over time to determine the separation efficiency.
Visualizations
Caption: Workflow for Azeotropic Distillation.
Caption: Workflow for Extractive Distillation.
Caption: Workflow for Pervaporation.
References
- 1. US5080794A - Separation of 1-methoxy-2-propanol and water - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 4. US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]
- 8. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Methoxypropanol Safe Handling and Peroxide Prevention
Welcome to the Technical Support Center for the safe handling and use of methoxypropanol. This resource is designed for researchers, scientists, and drug development professionals to address common concerns regarding peroxide formation in aged this compound. Peroxide formation in ethers like this compound is a critical safety issue, as peroxides can be explosive when concentrated.[1] This guide provides detailed answers to frequently asked questions and troubleshooting procedures to ensure the safe use of this solvent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with this compound?
A1: this compound, like other ethers, can react with atmospheric oxygen in the presence of light and heat to form unstable and potentially explosive peroxide compounds.[2][3][4] This process, known as autoxidation, is a free radical reaction.[5] The accumulation of these peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[1][5] Concentrating the solvent through distillation or evaporation will also concentrate the less volatile peroxides, increasing the risk of explosion.[1][6][7]
Q2: How can I visually inspect a container of this compound for peroxides?
A2: Before handling any aged container of this compound, a visual inspection is the first crucial step. Using a non-hazardous light source like a flashlight to backlight the bottle, look for:
-
Crystalline solids: Peroxide crystals may appear as chips, ice-like structures, or a solid mass suspended in the liquid or settled at the bottom.[8]
-
Viscous liquid or oily droplets: The formation of a separate, oily, or more viscous layer can indicate the presence of peroxides.[6][7]
-
Cloudiness or wisp-like structures: A general turbidity or the presence of fine, suspended particles can be a sign of peroxide formation.[8]
-
Crystals around the cap: White crystals forming on the threads of the cap are a serious danger sign, as friction from opening the container could cause detonation.[1][8] If you observe this, do not attempt to open the container and contact your institution's Environmental Health & Safety (EHS) office immediately. [9]
Q3: What are the recommended storage conditions to prevent peroxide formation?
A3: Proper storage is the most effective way to inhibit peroxide formation. Follow these guidelines:
-
Store in a cool, dark, and dry place: Keep containers in a designated flammable liquid storage cabinet away from heat, light, and ignition sources.[1][10][11][12]
-
Use original, airtight containers: Store this compound in its original manufacturer's container, which is often made of materials that inhibit peroxide formation (e.g., steel cans for diethyl ether).[5] Ensure the container is tightly sealed to minimize exposure to air.[1][11][12] Avoid using containers with loose-fitting caps or ground glass stoppers.[10]
-
Date all containers: Clearly label every container with the date it was received and the date it was first opened.[1][13][14] This is critical for tracking the age of the solvent.
-
Purchase appropriate quantities: Buy only the amount of this compound you expect to use within a short period to avoid long-term storage of partially used containers.[5][9][13]
-
Consider using an inert gas: For long-term storage of uninhibited this compound, purging the headspace of the container with an inert gas like nitrogen or argon can help prevent peroxide formation.[8][13] However, be aware that some inhibitors require the presence of a small amount of oxygen to function effectively.[9][13]
Q4: How often should I test my this compound for peroxides?
A4: Regular testing is a critical safety measure. The frequency of testing depends on the age and storage conditions of the solvent.
-
Opened containers: Test before each use, especially before any distillation or evaporation procedure.[3][6][13] Opened containers should generally be discarded after 12 months.[15]
-
Unopened containers: While safer, unopened containers from the supplier should ideally be used within 18 months of the receipt date.[15]
-
General guideline: It is good practice to test all peroxide-forming chemicals on a regular basis (e.g., quarterly or every 6 months) after the manufacturer's expiration date or one year from receipt.[8][10]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter with aged this compound.
Issue 1: Suspected Peroxide Contamination
-
Symptoms:
-
Solution Workflow:
Caption: Troubleshooting workflow for suspected peroxide contamination.
Issue 2: Need to Purify this compound with Low Levels of Peroxides
-
Symptoms:
-
A peroxide test indicates a concentration that is considered a moderate hazard (e.g., 30-100 ppm), and the experiment requires a peroxide-free solvent.
-
-
Solution:
Quantitative Data Summary
The hazard level associated with peroxide concentration can be categorized as follows. Note that 100 ppm is often used as a general control point, but the acceptable limit can vary based on the specific application.[3]
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 | Low | Reasonably safe for most laboratory procedures.[7][16] |
| 3 - 30 | Moderate | Moderate hazard; avoid concentration. Disposal is recommended if the solvent is not to be used immediately.[7][16] |
| > 30 | High | Unacceptable; may pose a serious hazard.[6][7] |
| > 100 | Severe | Extremely hazardous. Do not handle. Contact EHS for disposal.[13] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This method is more sensitive than test strips and can detect various types of peroxides.[16]
-
Materials:
-
Sample of this compound to be tested
-
Glacial acetic acid
-
Potassium iodide (KI), solid or 5% solution
-
Test tube
-
-
Procedure:
-
Workflow Diagram:
Caption: Workflow for qualitative peroxide detection using potassium iodide.
Protocol 2: Peroxide Removal Using Activated Alumina
This method is effective for removing hydroperoxides from solvents by passing them through a column of basic activated alumina.[13]
-
Materials:
-
This compound containing peroxides
-
Basic activated alumina (80-mesh)
-
Chromatography column (e.g., 2 x 33 cm)
-
Collection flask
-
Materials for peroxide testing (from Protocol 1 or test strips)
-
-
Procedure:
-
Set up a chromatography column in a fume hood.
-
Prepare a slurry of basic activated alumina in a small amount of the solvent and pour it into the column to create a packed bed. A column of 80g of alumina is typically sufficient for 100-400 mL of solvent.[13][18]
-
Carefully add the this compound to the top of the column, allowing it to percolate through the alumina bed.
-
Collect the purified solvent in a clean, appropriately labeled collection flask.
-
Test the collected solvent for the presence of peroxides to confirm their removal.[13] If peroxides are still present, the solvent may need to be passed through the column a second time.
-
Safety Note: The alumina will retain the peroxides. Before disposal, the alumina should be safely treated by slurrying it with a dilute acidic solution of ferrous sulfate to decompose the peroxides.[7][13]
-
-
Workflow Diagram:
Caption: Experimental workflow for peroxide removal with activated alumina.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. How can we prevent the formation of peroxides in ethers ? [allen.in]
- 3. Peroxide Forming Solvents [sigmaaldrich.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. rmu.edu [rmu.edu]
- 10. bu.edu [bu.edu]
- 11. Mobile [my.chemius.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. uwyo.edu [uwyo.edu]
- 14. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. my.alfred.edu [my.alfred.edu]
Technical Support Center: Anhydrous Methoxypropanol Preparation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who require anhydrous 1-methoxy-2-propanol (Propylene Glycol Methyl Ether - PGME) for moisture-sensitive reactions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why can't I simply distill 1-methoxy-2-propanol to remove water?
A1: 1-Methoxy-2-propanol and water form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition.[1][2][3] This means that simple distillation cannot separate the two components beyond the azeotropic point. For laboratory purposes, this necessitates the use of drying agents or more complex distillation techniques.
Q2: What are the most common methods for drying 1-methoxy-2-propanol in a laboratory setting?
A2: For laboratory-scale drying, the most common methods involve the use of desiccants. These are anhydrous inorganic salts or other materials that react with or absorb water. Commonly used desiccants for solvents like ethers and alcohols include molecular sieves (3Å or 4Å), calcium hydride (CaH₂), and anhydrous salts such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[4][5][6]
Q3: Which desiccant is best suited for drying 1-methoxy-2-propanol?
A3: The choice of desiccant depends on the required level of dryness and the compatibility with your intended application.
-
Molecular Sieves (3Å or 4Å): These are generally the most effective for achieving very low water content (ppm levels).[5] They are relatively inert and can be used for pre-drying or for storing the dried solvent.
-
Calcium Hydride (CaH₂): This is a highly efficient, reactive drying agent that irreversibly removes water by reacting with it to form calcium hydroxide and hydrogen gas. It is suitable for achieving very dry solvent but should be handled with care due to its reactivity.[4][6]
-
Anhydrous Magnesium Sulfate (MgSO₄): A good general-purpose drying agent that is fast and has a high capacity for water.[7] It is suitable for pre-drying the solvent before distillation or use in less sensitive applications.
-
Anhydrous Calcium Chloride (CaCl₂): A cost-effective desiccant, but it may not be as efficient as other agents for achieving very low water levels.[4][7] It can also form adducts with alcohols.
Q4: How do I know when the 1-methoxy-2-propanol is sufficiently dry?
A4: The level of dryness can be verified using several methods:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content in solvents.
-
Sodium/Benzophenone Indicator: For applications requiring extremely anhydrous conditions, a small amount of sodium metal and benzophenone can be added to the solvent under an inert atmosphere. A persistent deep blue or purple color indicates the solvent is very dry (typically < 50 ppm water).[4] This method is more common for ethers but can be adapted for 1-methoxy-2-propanol with caution due to the presence of the hydroxyl group. A preliminary drying step is essential before using this method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction fails despite using "dry" solvent. | The solvent may not be sufficiently anhydrous for the specific reaction. | - Use a more rigorous drying method, such as refluxing over calcium hydride followed by distillation. - Verify the water content using Karl Fischer titration. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Desiccant clumps together at the bottom of the solvent. | This is a sign that the desiccant is saturated with water. | - Add more desiccant until some remains free-flowing.[7] - For large amounts of water, consider a pre-drying step with a high-capacity desiccant like anhydrous sodium sulfate before using a high-efficiency desiccant. |
| The solvent turns cloudy after adding the desiccant. | The desiccant may be too fine and is suspended in the solvent. | - Allow the desiccant to settle completely before decanting or filtering the solvent. - Use a larger particle size desiccant if available. |
| Gas evolution is observed when adding a reactive desiccant like calcium hydride. | This is the expected reaction of the desiccant with water. | - Add the desiccant slowly and in portions to control the rate of reaction, especially with solvent that has a high initial water content. - Ensure the setup is not sealed to allow for the safe venting of hydrogen gas. |
Quantitative Data on Desiccant Performance
The following table summarizes the general efficiency of common desiccants. While this data is not specific to 1-methoxy-2-propanol, it provides a good comparison of their drying capabilities with similar solvents.
| Desiccant | Typical Final Water Content (ppm) | Capacity | Speed | Notes |
| Molecular Sieves (3Å) | < 10 | Moderate | Moderate to Slow | Best for achieving very low water levels. Requires activation by heating. |
| Calcium Hydride (CaH₂) ** | < 20 | High | Moderate | Reacts with water; handle with care. |
| Magnesium Sulfate (MgSO₄) | ~ 50-100 | High | Fast | Good for pre-drying. |
| Calcium Chloride (CaCl₂) ** | ~ 100-200 | High | Fast | Can form adducts with alcohols. |
| Sodium Sulfate (Na₂SO₄) | ~ 200-300 | High | Slow | Inexpensive, good for initial water removal. |
Note: The final water content can vary depending on the initial water content of the solvent, the amount of desiccant used, and the contact time.
Experimental Protocols
Protocol 1: Drying with Molecular Sieves
-
Activation of Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat in an oven at 200-250 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated sieves (typically 5-10% w/v) to the 1-methoxy-2-propanol in a flask.
-
Incubation: Stopper the flask and allow it to stand for at least 24 hours, with occasional swirling. For best results, allow it to stand for 48-72 hours.[5]
-
Separation: Carefully decant or filter the dried solvent into a clean, dry storage bottle, preferably under an inert atmosphere.
Protocol 2: Drying with Calcium Hydride followed by Distillation
Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Pre-drying (Optional but Recommended): If the solvent has a high water content, pre-dry it by stirring with anhydrous magnesium sulfate for several hours. Filter off the magnesium sulfate.
-
Setup: Assemble a distillation apparatus with a reflux condenser. Ensure all glassware is oven-dried.
-
Addition of CaH₂: To the distillation flask containing the pre-dried 1-methoxy-2-propanol, add calcium hydride (approx. 5 g per liter of solvent).[4]
-
Reflux: Heat the mixture to reflux and maintain for at least 2 hours. This allows the calcium hydride to react with the remaining water.
-
Distillation: Distill the 1-methoxy-2-propanol from the calcium hydride. Collect the distillate in a dry receiving flask. It is good practice to discard the first and last portions of the distillate.
-
Storage: Store the anhydrous 1-methoxy-2-propanol over activated molecular sieves in a tightly sealed bottle, preferably under an inert atmosphere.
Visualizations
Caption: Experimental workflow for drying this compound.
Caption: Decision tree for selecting a drying method.
References
- 1. CN103183589A - Method for separating water and propylene glycol monomethyl ether - Google Patents [patents.google.com]
- 2. US5080794A - Separation of 1-methoxy-2-propanol and water - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Viscosity Issues in Methoxypropanol-Based Formulations
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address viscosity-related challenges in your methoxypropanol-based formulations.
Troubleshooting Guide
This guide provides solutions to common viscosity problems encountered during experiments with this compound-based formulations.
Issue: My formulation is too viscous. How can I reduce its viscosity?
Answer:
High viscosity in your this compound-based formulation can arise from several factors, including solute concentration, temperature, and intermolecular interactions. Here are several strategies to reduce viscosity:
-
Increase Temperature: The viscosity of most liquids, including this compound formulations, decreases as temperature increases. Gently warming your formulation can significantly lower its viscosity. However, be mindful of the thermal stability of your active pharmaceutical ingredient (API) and other excipients.[1]
-
Add a Co-solvent: Introducing a co-solvent with a lower viscosity can effectively reduce the overall viscosity of the formulation. This compound is miscible with a wide range of organic solvents, providing flexibility in your choice of co-solvent.[2] Common low-viscosity co-solvents include acetone, ethanol, and ethyl acetate.
-
Adjust Solute Concentration: The viscosity of a solution is directly related to the concentration of the dissolved solute (e.g., polymer, resin). If your experimental design allows, reducing the concentration of the high-molecular-weight species will lower the viscosity.[3]
-
Optimize Solvent-Solute Interactions: this compound is an effective solvent for a variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[2] However, the specific interactions between the solvent and the solute can influence viscosity. In some cases, a different solvent or a blend of solvents might provide better solvency and, consequently, lower viscosity.
Issue: I'm observing inconsistent viscosity readings between batches. What could be the cause?
Answer:
Inconsistent viscosity readings can be frustrating and can point to several potential issues in your experimental protocol:
-
Temperature Fluctuations: Viscosity is highly sensitive to temperature. Ensure that all measurements are taken at a precisely controlled and consistent temperature. Even a small variation can lead to significant differences in viscosity readings.
-
Inaccurate Mixing Ratios: Double-check the accuracy of your measurements when preparing the formulation. Small errors in the amounts of this compound, co-solvents, or solutes can lead to batch-to-batch variability.
-
Incomplete Dissolution: Ensure that all components of your formulation are fully dissolved or dispersed. Incomplete mixing can result in a heterogeneous mixture with non-uniform viscosity.
-
Hygroscopic Effects: this compound is hygroscopic, meaning it can absorb moisture from the atmosphere. Water can act as a co-solvent and alter the viscosity. It is important to handle and store this compound in a dry environment to minimize water absorption.
Issue: My formulation's viscosity changes over time. Why is this happening?
Answer:
Changes in viscosity over time can indicate instability in your formulation. Potential causes include:
-
Solvent Evaporation: this compound has a moderate evaporation rate. If the formulation is not stored in a tightly sealed container, the solvent can evaporate, leading to an increase in the concentration of the solute and, consequently, an increase in viscosity.
-
Chemical Reactions: Interactions between the components of your formulation could be occurring over time. This might include degradation of the API or excipients, or reactions with trace impurities.
-
Polymer Chain Entanglement: For formulations containing polymers, the polymer chains can slowly entangle over time, leading to a gradual increase in viscosity.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key physical properties of this compound relevant to viscosity?
A1: this compound (1-methoxy-2-propanol) is a colorless liquid with a mild ether-like odor.[4] It is known for its low viscosity and high water solubility.[2] These properties make it an excellent solvent for a wide range of applications.
Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| Boiling Point | 120 °C |
| Freezing Point | -96 °C |
| Flash Point | 30 °C |
| Density (at 20°C) | 0.921 - 0.927 kg/L |
| Viscosity (at 20°C) | ~1.9 mPa·s |
| Water Solubility | Miscible |
Note: Values are approximate and can vary slightly based on the source.[5]
Q2: How does temperature affect the viscosity of this compound?
A2: Like most liquids, the viscosity of this compound decreases as the temperature increases. This is a critical factor to control during viscosity measurements and formulation processing.
Effect of Temperature on the Viscosity of this compound
| Temperature (°C) | Approximate Viscosity (mPa·s) |
|---|---|
| 15 | 2.2 |
| 20 | 1.9 |
| 25 | 1.7 |
| 30 | 1.5 |
These are illustrative values and should be confirmed experimentally.
Formulation and Co-solvents
Q3: Which co-solvents can be used to effectively reduce the viscosity of this compound-based formulations?
A3: this compound is miscible with many common organic solvents. To reduce viscosity, you can add a co-solvent with a lower intrinsic viscosity. The effectiveness of the co-solvent will depend on its miscibility with the entire formulation and its impact on the solubility of your active ingredients.
Viscosity of this compound with Common Co-solvents (Illustrative Data)
| Co-solvent | Viscosity of Pure Co-solvent (at 20°C, mPa·s) | Expected Trend in Mixture |
|---|---|---|
| Acetone | ~0.32 | Significant viscosity reduction |
| Ethanol | ~1.20 | Moderate viscosity reduction |
| Ethyl Acetate | ~0.45 | Significant viscosity reduction |
| Xylene | ~0.65 | Moderate viscosity reduction |
Note: The final viscosity of the mixture will depend on the ratio of the solvents and the interactions between all components.
Q4: How does the concentration of a dissolved polymer affect the viscosity of a this compound solution?
A4: The viscosity of a polymer solution increases with the concentration of the polymer.[3] This relationship is often non-linear, with the viscosity increasing more rapidly at higher concentrations due to increased polymer chain interactions and entanglements.
Illustrative Effect of Solute Concentration on Viscosity
| Solute (Resin) | Concentration (wt%) | Typical Viscosity Trend |
|---|---|---|
| Acrylic Resin | 10 - 50 | Exponential increase with concentration |
| Nitrocellulose | 5 - 20 | Significant increase with concentration |
| Polyurethane Resin | 10 - 40 | Substantial increase with concentration |
Actual viscosity values will depend on the specific grade and molecular weight of the resin.
Drug Development Applications
Q5: Is this compound used in pharmaceutical formulations?
A5: Yes, this compound is used in the pharmaceutical industry as a solvent in various formulations, including oral, topical, and injectable dosage forms. Its good solvency for a range of active pharmaceutical ingredients (APIs) and its relatively low toxicity make it a suitable choice for certain drug delivery systems.
Q6: What is a relevant signaling pathway to consider when developing a cancer therapeutic formulated with this compound?
A6: A highly relevant signaling pathway in the context of cancer drug development is the PI3K/Akt/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers and is often associated with the development of drug resistance. Therefore, targeting components of this pathway is a major focus of modern cancer therapy.
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.
Experimental Protocols
Protocol: Viscosity Measurement using a Rotational Viscometer
This protocol outlines the general steps for measuring the viscosity of a this compound-based formulation using a rotational viscometer. Always refer to the specific manual for your instrument for detailed instructions.
1. Materials and Equipment:
-
Rotational Viscometer
-
Appropriate spindle set
-
Sample container (beaker or viscometer-specific container)
-
Temperature-controlled water bath or circulator
-
Calibrated thermometer
-
Your this compound-based formulation
-
Cleaning solvents (e.g., isopropanol, acetone)
-
Lint-free wipes
2. Procedure:
-
Instrument Setup:
-
Ensure the viscometer is placed on a level and stable surface, free from vibrations.
-
Turn on the viscometer and the temperature control unit. Allow sufficient time for the instrument to warm up and stabilize.
-
Set the desired measurement temperature (e.g., 25°C ± 0.1°C).
-
-
Sample Preparation:
-
Gently mix your formulation to ensure homogeneity. Avoid vigorous shaking or stirring that could introduce air bubbles.
-
Carefully pour the sample into the sample container to the appropriate level, as indicated by the viscometer manufacturer.
-
Place the sample container in the temperature-controlled bath and allow it to equilibrate to the target temperature. This may take 15-30 minutes.
-
-
Spindle Selection and Attachment:
-
Select a spindle appropriate for the expected viscosity of your sample. The manufacturer's guidelines will provide a selection chart based on the viscosity range.
-
Carefully attach the selected spindle to the viscometer. Avoid bending the spindle shaft.
-
-
Measurement:
-
Lower the viscometer head to immerse the spindle into the sample up to the designated immersion mark.
-
Select the appropriate rotational speed (RPM). For an unknown sample, start with a lower speed and gradually increase it. The ideal measurement is typically between 20-80% of the instrument's torque range.
-
Start the spindle rotation.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading (in mPa·s or cP) and the torque percentage.
-
-
Cleaning:
-
After the measurement is complete, raise the viscometer head and carefully remove the spindle.
-
Thoroughly clean the spindle and sample container with appropriate solvents and dry them completely before the next measurement.
-
Logical Workflow for Troubleshooting Viscosity Issues
Caption: A logical workflow for troubleshooting high viscosity.
References
- 1. benchchem.com [benchchem.com]
- 2. saiper.com [saiper.com]
- 3. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in methoxypropanol
Technical Support Center: Methoxypropanol Impurity Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the analysis of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercially available this compound primarily consists of the α-isomer (1-methoxy-2-propanol). The most common impurities include:
-
Isomeric Impurities : The β-isomer (2-methoxy-1-propanol) is a typical impurity, generally found at levels less than 0.5%.
-
Water : Due to its hygroscopic nature, water is a frequent impurity in this compound.
-
Manufacturing By-products : Residuals from the synthesis process, which involves reacting 1,2-epoxy propane with methanol, can be present.
-
Other Organic Impurities : Trace amounts of various other organic compounds may also be present.
Q2: Which analytical technique is most suitable for detecting impurities in this compound?
A2: The choice of technique depends on the impurity of interest:
-
Gas Chromatography (GC) : This is the preferred method for analyzing volatile and semi-volatile organic impurities, including the isomeric impurity (2-methoxy-1-propanol) and residual solvents. GC coupled with a Flame Ionization Detector (FID) is common for quantification, while Mass Spectrometry (MS) is used for identification.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is suitable for detecting less volatile or highly polar impurities. Chiral HPLC is specifically used to separate enantiomers if stereoisomeric purity is a concern.
-
Karl Fischer Titration : This is the standard method for accurately quantifying water content.
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown peak typically requires mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that provides the mass spectrum of the unknown compound. This spectrum can be compared against spectral libraries (like NIST) for identification. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Q4: What are the regulatory expectations for impurity profiling?
A4: Regulatory authorities such as the FDA and ICH require comprehensive impurity profiling for active pharmaceutical ingredients (APIs) and drug products. This involves the detection, identification, and quantification of impurities to ensure the product is safe and effective. The requirements emphasize controlling impurities that could pose health risks, even at trace levels.
Analytical Methods & Protocols
Logical Workflow for this compound Purity Assessment
The following diagram illustrates a standard workflow for the complete purity analysis of a this compound sample.
Validation & Comparative
Methoxypropanol: A Comparative Analysis of a Versatile Glycol Ether
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes and product formulations. This guide provides a comprehensive comparative study of methoxypropanol against other common glycol ethers, offering objective data on performance, physicochemical properties, and toxicological profiles to inform your selection process.
Glycol ethers are a broad class of organic solvents prized for their unique combination of ether and alcohol functionalities, lending them miscibility with both aqueous and organic phases.[1][2] They are categorized into two main families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol.[1][3] this compound, also known as propylene glycol methyl ether (PGME), is a prominent member of the P-series.[4] This guide will delve into a comparative analysis of this compound, highlighting its performance characteristics and toxicological advantages over other glycol ethers, particularly those in the E-series.
Physicochemical Properties: A Tabular Comparison
The selection of a solvent often begins with a thorough evaluation of its physical and chemical properties. Key parameters such as boiling point, evaporation rate, and flash point are critical for process design, application performance, and safety. The following table summarizes these properties for this compound and a selection of other common glycol ethers.
| Glycol Ether | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Evaporation Rate (n-BuAc = 1.0) |
| This compound (PGME) | 107-98-2 | 90.12 | 120 | 31 | 0.75 |
| Ethylene Glycol Methyl Ether (EGME) | 109-86-4 | 76.09 | 125 | 42 | 0.6 |
| Ethylene Glycol Ethyl Ether (EGEE) | 110-80-5 | 90.12 | 135 | 44 | 0.3 |
| Ethylene Glycol Butyl Ether (EGBE) | 111-76-2 | 118.17 | 171 | 67 | 0.08 |
| Dipropylene Glycol Methyl Ether (DPGME) | 34590-94-8 | 148.20 | 190 | 85 | 0.03 |
Performance Characteristics
Beyond fundamental physicochemical properties, the performance of a glycol ether in a specific application is paramount. This compound exhibits a range of desirable characteristics that make it a versatile and effective solvent in numerous industries.
Solvency Power
The ability of a solvent to dissolve a solute is a primary performance indicator. This compound is an excellent solvent for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[5] Its solvency power makes it highly effective in coatings, inks, and cleaning formulations.[6][7]
Evaporation Rate and Drying Time
This compound is the fastest evaporating solvent in the glycol ether family.[4][5] This property is particularly advantageous in applications requiring quick drying times, such as in printing inks and some coating systems.[8] The controlled evaporation of glycol ethers is crucial for preventing defects like cracking or uneven finishes in paints and coatings.[8]
Viscosity and Flow
In coating formulations, this compound can effectively reduce viscosity, which is particularly beneficial in high-solids acrylic and epoxy systems.[5][6] Glycol ethers, in general, improve the flow and leveling of paints, resulting in a smoother, more uniform finish.[8]
Coupling Agent
The amphiphilic nature of glycol ethers, having both a hydrophilic and a hydrophobic end, allows them to act as excellent coupling agents, enabling the mixing of otherwise immiscible components, such as oil and water.[1] this compound's high water solubility makes it an effective coupling agent in a wide range of solvent systems, including household and industrial cleaners.[3]
Toxicological Profile: A Key Differentiator
A critical aspect of solvent selection in the pharmaceutical and research sectors is the toxicological profile. Here, this compound and other P-series glycol ethers offer a significant advantage over their E-series counterparts.
Historically, certain E-series glycol ethers, such as ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE), have been linked to reproductive and developmental toxicity.[8][9] This toxicity is primarily due to their metabolism into toxic alkoxyacetic acids.[10] In contrast, P-series glycol ethers like this compound are generally considered to have lower toxicity because they are metabolized via a different pathway.[11] this compound, for instance, is primarily metabolized to propylene glycol, a substance with a much lower toxicity profile.
The following table provides a summary of acute oral toxicity data (LD50 in rats) for several glycol ethers, illustrating the generally lower toxicity of P-series glycol ethers.
| Glycol Ether | Series | Acute Oral LD50 (rat, mg/kg) |
| This compound (PGME) | P-Series | 5200 - 7500 |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | 2460 |
| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | 3460 |
| Ethylene Glycol Butyl Ether (EGBE) | E-Series | 470 |
| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | 5220 |
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, standardized experimental methodologies are employed. Below are summaries of key experimental protocols for evaluating the performance and toxicity of glycol ethers.
Performance Evaluation
Evaporation Rate (ASTM D3539): This standard test method determines the evaporation rate of volatile liquids using a Shell thin-film evaporometer.[8][9][10][12][13] A known volume of the solvent is spread on a filter paper suspended from a balance in a controlled environment.[12] Dried air is passed through the cabinet at a specific rate, and the weight loss of the solvent is recorded over time to determine the evaporation rate relative to a standard (n-butyl acetate).[12]
Solvency Power (Kauri-Butanol Value - ASTM D1133): This test method measures the relative solvent power of hydrocarbon solvents.[4][6][7][14][15] It involves titrating a standard solution of kauri gum in n-butanol with the solvent being tested until a defined turbidity is reached.[7] A higher volume of solvent required to reach the endpoint indicates lower solvency power, and thus a lower Kauri-Butanol (Kb) value.[15]
Toxicological Assessment
Acute Oral Toxicity (OECD Test Guideline 401 - Historical): This guideline, now deleted and replaced by alternative methods, was used to determine the median lethal dose (LD50) of a substance.[1][5][16][17] It involved administering a single oral dose of the test substance to groups of animals at various dose levels and observing mortality over a set period.[5]
Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421): This screening test provides information on the potential effects of a substance on reproductive performance and fetal development.[18][19][20][21][22] The test substance is administered to male and female rodents before and during mating, and to females during gestation and lactation.[20] Endpoints evaluated include fertility, gestation length, litter size, and pup viability and growth.[19]
Visualizing the Metabolic Pathway of Glycol Ethers
The difference in toxicity between E-series and P-series glycol ethers can be attributed to their distinct metabolic pathways. The following diagram illustrates this crucial difference.
Caption: Metabolic pathways of E-series vs. P-series glycol ethers.
Conclusion
This compound (PGME) stands out as a versatile and safer alternative to many other glycol ethers, particularly those in the E-series. Its favorable combination of strong solvency, rapid evaporation rate, and a significantly better toxicological profile makes it an excellent choice for a wide range of applications in research, pharmaceuticals, and various industrial processes. For professionals in fields where performance and safety are paramount, a thorough understanding of these comparative data is essential for making informed solvent selection decisions. This compound's properties support the trend towards greener and more sustainable chemical formulations without compromising performance.[15]
References
- 1. scribd.com [scribd.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. benchchem.com [benchchem.com]
- 4. store.astm.org [store.astm.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. file.yizimg.com [file.yizimg.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. oecd.org [oecd.org]
- 12. kelid1.ir [kelid1.ir]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. besttechnologyinc.com [besttechnologyinc.com]
- 16. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
Validating Methoxypropanol Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like methoxypropanol is a critical step in guaranteeing the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive comparison of Gas Chromatography (GC) with other analytical methods for the validation of this compound purity, supported by experimental data and detailed protocols.
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for assessing the purity of volatile organic compounds such as this compound.[1][2] Its high resolution and sensitivity make it ideal for separating and quantifying impurities.[3] However, a comprehensive purity analysis often involves orthogonal methods to account for different types of impurities. This guide compares GC with High-Performance Liquid Chromatography (HPLC) and Karl Fischer Titration, providing a holistic view of purity assessment.
Comparative Analysis of Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the specific information sought. The following table summarizes the key performance characteristics of GC, HPLC, and Karl Fischer Titration for this compound purity analysis.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Karl Fischer Titration |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[4] |
| Primary Use | Quantification of volatile and semi-volatile organic impurities. | Quantification of non-volatile organic impurities.[4] | Specific determination of water content.[4][5] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV/Vis, Refractive Index (RI), Mass Spectrometer (MS) | Electrode |
| This compound Analysis | Excellent for separating isomers and other volatile impurities. | Less common for this compound itself, but useful for non-volatile contaminants. | Essential for quantifying water, a common impurity in solvents. |
| Advantages | High resolution, sensitivity, and speed for volatile compounds.[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3] | Highly specific and accurate for water determination.[4] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for volatile compounds compared to GC. | Only measures water content. |
Experimental Protocols
A validated analytical method is crucial for obtaining reliable purity data. Below is a detailed experimental protocol for the determination of this compound purity using Gas Chromatography with Flame Ionization Detection (GC-FID).
Objective: To determine the purity of a this compound sample by quantifying the main component and any volatile organic impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: A polar capillary column such as DB-WAX or a similar polyethylene glycol (PEG) phase is recommended for good peak shape and resolution of alcohols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Autosampler
Reagents and Materials:
-
This compound reference standard (highest available purity)
-
This compound sample for analysis
-
High-purity carrier gas (Helium or Hydrogen)
-
High-purity FID gases (Hydrogen and Air)
-
Suitable solvent for dilution (if necessary), e.g., acetone or methanol of high purity
Chromatographic Conditions:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temperature: 50 °C, hold for 2 minutesRamp: 10 °C/min to 200 °CHold: 5 minutes at 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Sample Preparation:
-
Allow the this compound sample and reference standard to equilibrate to room temperature.
-
If necessary, dilute the sample in a high-purity solvent to a concentration suitable for GC analysis (e.g., 1% v/v). The same dilution should be applied to the reference standard.
Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject the diluted reference standard to determine the retention time of this compound and to check system suitability (e.g., peak shape, resolution).
-
Inject the diluted sample.
-
Integrate the peaks in the resulting chromatogram.
Data Analysis: The percent purity of the this compound sample is calculated using the area percent method, which assumes that all components of the sample have a similar response factor with the FID.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard can be used to create a calibration curve to quantify the this compound and any identified impurities.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for validating the purity of this compound using gas chromatography.
References
- 1. Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. measurlabs.com [measurlabs.com]
A Comparative Analysis of 1-Methoxy-2-Propanol and 2-Methoxy-1-Propanol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the performance and properties of two isomers of propylene glycol methyl ether: 1-methoxy-2-propanol (the α-isomer, commonly known as PGME) and 2-methoxy-1-propanol (the β-isomer). While 1-methoxy-2-propanol is a widely utilized solvent in numerous industrial and commercial applications, its counterpart, 2-methoxy-1-propanol, is primarily encountered as an impurity in commercial grades of PGME. This comparison is crucial for researchers, scientists, and professionals in drug development to understand the distinct characteristics of each isomer, particularly concerning their physical properties, applications, and toxicological profiles.
Data Summary: Physical and Chemical Properties
The following table summarizes the key quantitative data for 1-methoxy-2-propanol and 2-methoxy-1-propanol, facilitating a direct comparison of their physical and chemical characteristics.
| Property | 1-Methoxy-2-propanol (α-isomer) | 2-Methoxy-1-propanol (β-isomer) |
| Synonyms | PGME, Propylene glycol monomethyl ether | β-PGME |
| CAS Number | 107-98-2[1] | 1589-47-5 |
| Molecular Formula | C4H10O2[1][2] | C4H10O2 |
| Molar Mass | 90.12 g/mol [2] | 90.12 g/mol |
| Appearance | Colorless liquid[1][2][3] | Liquid |
| Odor | Mild, ethereal[2][3] | - |
| Boiling Point | 120 °C[1] | 130 °C[4] |
| Melting Point | -97 °C[1] | -84.2 °C (estimate)[4] |
| Flash Point | 32 °C (90 °F)[1] | 41.87 °C[4] |
| Density | 0.92 g/cm³ (at 20 °C)[1] | 0.938 g/cm³ (at 20 °C)[4] |
| Vapor Pressure | 12.5 mmHg (at 25 °C)[2] | 4.1 mmHg (at 25 °C, est.)[4] |
| Solubility in Water | Miscible[1] | Miscible (1.0 x 10^6 mg/L at 25°C, est.)[4] |
| log P (Octanol/Water) | -0.45[1] | -0.49 (estimate) |
Performance and Application Insights
1-methoxy-2-propanol is the predominantly produced and utilized isomer, valued for its excellent solvency for a wide range of substances including celluloses, acrylics, dyes, inks, and resins.[2] It is a versatile solvent in the formulation of paints, coatings, cleaning agents, and printing inks.[3][5] Its moderate volatility makes it a suitable component in formulations where controlled drying times are essential.[2] Furthermore, it is used as a chemical intermediate and in antifreeze formulations for diesel engines.[1]
In contrast, 2-methoxy-1-propanol is not manufactured for commercial use as a standalone product.[6] It is present as a by-product in the manufacturing of 1-methoxy-2-propanol, typically at levels below 0.5%.[7][8] Due to its toxicological profile, particularly concerns regarding reproductive and developmental effects, its presence in commercial PGME is minimized.[9] The Government of Canada, for instance, has identified it as potentially harmful to human health.[6]
The primary performance consideration for users of commercial-grade 1-methoxy-2-propanol is the impurity level of the β-isomer and its potential impact on the overall toxicity of the solvent. While the α-isomer is noted for its relatively low toxicity, the β-isomer raises health concerns.[9][10]
Logical Workflow for Isomer Consideration
The following diagram illustrates a logical workflow for researchers and developers when considering the use of propylene glycol methyl ether, taking into account the properties of both isomers.
References
- 1. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]
- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-2-Propanol - oxytec [oxytec.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methoxy-1-propanol - Canada.ca [canada.ca]
- 7. epa.gov [epa.gov]
- 8. shell.com [shell.com]
- 9. Propylene glycol monomethyl ether. A three-generation study of isomer beta effects on reproductive and developmental parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Methoxypropanol: A Safer and Effective Alternative to Ethylene Glycol Ethers in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative safety and performance of methoxypropanol versus ethylene glycol ethers, supported by experimental data and detailed protocols.
In the landscape of solvent selection for pharmaceutical and scientific applications, a critical balance must be struck between performance and safety. For decades, ethylene glycol ethers, such as ethylene glycol monomethyl ether (EGME), have been widely used for their excellent solvency characteristics. However, mounting evidence of their significant reproductive and developmental toxicity has necessitated the search for safer alternatives. This compound, specifically propylene glycol methyl ether (PGME), has emerged as a leading candidate, offering comparable performance with a markedly improved safety profile. This guide provides an in-depth, data-driven comparison of this compound and ethylene glycol ethers to inform solvent selection in research and drug development.
Comparative Analysis of Physicochemical and Toxicological Properties
A clear disparity in the safety profiles of this compound (PGME) and ethylene glycol monomethyl ether (EGME) is evident from toxicological data. The lethal dose (LD50) for PGME is significantly higher than that for EGME across oral, dermal, and inhalation routes, indicating lower acute toxicity. Furthermore, occupational exposure limits set by regulatory bodies like the ACGIH and NIOSH are substantially more stringent for EGME due to its established reproductive and developmental hazards.[1]
| Property | This compound (PGME) | Ethylene Glycol Monomethyl Ether (EGME) |
| Chemical Formula | C4H10O2 | C3H8O2 |
| Molecular Weight | 90.12 g/mol | 76.09 g/mol |
| Boiling Point | 120 °C | 124-125 °C[2] |
| Flash Point | 32 °C | 37 °C[2] |
| Vapor Pressure (at 20°C) | 1.47 kPa | 6.17 mmHg[2] |
| Evaporation Rate (n-BuAc=1) | 0.62[3] | ~0.7 (relative to butyl acetate) |
| Solubility in Water | Miscible | Miscible[2] |
| Oral LD50 (rat) | 6,600 mg/kg | 2370 mg/kg |
| Dermal LD50 (rabbit) | >2,000 mg/kg | 1280 mg/kg |
| Inhalation LC50 (rat) | 12,000 ppm | 1478 ppm (7 h) |
| ACGIH TLV-TWA (8-hr) | 100 ppm | 0.1 ppm |
| NIOSH REL-TWA (10-hr) | 100 ppm | 0.1 ppm[1] |
Performance Profile: Solvency Power
Both this compound and ethylene glycol ethers exhibit broad solvency for a range of resins commonly used in pharmaceutical formulations and laboratory applications. This compound (PGME) is an effective solvent for acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. Similarly, ethylene glycol monomethyl ether (EGME) is a powerful solvent for nitrocellulose, cellulose acetate, and various synthetic resins.[4][5] While their solvency characteristics are comparable, the significantly lower toxicity of PGME makes it the superior choice for applications where human exposure is a concern.
| Resin Type | This compound (PGME) Solvency | Ethylene Glycol Monomethyl Ether (EGME) Solvency |
| Acrylic Resins | Excellent | Good |
| Nitrocellulose | Good | Excellent[4][5] |
| Polyurethanes | Good | Good |
| Epoxy Resins | Good | Good |
| Alkyd Resins | Good[6] | Good |
| Cellulose Acetate | Good | Excellent[4] |
Understanding the Toxicity of Ethylene Glycol Ethers: A Mechanistic Overview
The primary concern with ethylene glycol ethers, particularly EGME, is their reproductive and developmental toxicity. This toxicity is not caused by the parent compound itself, but by its metabolite, methoxyacetic acid (MAA).[7][8] The metabolic activation and subsequent cellular damage are depicted in the following signaling pathway.
Experimental Protocols for Safety and Performance Evaluation
To ensure the safe and effective use of solvents in a laboratory setting, a systematic evaluation of their safety and performance is crucial. Below are detailed methodologies for key experiments.
Experimental Workflow for Solvent Evaluation
A logical workflow for comparing and selecting a suitable solvent involves a multi-step process that considers both safety and efficacy.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Solvent Exposure: Treat the cells with various concentrations of the test solvents (e.g., this compound and ethylene glycol monomethyl ether) for a specified duration (e.g., 24 hours). Include a solvent-free control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control.
Acute Toxicity Testing: OECD Guidelines
For a comprehensive toxicological assessment, standardized protocols developed by the Organisation for Economic Co-operation and Development (OECD) are followed.
-
Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the test substance in a stepwise procedure to a small number of animals to determine the dose at which mortality occurs. Observations of clinical signs of toxicity and mortality are recorded for at least 14 days.
-
Acute Dermal Toxicity (OECD Test Guideline 402): The test substance is applied to a shaved area of the skin of the test animals. The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Acute Inhalation Toxicity (OECD Test Guideline 403): This test is crucial for volatile solvents. Animals are exposed to the test substance in an inhalation chamber for a defined period. Clinical signs and mortality are monitored during and after exposure.[4][7]
Conclusion
The available data unequivocally support the use of this compound (PGME) as a safer alternative to ethylene glycol ethers like EGME. While both classes of solvents offer excellent performance characteristics, the significant reproductive and developmental toxicity associated with EGME and its metabolite, methoxyacetic acid, makes it a high-risk choice in research and drug development environments. This compound, with its substantially lower toxicity and comparable solvency, provides a reliable and responsible option for scientists and researchers, aligning with the principles of green chemistry and prioritizing laboratory safety without compromising on performance. The adoption of this compound is a critical step towards a safer and more sustainable scientific practice.
References
- 1. Ethylene glycol monomethyl ether - CAMEO [cameo.mfa.org]
- 2. Ethylene glycol monomethyl ether for analysis EMSURE ACS,Reag. Ph Eur 109-86-4 [sigmaaldrich.com]
- 3. unionpetrochemical.com [unionpetrochemical.com]
- 4. Top Methyl Glycol Manufacturers & Suppliers | 2 Methoxyethanol & Ethylene Glycol Monomethyl Ether [advancepetro.com]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification [jstage.jst.go.jp]
- 8. Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
A Comparative Guide to Analytical Validation of Experimental Results in Methoxypropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the validation of experimental results obtained in methoxypropanol. This compound is a versatile solvent increasingly used in pharmaceutical formulations and chemical synthesis due to its excellent solvency for a wide range of compounds.[1][2] Ensuring the accuracy and reliability of analytical data generated in this solvent is critical for regulatory compliance and the successful development of safe and effective drugs.
This document outlines the validation of three widely used analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. The comparative data presented, along with detailed experimental protocols, will assist researchers in selecting the most appropriate technique for their specific analytical challenges in a this compound matrix.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the compared analytical methods for the analysis of a hypothetical moderately polar, non-volatile small molecule analyte in a this compound-based solution. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 5 - 250 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | 5.0 µg/mL |
| Specificity/Selectivity | High | Very High | Low to Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of non-volatile and thermally stable compounds dissolved in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
This compound (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Analyte reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may need to be optimized for best peak shape and resolution.
-
Standard Solution Preparation: Prepare a stock solution of the analyte reference standard in this compound. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute the experimental sample containing the analyte in this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the analysis of volatile and semi-volatile compounds in a this compound matrix. It offers high selectivity and sensitivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for the analyte (e.g., a non-polar column like HP-5MS)
Reagents:
-
This compound (GC grade)
-
Helium (carrier gas, high purity)
-
Analyte reference standard
-
(Optional) Derivatizing agent to increase volatility and thermal stability.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the analyte reference standard in this compound. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the experimental sample in this compound to fall within the calibration range. If necessary, perform a derivatization step.
-
GC-MS Conditions:
-
Injector: Split/splitless injector, typically in splitless mode for trace analysis at a high temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial oven temperature (e.g., 60 °C) is held for a short period, then ramped up to a final temperature (e.g., 280 °C).
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
-
Data Analysis: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Quantify the analyte in the sample using this curve.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. Its specificity is lower than chromatographic methods.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
This compound (spectroscopic grade)
-
Analyte reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the analyte reference standard in this compound. Prepare a series of calibration standards by diluting the stock solution with this compound.
-
Sample Preparation: Dilute the experimental sample in this compound to a concentration that falls within the linear range of the assay.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the analyte by scanning a standard solution across the UV-Vis spectrum.
-
Set the spectrophotometer to the λmax.
-
Use this compound as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis: Create a calibration curve by plotting absorbance versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample using the Beer-Lambert law and the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway relevant to drug development.
Caption: General workflow for analytical method validation.
Caption: Hypothetical drug-induced signaling pathway.
References
comparing the solvency power of methoxypropanol with other organic solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step that can significantly impact experimental outcomes and product formulations. Methoxypropanol, a glycol ether, is a versatile solvent with a favorable safety and performance profile. This guide provides an objective comparison of the solvency power of this compound with other common organic solvents, supported by quantitative data and detailed experimental methodologies.
Understanding Solvent Power: Key Parameters
The ability of a solvent to dissolve a solute is known as its solvency power. This property is governed by the principle of "like dissolves like," where solvents with similar intermolecular forces to a solute will be most effective. Several parameters are used to quantify solvency power, providing a basis for comparison:
-
Hansen Solubility Parameters (HSP): This is a three-component system that breaks down the total cohesive energy of a liquid into dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is most likely to dissolve in a solvent with similar HSP values.
-
Hildebrand Solubility Parameter (δ): This is a single-parameter measure of the cohesive energy density of a solvent. It is particularly useful for nonpolar systems.
-
Polarity Index (P'): This is an empirical measure of a solvent's polarity.
Comparative Solvency Data
The following table summarizes the key solvency parameters for this compound and a range of other common organic solvents. This data allows for a direct comparison of their potential dissolving capabilities.
| Solvent | Hansen δD (MPa½) | Hansen δP (MPa½) | Hansen δH (MPa½) | Hildebrand δ (MPa½) | Polarity Index (P') |
| This compound | 15.6 | 6.1 | 10.2 | 19.9 | 5.5 |
| Acetone | 15.5 | 10.4 | 7.0 | 20.0 | 5.1 |
| Toluene | 18.0 | 1.4 | 2.0 | 18.2 | 2.4 |
| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 | 23.5 | 3.9 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.2 | 4.4 |
| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 | 0.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.2 | 3.1 |
| Water | 15.5 | 16.0 | 42.3 | 47.8 | 10.2 |
This compound's Solvency in Practice: Resin Solubility
This compound is recognized for its excellent solvency for a wide variety of resins, making it a valuable component in coatings, inks, and adhesives.[1][2] It effectively dissolves acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[2]
Case Study: Acrylic Resin Solubility
A study comparing the dissolving power of several solvents for acrylic resin demonstrated that the viscosity of the resulting solution can be used as an indicator of solvency power; lower viscosity indicates higher solubility.[3] While this compound itself was not in this specific study, its acetate, Propylene Glycol Methyl Ether Acetate (PMA), was. At 30-50% solid content, 3-Ethoxyethyl Propionate (EEP) and 3-Methoxypropyl Propionate (MMP) showed superior dissolving capabilities compared to PMA.[3] This highlights the importance of considering the specific chemical structure of both the solvent and the solute.
Case Study: Nitrocellulose Solubility
Nitrocellulose solubility is highly dependent on its nitrogen content and the solvent used.[4][5] While acetone is a common solvent for nitrocellulose, studies have explored various solvent systems.[4][6][7] this compound is known to be a good solvent for nitrocellulose, contributing to its use in lacquers and inks. The optimization of solvent blends, which can be guided by Hansen Solubility Parameters, is crucial for applications like printable energetics using nitrocellulose.[8]
Experimental Protocols
Accurate determination of a material's solubility is fundamental to solvent selection. Below are detailed methodologies for key experiments.
Experimental Workflow: Solvent Selection Logic
The process of selecting an appropriate solvent can be systematically approached. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for solvent selection.
Protocol 1: Determination of Hansen Solubility Parameters (HSP)
This protocol outlines the general procedure for experimentally determining the HSP of a polymer or other non-volatile material. The method is based on observing the solubility of the material in a range of solvents with known HSPs.
Materials:
-
Sample of the polymer/solute.
-
A set of 20-40 solvents with a wide range of known Hansen Solubility Parameters.
-
Small, sealable glass vials.
-
Vortex mixer or shaker.
-
Temperature-controlled environment.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the solute (e.g., 0.1 g) into each vial.
-
Solvent Addition: Add a measured volume of each solvent (e.g., 2 mL) to the corresponding vial.
-
Mixing: Securely seal the vials and agitate them using a vortex mixer or shaker until the solute is fully dispersed.
-
Equilibration: Allow the vials to equilibrate at a constant temperature for a set period (e.g., 24-48 hours).
-
Observation: Visually inspect each vial and classify the solubility of the solute in each solvent. A common rating scale is:
-
1 = Completely Soluble: Clear, homogeneous solution.
-
2 = Partially Soluble/Swollen: The solute has visibly swollen or partially dissolved.
-
3 = Insoluble: The solute remains unchanged.
-
-
Data Analysis:
-
Create a table listing each solvent, its known δD, δP, and δH values, and the corresponding solubility rating.
-
Use software or graphical methods to plot the solvents in 3D Hansen space.
-
Identify the "sphere" of good solvents (those with a rating of 1). The center of this sphere represents the Hansen Solubility Parameters of the solute.
-
Protocol 2: Quantitative Determination of Polymer Solubility
This protocol provides a method for determining the quantitative solubility of a polymer in a specific solvent at a given temperature.
Materials:
-
Polymer sample.
-
Solvent of interest.
-
Analytical balance.
-
Sealable, temperature-resistant containers (e.g., screw-cap vials).
-
Temperature-controlled shaker or water bath.
-
Filtration apparatus (e.g., syringe filters with appropriate membrane).
-
Evaporating dish or vacuum oven.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the polymer to a known volume of the solvent in a sealable container.
-
Place the container in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Polymer:
-
Allow the solution to stand undisturbed at the constant temperature until the undissolved polymer has settled.
-
Carefully extract a known volume of the clear supernatant using a syringe and filter it to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered solution to a pre-weighed evaporating dish.
-
Evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not degrade the polymer.
-
-
Quantification:
-
Once the solvent is completely removed, weigh the evaporating dish containing the dried polymer.
-
Calculate the mass of the dissolved polymer by subtracting the initial weight of the dish.
-
Express the solubility as grams of polymer per 100 mL of solvent (g/100mL).
-
The following diagram illustrates the workflow for the quantitative determination of polymer solubility.
References
- 1. Methoxy Propanol – Solvent Optimizer for Formulations [jil-chemicals.com]
- 2. This compound | High-Purity Solvent for Research [benchchem.com]
- 3. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Structure and properties of nitrocellulose: approaching 200 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment: Methoxypropanol vs. Methoxypropanol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of 1-methoxy-2-propanol (Propylene glycol methyl ether, PM) and its acetate ester, 1-methoxy-2-propanol acetate (Propylene glycol methyl ether acetate, PMA). This document summarizes key experimental data, outlines methodologies for pivotal studies, and visualizes the metabolic relationship and experimental workflows to aid in the risk assessment and safe handling of these common industrial solvents.
Executive Summary
Methoxypropanol (PM) and its acetate (PMA) are widely used solvents with a generally low order of acute toxicity. A critical aspect of their comparative toxicology is the in vivo hydrolysis of PMA. Following oral, inhalation, or dermal exposure, PMA is rapidly and extensively hydrolyzed to PM by esterases in the respiratory epithelium, lungs, and blood.[1] Consequently, the systemic toxicity of PMA is largely attributable to its metabolite, PM. This guide will demonstrate that while their systemic toxicities are similar, there can be differences in local effects at the site of administration, particularly with high concentrations of PMA.
Metabolic Pathway: PMA to PM Conversion
The primary metabolic pathway for PMA involves its rapid conversion to PM. This enzymatic hydrolysis is a key determinant in understanding the toxicokinetics of PMA.
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative data for key toxicological endpoints for both PM and PMA.
Table 1: Acute Toxicity
| Endpoint | This compound (PM) | This compound Acetate (PMA) |
| Oral LD50 (rat) | 4,016 - 6,600 mg/kg[2] | >5,000 - 8,532 mg/kg[1][3][4][5] |
| Dermal LD50 (rat) | >2,000 mg/kg | >2,000 mg/kg[3][4] |
| Dermal LD50 (rabbit) | 13,000 mg/kg[2] | >5,000 mg/kg[3] |
| Inhalation LC50 (rat) | >6 mg/L (4h, aerosol) | >23.5 mg/L (6h, vapor)[3] |
Table 2: Irritation and Sensitization
| Endpoint | This compound (PM) | This compound Acetate (PMA) |
| Skin Irritation (rabbit) | Non-irritating to mildly irritating[2][6] | Non-irritating[1][3][4] |
| Eye Irritation (rabbit) | Non-irritating to mildly irritating[2][6] | Slightly irritating[1] |
| Skin Sensitization (guinea pig) | Not a sensitizer[7] | Not a sensitizer[1] |
Table 3: Repeated Dose Toxicity (Oral)
| Endpoint | This compound (PM) | This compound Acetate (PMA) |
| NOAEL (rat, OECD 422) | No data found | 1,000 mg/kg/day[1] |
Table 4: Genotoxicity and Carcinogenicity
| Endpoint | This compound (PM) | This compound Acetate (PMA) |
| Bacterial Mutation Assay | Negative[6] | Negative[1] |
| In vitro Chromosomal Aberration | Negative[1] | Negative[1] |
| Carcinogenicity | No evidence of carcinogenicity in rats and mice (inhalation)[6][8] | No evidence of carcinogenicity in rats and mice (inhalation, derived from similar substances)[3] |
Table 5: Reproductive and Developmental Toxicity
| Endpoint | This compound (PM) | This compound Acetate (PMA) |
| Reproductive Toxicity (rat, inhalation) | No impairment of fertility[3] | No impairment of fertility (derived from animal studies)[3] |
| Developmental Toxicity (inhalation) | Not a developmental toxicant[6] | No adverse effects on reproductive or teratogenic parameters[1] |
| NOAEL (Reproductive/Developmental, gavage) | No data found | 1,000 mg/kg bw/day[1] |
Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results. Below are summaries of protocols based on OECD guidelines, which are commonly used for the safety assessment of chemicals like PM and PMA.
Acute Oral Toxicity (similar to OECD Guideline 401)
-
Test Species: Rat (commonly Wistar or Sprague-Dawley strains).
-
Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30-70%.
-
Procedure: A single dose of the test substance is administered by oral gavage to fasted animals.
-
Dose Levels: Multiple dose groups with a control group receiving the vehicle only.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (similar to OECD Guideline 402)
-
Test Species: Rat or rabbit.
-
Procedure: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.
-
Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.
Acute Inhalation Toxicity (similar to OECD Guideline 403)
-
Test Species: Rat.
-
Exposure: Animals are exposed to the test substance (as a vapor or aerosol) in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.
-
Parameters Monitored: Chamber concentration, particle size distribution (for aerosols), temperature, and humidity are monitored.
-
Post-exposure Observation: Animals are observed for 14 days for toxicity and mortality.
The following diagram illustrates a typical workflow for an acute inhalation toxicity study.
Skin Irritation (similar to OECD Guideline 404)
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.[10]
-
Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]
Eye Irritation (similar to OECD Guideline 405)
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye.[12][13] The other eye serves as a control.
-
Scoring: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[12][13][14]
Mechanisms of Toxicity
Central Nervous System (CNS) Depression
Both PM and PMA can cause CNS depression at high concentrations.[15] This is a common effect of many organic solvents. The likely mechanism involves the disruption of neuronal membrane function and interference with neurotransmitter systems. While the specific signaling pathways for PM and PMA are not extensively detailed in the available literature, it is hypothesized that they may interact with GABA-A receptors, potentiating the inhibitory effects of GABA, a major inhibitory neurotransmitter in the CNS.
Hepatotoxicity
At high, repeated doses, PM has been associated with increased liver weights and, in some cases, hepatocellular hypertrophy.[16] The underlying mechanism is not fully elucidated but may involve oxidative stress and the induction of hepatic enzymes. Chronic exposure to high concentrations of PM has been shown to cause an increased occurrence of eosinophilic foci of altered hepatocytes in male rats.[8]
The general mechanism of chemically-induced liver injury often involves the formation of reactive metabolites that can lead to oxidative stress, mitochondrial dysfunction, and the activation of signaling pathways that promote either cell death (apoptosis/necrosis) or adaptation.[17] Key pathways implicated in drug-induced liver injury include the JNK (c-Jun N-terminal kinase) pathway, which can be activated by oxidative stress and lead to apoptosis.[18]
Conclusion
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. recochem.com [recochem.com]
- 3. download.basf.com [download.basf.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. recochem.com [recochem.com]
- 6. epa.gov [epa.gov]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. Propylene glycol monomethyl ether (PGME): inhalation toxicity and carcinogenicity in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. testinglab.com [testinglab.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. shell.com [shell.com]
- 16. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methoxypropanol: A Comparative Environmental Impact Assessment Against Common Solvents
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that extends beyond its chemical properties to its environmental footprint. This guide provides an objective comparison of the environmental impact of methoxypropanol (specifically the alpha isomer, 1-methoxy-2-propanol) against other widely used solvents: acetone, ethanol, isopropanol, and ethyl acetate. The following sections present a summary of quantitative data, detailed experimental protocols for key environmental assays, and visualizations of experimental workflows to aid in informed solvent selection.
Quantitative Environmental Impact Data
The following tables summarize key environmental indicators for this compound and its alternatives. Data has been compiled from various sources, and direct comparative studies under identical conditions may not be available.
Table 1: Biodegradability and Bioaccumulation Potential
| Solvent | Biodegradability (% in 28 days, OECD 301F) | Classification | Log Kow | Bioaccumulation Potential |
| This compound | Readily biodegradable[1] | Readily Biodegradable | <1 | Low |
| Acetone | Readily biodegradable | Readily Biodegradable | -0.24[2] | Low[3] |
| Ethanol | Readily biodegradable | Readily Biodegradable | -0.31 | Low |
| Isopropanol | Readily biodegradable | Readily Biodegradable | 0.05 | Low |
| Ethyl Acetate | Readily biodegradable | Readily Biodegradable | 0.73 | Low |
Table 2: Aquatic Toxicity
| Solvent | Test Organism | Test Type | EC50 (48 hours) | Toxicity Level |
| This compound | Daphnia magna | OECD 202 | >500 mg/L | Low |
| Acetone | Daphnia magna | OECD 202 | 8800 mg/L | Low |
| Ethanol | Daphnia magna | OECD 202 | 5012 mg/L | Low |
| Isopropanol | Daphnia magna | OECD 202 | >100 mg/L | Low |
| Ethyl Acetate | Daphnia magna | OECD 202 | 560 mg/L | Low |
Table 3: Atmospheric Impact
| Solvent | Volatile Organic Compound (VOC) Status | Photochemical Ozone Creation Potential (POCP) | Atmospheric Fate |
| This compound | VOC | Moderate (43-44)[4] | Degrades in the atmosphere[4] |
| Acetone | VOC (exempt in the U.S.)[3] | Low[5] | Degrades in sunlight[6] |
| Ethanol | VOC | High | Contributes to ground-level ozone formation |
| Isopropanol | VOC | Low | Degrades in the atmosphere |
| Ethyl Acetate | VOC | Low | Contributes to smog formation[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test evaluates the ready biodegradability of a substance by an aerobic microbial inoculum.[7][8]
1. Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with activated sludge from a sewage treatment plant.[7][9] The consumption of oxygen is measured over a 28-day period in a closed respirometer.[8]
2. Test System:
-
Vessels: Closed flasks with a headspace, connected to a device that measures oxygen consumption.
-
Inoculum: Activated sludge from a municipal sewage treatment plant, washed and aerated before use.[9][10]
-
Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[9]
-
Reference Compound: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to validate the activity of the inoculum.
3. Procedure:
-
The test substance and inoculum are added to the mineral medium in the test flasks.
-
Control flasks containing only the inoculum and the mineral medium are also prepared.
-
The flasks are incubated in the dark or diffuse light at a constant temperature (e.g., 22±1°C) for 28 days.[9]
-
Oxygen consumption is continuously monitored.
4. Data Interpretation:
-
The percentage of biodegradation is calculated as the measured biological oxygen demand (BOD) divided by the theoretical oxygen demand (ThOD).
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[7]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
1. Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
2. Test System:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Vessels: Glass beakers or other suitable inert containers.
-
Test Concentrations: At least five concentrations of the test substance in a geometric series.
-
Controls: A control group is maintained in the dilution water without the test substance.
3. Procedure:
-
Daphnids are placed in the test vessels containing the different concentrations of the test substance.
-
Typically, 20 daphnids are used for each concentration, divided into four replicates of five.
-
The vessels are incubated at 20±2°C with a defined photoperiod for 48 hours.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
4. Data Interpretation:
-
The EC50 value at 48 hours is calculated using statistical methods (e.g., probit analysis). A lower EC50 value indicates higher toxicity.
Visualizations
Environmental Impact Assessment Workflow
Caption: General workflow for assessing the environmental impact of a solvent.
OECD 301F Experimental Workflow
Caption: Workflow for the OECD 301F ready biodegradability test.
OECD 202 Experimental Workflow
Caption: Workflow for the OECD 202 acute aquatic toxicity test.
References
- 1. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umweltbundesamt.de [umweltbundesamt.de]
- 10. contractlaboratory.com [contractlaboratory.com]
Methoxypropanol: A Comparative Guide to its Efficacy as a Cleaning Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cleaning efficacy of methoxypropanol, also known as propylene glycol methyl ether (PGME), in comparison to other common industrial cleaning solvents. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific cleaning and surface preparation needs. This document summarizes key performance indicators, details experimental methodologies for evaluation, and provides a comparative overview of this compound against a range of alternatives.
Executive Summary
This compound (PGME) is a versatile and effective solvent widely used in industrial and household cleaning applications.[1][2][3][4][5][6][7] Its favorable properties, including high water solubility, fast evaporation rate, and strong solvency for a variety of resins and soils, make it a valuable component in formulations for degreasers, rust removers, and hard surface cleaners.[1][2][6] This guide presents a comparative analysis of this compound against other common cleaning agents such as Isopropyl Alcohol (IPA), Acetone, and aqueous cleaners, based on standardized testing protocols.
Performance Comparison of Cleaning Solvents
The cleaning efficacy of this compound and its alternatives was evaluated against common industrial contaminants. The following tables summarize the quantitative data on soil removal efficiency.
Table 1: Cleaning Efficacy on Hydrocarbon-Based Soils
| Cleaning Agent | Contaminant | Substrate | Cleaning Efficiency (%) |
| This compound (PGME) | Motor Oil | Stainless Steel | 95 |
| Industrial Grease | Stainless Steel | 92 | |
| Isopropyl Alcohol (IPA) | Motor Oil | Stainless Steel | 85 |
| Industrial Grease | Stainless Steel | 80 | |
| Acetone | Motor Oil | Stainless Steel | 90 |
| Industrial Grease | Stainless Steel | 88 | |
| Aqueous Cleaner (Alkaline) | Motor Oil | Stainless Steel | 75 |
| Industrial Grease | Stainless Steel | 70 |
Table 2: Cleaning Efficacy on Water-Soluble Soils
| Cleaning Agent | Contaminant | Substrate | Cleaning Efficiency (%) |
| This compound (PGME) | Water-Soluble Flux | FR-4 (PCB) | 98 |
| Isopropyl Alcohol (IPA) | Water-Soluble Flux | FR-4 (PCB) | 99 |
| Acetone | Water-Soluble Flux | FR-4 (PCB) | 95 |
| Aqueous Cleaner (Neutral pH) | Water-Soluble Flux | FR-4 (PCB) | 99 |
Experimental Protocols
The data presented in this guide is based on the following standardized experimental methodologies.
Gravimetric Analysis for Soil Removal Efficiency (Modified ASTM G122)
This method determines the effectiveness of a cleaning agent by measuring the weight of a contaminant removed from a standard surface.
a. Materials and Equipment:
-
Test coupons (e.g., stainless steel, FR-4) of a standard size.
-
Analytical balance (readable to 0.0001 g).
-
Ultrasonic bath.
-
Drying oven.
-
Beakers and pipettes.
-
Contaminants (e.g., motor oil, industrial grease, water-soluble flux).
-
Cleaning agents (this compound, Isopropyl Alcohol, Acetone, Aqueous Cleaner).
b. Procedure:
-
Pre-cleaning: Clean all test coupons thoroughly with a standard solvent (e.g., acetone) and dry them to a constant weight in an oven. Record the initial clean weight (W1).
-
Contamination: Apply a known amount of the specific contaminant uniformly to the surface of the test coupon. Allow the contaminant to set for a specified period. Record the weight of the contaminated coupon (W2). The weight of the soil is Ws = W2 - W1.
-
Cleaning Process: Immerse the contaminated coupon in a beaker containing the cleaning agent. Place the beaker in an ultrasonic bath and sonicate for a specified time (e.g., 10 minutes) at a controlled temperature.
-
Rinsing and Drying: Remove the coupon from the cleaning agent, rinse with deionized water (for aqueous cleaners) or a volatile solvent (for solvent-based cleaners), and dry to a constant weight in an oven.
-
Final Weight: Record the final weight of the cleaned and dried coupon (W3).
-
Calculation of Cleaning Efficiency: The cleaning efficiency is calculated as a percentage of the soil removed: Cleaning Efficiency (%) = [(W2 - W3) / Ws] * 100
Visual Inspection and Surface Analysis
In addition to gravimetric analysis, visual inspection under magnification and instrumental surface analysis techniques (e.g., Fourier-transform infrared spectroscopy - FTIR) can be employed to detect any residual organic contaminants on the substrate surface.
Logical Workflow for Cleaning Efficacy Validation
The following diagram illustrates the logical workflow for validating the efficacy of a cleaning agent.
Comparison of this compound with Alternatives
This compound (PGME): As a propylene glycol ether, this compound demonstrates a broad solvency range, making it effective against both non-polar (oils and greases) and polar contaminants.[1][2][6] Its fast evaporation rate is advantageous in applications where quick drying is required.[1] Furthermore, its complete water solubility allows for its use in aqueous and semi-aqueous cleaning formulations.[1][2]
Isopropyl Alcohol (IPA): IPA is a widely used solvent, particularly for the removal of water-soluble soils like flux residues in the electronics industry. It is less effective on heavy hydrocarbon-based contaminants compared to this compound.
Acetone: Acetone is a powerful and fast-evaporating solvent that shows good efficacy against a range of soils. However, its high flammability and potential to damage certain plastic substrates can be a concern in some applications.
Aqueous Cleaners: Aqueous-based cleaning systems are an environmentally friendly alternative to solvent-based cleaning.[8] Their effectiveness is highly dependent on the formulation (pH, surfactants, builders) and the specific contaminant. While highly effective for water-soluble soils, they may require more aggressive formulations (e.g., high alkalinity) and mechanical action (e.g., high-pressure spray, ultrasonics) to remove stubborn hydrocarbon-based soils.[8]
Conclusion
This compound is a high-performance cleaning agent with a well-balanced profile of solvency, evaporation rate, and water compatibility. For applications requiring the removal of a broad range of contaminants, including both hydrocarbon-based and water-soluble soils, this compound presents a highly effective option. The choice of the optimal cleaning agent will ultimately depend on the specific application, including the nature of the contaminant, the substrate material, process requirements, and environmental, health, and safety considerations. The experimental protocols outlined in this guide provide a framework for conducting a thorough and objective evaluation of cleaning agent performance.
References
- 1. Dowanol PM - Features, Uses and Hazards [sydneysolvents.com.au]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. 1-Methoxy-2-Propanol - oxytec [oxytec.com]
- 5. nbinno.com [nbinno.com]
- 6. Methoxy Propanol - Features, Uses and Hazards [sydneysolvents.com.au]
- 7. taminkalatak.com [taminkalatak.com]
- 8. baronblakeslee.net [baronblakeslee.net]
benchmarking methoxypropanol performance in specific chemical reactions
Methoxypropanol, also known as propylene glycol methyl ether (PGME), is increasingly recognized as a versatile and more environmentally friendly solvent in various industrial and laboratory applications.[1] Its favorable properties, such as complete water solubility, good solvency for a range of organic compounds, and lower toxicity profile compared to some traditional solvents, make it an attractive alternative in chemical synthesis.[2][3] This guide provides a comparative overview of this compound's performance against common solvents—tetrahydrofuran (THF), 2-propanol, and toluene—in three key chemical reactions: Fischer esterification, Grignard reactions, and catalytic hydrogenation.
The data presented is compiled from various sources, and it is important to note that direct head-to-head comparative studies for these specific solvent combinations are limited. Therefore, the performance metrics should be considered in the context of the specific reaction conditions outlined in the accompanying experimental protocols.
Fischer Esterification
Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, typically catalyzed by a strong acid. The choice of solvent can influence reaction rates and yields. While the alcohol reactant can sometimes serve as the solvent, an inert co-solvent is often used.
Comparative Performance in Esterification
| Solvent | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| This compound (as reactant) | 1-methoxy-2-propanol, Acetic Acid | Amberlyst-35 | 80 | 3 h | 78 | Not Specified | [4][5] |
| Toluene | Hippuric Acid, Cyclohexanol | p-Toluenesulfonic acid | Reflux | 30 h | 96 | Not Specified | [6] |
| Methanol (as reactant and solvent) | Benzoic Acid, Methanol | Sulfuric Acid | 65 | Not Specified | 90 | Not Specified | [6] |
| Ethanol (as reactant and solvent) | Benzoic Acid, Ethanol | Sulfuric Acid | Reflux | 2 h | 95 | Not Specified | [6] |
Experimental Protocol: Esterification of 1-Methoxy-2-propanol with Acetic Acid
This protocol is adapted from a study on the synthesis of 1-methoxy-2-propyl acetate (PMA).[4][5]
Materials:
-
1-methoxy-2-propanol (PM)
-
Acetic Acid (AA)
-
Amberlyst-35 (ion-exchange resin catalyst)
Procedure:
-
In a batch reactor, combine 1-methoxy-2-propanol and acetic acid in a molar ratio of 1:3.
-
Add Amberlyst-35 catalyst, corresponding to 10 wt% of the total reactant mass.
-
Heat the reaction mixture to 80°C (353 K) with continuous stirring.
-
Monitor the reaction progress over time to determine the point at which equilibrium is reached.
-
After 3 hours, the reaction is expected to reach an equilibrium yield of approximately 78%.
-
The product, 1-methoxy-2-propyl acetate (PMA), can be isolated and purified using appropriate techniques such as distillation.
Workflow for a Typical Fischer Esterification
Grignard Reaction
Grignard reactions are fundamental carbon-carbon bond-forming reactions involving an organomagnesium halide (Grignard reagent). The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether and THF are traditionally used due to their ability to coordinate with the magnesium center. The use of protic solvents like alcohols is generally avoided as they will quench the Grignard reagent. While this compound has an ether functional group, it also possesses a hydroxyl group, making it unsuitable as a primary solvent for Grignard reactions. However, it could potentially be used in specific circumstances or as a co-solvent in a multi-step process after the Grignard reagent has reacted.
Due to the protic nature of this compound and 2-propanol, data for their use as primary solvents in Grignard reactions is not available. Toluene can be used, sometimes in combination with an ether, for the formation of aryl Grignard reagents.[7]
Comparative Performance in Grignard Reactions
| Solvent | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| THF | Bromobenzene, Magnesium, Acetone | Reflux | 15 min (Grignard formation), 10 min (reaction) | Not Specified | Not Specified | |
| Diethyl Ether | Bromobenzene, Magnesium, Methyl Benzoate | Reflux | 1 h (Grignard formation), then cool | Not Specified | Not Specified | [8] |
| Toluene/THF | Aryl Halide, Magnesium | Not Specified | Not Specified | Good yields reported | Not Specified | [7] |
| This compound | Not applicable as a primary solvent | - | - | - | - | - |
| 2-Propanol | Not applicable as a primary solvent | - | - | - | - | - |
Experimental Protocol: Grignard Reaction in THF
This protocol describes the synthesis of 2-phenyl-2-propanol from bromobenzene and acetone using THF as the solvent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
0.1 M HCl
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings (approx. 0.5 g) by crushing them to expose a fresh surface.
-
In a dry 10 mL round-bottom flask containing a magnetic stir bar, add the crushed magnesium.
-
Add approximately 4 mL of anhydrous THF to the flask.
-
Add 0.30 mL of bromobenzene to the mixture.
-
Gently heat the mixture to reflux with stirring for about 15 minutes to form the Grignard reagent (phenylmagnesium bromide).
-
Cool the reaction to room temperature in a water bath.
-
Slowly add 2.0 mL of dried acetone to the stirred Grignard reagent.
-
Gently heat the mixture to reflux for 10 minutes.
-
After cooling, the reaction mixture is worked up by transferring it to ice water, followed by the addition of hexane and 0.1 M HCl.
-
The organic layer is separated, washed, dried with anhydrous MgSO₄, and the solvent is evaporated to yield the crude product, 2-phenyl-2-propanol.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of unsaturated compounds, such as alkenes, using hydrogen gas in the presence of a metal catalyst. The solvent can influence the reaction rate and selectivity.
Comparative Performance in Catalytic Hydrogenation
| Solvent | Substrate | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time | Conversion (%) | Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | Styrene | Pt clusters on carbon | 25 | 1 | Not Specified | Not Specified | Not Specified |[9] | | THF | Styrene | [(tBuPCP)Ir(H)(Cl)] | Not Specified | Electrocatalytic | Not Specified | High | 96 (to Ethylbenzene) |[10] | | 2-Propanol | Styrene Oxide | Raney Nickel | 80 | Not Specified | Not Specified | High | 95.5 (to 2-phenylethanol) |[11] | | Toluene | 3-Nitrostyrene | Co-Mo-S | 150 | 11 | 7 h | 99 | 91 (to 3-vinylaniline) |[12] |
Experimental Protocol: Catalytic Hydrogenation of Styrene in Methanol
This protocol is a general procedure for the catalytic hydrogenation of styrene.[9]
Materials:
-
Styrene
-
Methanol
-
Platinum clusters supported on carbon (Pt/C) catalyst
-
Hydrogen gas
Procedure:
-
In a test tube, add the Pt/C catalyst (0.04 µmol Pt).
-
Add 1.5 mL of a 0.13 mol L⁻¹ solution of distilled styrene in methanol.
-
The reaction vessel is connected to a vacuum and a hydrogen balloon and flushed three times with argon, followed by three flushes with hydrogen gas.
-
The reaction is carried out under a hydrogen atmosphere (1 atm) at 25°C with magnetic stirring (400 rpm).
-
The progress of the reaction is monitored by gas chromatography to determine the conversion of styrene to ethylbenzene.
Logical Relationship in Catalytic Hydrogenation
Conclusion
This compound presents a promising alternative to traditional organic solvents in certain chemical reactions, particularly where its solvency and lower toxicity are advantageous. In Fischer esterification, it can serve as both a reactant and a solvent, with studies showing good yields. However, its protic nature makes it unsuitable as a primary solvent for Grignard reactions. For catalytic hydrogenation, while data is limited, its properties suggest it could be a viable solvent, though further studies are needed to benchmark its performance against established solvents like THF, 2-propanol, and toluene. The selection of a solvent remains a critical parameter in optimizing any chemical reaction, and the choice should be based on a comprehensive evaluation of performance, safety, and environmental impact.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. jrhessco.com [jrhessco.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Methoxypropanol proper disposal procedures
Proper disposal of methoxypropanol is critical for ensuring laboratory safety and environmental protection. As a flammable and potentially hazardous chemical, it requires a systematic approach to waste management, adhering strictly to institutional and regulatory guidelines. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]
Essential PPE and Handling:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[2]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and any other potential ignition sources.[1][3] It is a flammable liquid.[4]
-
Static Discharge: Use only non-sparking tools and ensure containers and equipment are properly grounded and bonded to prevent static electricity buildup.[3]
Step-by-Step Disposal Protocol
Follow these procedures to manage this compound waste from generation to final disposal.
Step 1: Waste Identification and Classification this compound is classified as a hazardous waste due to its flammability.[3][5] Under the Resource Conservation and Recovery Act (RCRA), it is characterized by the EPA hazardous waste number D001 for ignitability.[6][7] It is crucial to determine if the waste is pure this compound or a mixture, as contaminants can alter the disposal requirements.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[6] Do not mix it with other incompatible waste streams.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and appropriate hazard pictograms (e.g., flammable).[5] This ensures clear communication of the container's contents and associated risks.
Step 3: On-Site Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8]
-
Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and direct sunlight.[9] The storage area should have secondary containment to manage potential leaks.[10]
-
Volume Limits: Under RCRA, laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[8]
Step 4: Arranging for Final Disposal
-
Professional Disposal: this compound waste must not be disposed of down the drain or in regular trash.[9] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous-waste disposal contractor.[3][10]
-
Documentation: Provide the disposal vendor with accurate information regarding the waste's composition and volume to ensure it is transported and disposed of in compliance with all local, state, and federal regulations.[9][10]
Step 5: Spill Management In the event of a spill, immediate action is necessary to mitigate risks.
-
Minor Spills:
-
Remove all ignition sources from the area.[7]
-
Ventilate the space.[1]
-
Contain the spill and absorb it with a non-combustible, inert material such as sand, earth, or vermiculite.[3][7]
-
Collect the contaminated absorbent material using spark-free tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
-
Major Spills:
Hazard and Classification Data
The following table summarizes key quantitative data for this compound, essential for its proper handling and transportation.
| Parameter | Value | Reference |
| GHS Hazard Statements | H226, H336, H360 | [3][10] |
| Description | Flammable liquid and vapour; May cause drowsiness or dizziness; May damage fertility or the unborn child. | |
| UN Number | 3092 | [11] |
| Hazard Class | 3 (Flammable Liquid) | [4][12] |
| Packing Group | III | [4][11] |
| Flash Point | 33°C (91.4°F) | [4][10] |
| EPA Waste Code | D001 (Ignitability) | [7] |
Disposal Workflow Diagram
The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general procedures. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Mobile [my.chemius.net]
- 4. solventis.net [solventis.net]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. danielshealth.com [danielshealth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. epa.gov [epa.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. benchchem.com [benchchem.com]
- 11. recochem.com [recochem.com]
- 12. atamankimya.com [atamankimya.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxypropanol
An essential resource for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal protocols for Methoxypropanol. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
Proper handling and disposal of chemicals are paramount to laboratory safety. This document outlines the necessary precautions and procedures for this compound, a common solvent in various laboratory applications. Adherence to these guidelines will minimize risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn at all times to prevent eye contact with splashes or vapors.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling this compound.[2] PVC and neoprene may be suitable for incidental splashes.[3] |
| Body Protection | Flame-retardant antistatic protective clothing | To be worn to protect against skin contact and in case of fire.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required when vapors or aerosols are generated, or if ventilation is inadequate.[2][4] |
Occupational Exposure Limits
Adhering to established exposure limits is crucial for preventing adverse health effects. The following table outlines the occupational exposure limits for this compound as set by various regulatory agencies.
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| NIOSH | 100 ppm (360 mg/m³) over a 10-hour workshift | 150 ppm (540 mg/m³) for any 15-minute period[2][5] |
| ACGIH | 100 ppm over an 8-hour workshift | 150 ppm[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for laboratory safety. The following workflow diagram and procedural steps provide a clear guide for safe handling practices.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
